PK14105
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKDYZSBGOJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910274 | |
| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107257-28-3 | |
| Record name | PK 14105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PK-14105 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of PK11195
Introduction
PK11195, an isoquinoline carboxamide, is a prototypical and widely studied high-affinity ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] Located on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes, and its ligands, including PK11195, have been investigated for their therapeutic potential in oncology, neuroinflammation, and neurodegenerative diseases.[2][3][4] This guide provides a detailed technical overview of the multifaceted mechanism of action of PK11195, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.
While PK11195's interaction with TSPO is a central aspect of its function, a significant body of evidence reveals that many of its biological effects, particularly at higher concentrations, occur through TSPO-independent pathways.[5][6][7] This guide will delineate both the TSPO-dependent and independent mechanisms to provide a comprehensive understanding for research and development professionals.
Core Mechanisms of Action
The mechanism of action of PK11195 can be broadly categorized into two major areas: direct mitochondrial effects, which are often linked to its pro-apoptotic and cytotoxic properties, and its modulatory role in inflammation and drug resistance.
Mitochondrial and Pro-Apoptotic Effects
PK11195 exerts profound effects on mitochondrial function, which are central to its ability to induce apoptosis in cancer cells. These effects are complex and involve both TSPO-dependent and independent pathways.
TSPO-Dependent Mitochondrial Modulation:
PK11195 binds to TSPO with high affinity, forming a complex within the outer mitochondrial membrane.[8] TSPO is a component of a larger multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[5] This complex is a critical regulator of the mitochondrial permeability transition pore (mPTP).[5][9] The binding of PK11195 to TSPO is thought to modulate the conformation of this complex, influencing mPTP opening.[9] This can lead to:
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): Opening of the mPTP disrupts the electrochemical gradient across the inner mitochondrial membrane, leading to a collapse of ΔΨm.[6][10]
-
Release of Pro-Apoptotic Factors: The loss of mitochondrial integrity results in the release of cytochrome c and other pro-apoptotic proteins from the intermembrane space into the cytosol.[6][9]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.[5][6]
-
Increased Reactive Oxygen Species (ROS): PK11195 treatment has been shown to increase the generation of mitochondrial ROS.[11][12]
TSPO-Independent Pro-Apoptotic Effects:
A significant point of discussion in the literature is the concentration disparity between TSPO binding and the induction of apoptosis. While PK11195 binds to TSPO in the low nanomolar range, its pro-apoptotic and anti-proliferative effects are consistently observed at much higher micromolar concentrations.[5] This has led to the proposal of TSPO-independent mechanisms. Studies using RNA interference to knock down TSPO have shown that PK11195 can still sensitize cells to apoptosis, indicating a mechanism that does not require its primary binding target.[6] These effects are still mitochondrial-centric, suggesting that at higher concentrations, PK11195 may directly interact with other mitochondrial components or broadly affect membrane stability to induce the mitochondrial apoptosis cascade.[6]
Chemosensitization and Inhibition of Drug Efflux
PK11195 has been demonstrated to sensitize cancer cells to conventional chemotherapeutic agents, a phenomenon attributed to at least two distinct mechanisms.[6][7]
Inhibition of ABC Transporters (TSPO-Independent):
PK11195 can broadly inhibit the function of ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance (MDR) in cancer.[7] It has been shown to block the efflux of chemotherapy drugs by inhibiting transporters such as:
This inhibition appears to be a direct interaction with the transporters and is independent of TSPO expression.[7] By preventing the removal of cytotoxic drugs from the cancer cell, PK11195 effectively increases their intracellular concentration and enhances their efficacy.
Mitochondrial Priming for Apoptosis (TSPO-Dependent):
In addition to blocking drug efflux, PK11195 can prime cancer cells for apoptosis by modulating the mitochondrial pathway, as described above. By lowering the threshold for apoptosis induction, it can act synergistically with chemotherapeutic agents that also trigger cell death pathways.[7]
Anti-inflammatory and Neuroprotective Effects
In the context of the central nervous system, PK11195 exhibits significant anti-inflammatory and neuroprotective properties.[2][3] These effects are particularly relevant in neurodegenerative diseases characterized by microglial activation and neuroinflammation.
Inhibition of NLRP3 Inflammasome:
PK11195 has been shown to reduce the activation of the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome in microglia.[3][13] The mechanism involves:
-
Reduction of ROS: PK11195 treatment can decrease the production of reactive oxygen species, which is a key trigger for NLRP3 inflammasome assembly.[3][13]
-
Downregulation of Inflammasome Components: It can inhibit the expression and activation of NLRP3, ASC, and caspase-1.[3]
-
Decreased Pro-inflammatory Cytokine Release: By inhibiting the inflammasome, PK11195 significantly reduces the secretion of mature pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][13]
This anti-inflammatory action may underlie the observed cognitive protection in models of systemic inflammation.[2]
Quantitative Data
The following tables summarize key quantitative data related to the activity of PK11195 from various studies.
| Parameter | Value | Cell/System | Reference |
| TSPO Binding Affinity (Kd) | 9.24 nM | Human osteoblast-like cells | [14] |
| TSPO Binding Capacity (Bmax) | 7682 fmol/mg protein | Human osteoblast-like cells | [14] |
Table 1: Binding Characteristics of PK11195
| Effect | Concentration | Cell Line | Observations | Reference |
| Induction of Apoptosis | 100 µM | KCNR Neuroblastoma | Significantly higher levels of cleaved caspase-3 | [5] |
| Inhibition of Proliferation | 0-160 µM | Neuroblastoma cell lines | Dose-dependent inhibition | [4][5] |
| Cell Cycle Arrest | Micromolar concentrations | Neuroblastoma cell lines | G1/S phase arrest | [4][5] |
| Protection from Cell Death | 50 µM | Rabbit ventricular myocytes | Applied during reperfusion only | [15] |
| Inhibition of Cardiolipin Peroxidation | 25 µM | H1299 Lung Carcinoma | Inhibited CoCl₂-induced peroxidation | [10] |
| Inhibition of ROS (LPS-stimulated) | 0.5 µM | BV-2 Microglia | Significantly inhibited ROS expression | [3] |
| Stimulation of Mitochondrial Activity | 10 µM (10⁻⁵ M) | Human osteoblast-like cells | Increased mitochondrial mass and ATP | [14] |
Table 2: Effective Concentrations of PK11195 for Various Biological Effects
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of PK11195.
Protocol 1: Assessment of Apoptosis Induction
Objective: To quantify the level of apoptosis induced by PK11195 treatment.
Methodology: Measurement of Cleaved Caspase-3 and PARP via Luminex® Microbead Assay.[5]
-
Cell Culture and Treatment: Plate cells (e.g., KCNR neuroblastoma) in six-well plates until confluent. Treat cells with desired concentrations of PK11195 (e.g., 0-100 µM) or DMSO as a vehicle control for 24 or 48 hours.
-
Cell Lysis: Harvest cells using M-Per protein lysis buffer (Invitrogen) according to the manufacturer's protocol.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Luminex Assay: Use a Luminex® microbead assay kit (Invitrogen) specific for cleaved caspase-3 and PARP.
-
Data Acquisition: Analyze the samples on a Luminex instrument. The median fluorescence intensity (MFI) will be proportional to the amount of cleaved caspase-3 and PARP in the sample.
-
Analysis: Normalize the MFI values to the total protein concentration for each sample. Compare the levels in PK11195-treated cells to the untreated or vehicle-treated controls.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of PK11195 on mitochondrial integrity.
Methodology: JC-1 Staining and Flow Cytometry.[10]
-
Cell Culture and Treatment: Culture cells (e.g., H1299 lung carcinoma) and pretreat with PK11195 (e.g., 25 µM) before inducing mitochondrial stress (e.g., with 0.5 mM CoCl₂).
-
JC-1 Staining: After treatment, harvest the cells and wash with PBS. Incubate the cells with JC-1 dye in the dark according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite at 488 nm and collect fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) channels.
-
Analysis: Quantify the percentage of cells with depolarized mitochondria (high green fluorescence) versus polarized mitochondria (high red fluorescence). A shift from red to green fluorescence indicates a decrease in ΔΨm.
Protocol 3: Quantification of Reactive Oxygen Species (ROS)
Objective: To measure intracellular ROS levels following PK11195 treatment.
Methodology: DCFH-DA Staining and Fluorescence Microscopy.[3]
-
Cell Culture and Treatment: Plate cells (e.g., BV-2 microglia) on coverslips or in imaging-compatible plates. Pre-treat with PK11195 (e.g., 0.5 µM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., 1 µg/ml LPS) for 6 hours.
-
DCFH-DA Staining: Wash the cells with PBS and incubate with 2.5 µM DCFH-DA in the dark at 37°C for 30 minutes. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Imaging: Wash the cells three times to remove excess dye. Capture images using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Analysis: Quantify the fluorescence intensity of the captured images using image analysis software (e.g., Image-Pro Plus). Compare the intensity of treated groups to the control group.
Visualizations: Signaling Pathways and Workflows
Diagrams of Mechanisms
Caption: PK11195-induced mitochondrial apoptosis pathway via TSPO.
Caption: Chemosensitization by PK11195 via inhibition of drug efflux pumps.
Caption: Anti-inflammatory action of PK11195 in microglia.
Caption: Experimental workflow for assessing PK11195-induced apoptosis.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PK11195, a peripheral benzodiazepine receptor (pBR) ligand, broadly blocks drug efflux to chemosensitize leukemia and myeloma cells by a pBR-independent, direct transporter-modulating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the Mitochondrial Translocator Protein in Complex with a Diagnostic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro mitochondrial effects of PK 11195, a synthetic translocator protein 18 kDa (TSPO) ligand, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The PK11195 Binding Site on the Translocator Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key player in a multitude of cellular processes.[1] Its involvement in cholesterol transport, steroidogenesis, inflammation, and apoptosis has made it a significant target for diagnostics and therapeutics.[1][2] The isoquinoline carboxamide PK11195 is a high-affinity ligand for TSPO and has been instrumental in characterizing the protein's function and its role in various pathological states, particularly neuroinflammation.[3][4] This technical guide provides an in-depth exploration of the PK11195 binding site on TSPO, offering a comprehensive resource for researchers and professionals in drug development.
The PK11195 Binding Site: Structure and Interactions
The binding of PK11195 to TSPO occurs within a hydrophobic pocket formed by the protein's five transmembrane α-helices.[4][5] High-resolution structural studies, primarily using NMR spectroscopy, have elucidated the key amino acid residues that form this binding pocket and directly interact with PK11195.[3][4]
Key Interacting Residues:
Molecular dynamics simulations and structural data have identified a consistent set of residues that are crucial for the stable binding of PK11195.[5][6] These include:
-
Alanine 23 (A23) [3]
-
Valine 26 (V26) [3]
-
Leucine 49 (L49) [3]
-
Alanine 50 (A50) [3]
-
Isoleucine 52 (I52) [3]
-
Tryptophan 107 (W107) [3]
-
Leucine 114 (L114) [3]
-
Alanine 147 (A147) [3]
-
Leucine 150 (L150) [3]
These residues create a snug, hydrophobic environment that accommodates the PK11195 molecule.[3] The interaction is characterized by a 1:1 stoichiometry.[4] The binding of PK11195 has been shown to stabilize the overall structure of TSPO, a conformational change that is believed to be linked to its functional effects, such as the stimulation of cholesterol transport.[4][7]
Interestingly, the binding pocket for PK11195 is distinct from the cholesterol recognition/acceptance consensus (CRAC) motif located on the C-terminal region of TSPO.[7] However, there is evidence of allosteric modulation between the PK11195 and cholesterol binding sites, suggesting a complex interplay in the regulation of TSPO function.[5][8]
Quantitative Binding Data
The affinity of PK11195 for TSPO has been extensively quantified using various radioligand binding assays. The data can vary depending on the species, tissue, and experimental conditions. Below is a summary of reported binding affinity values.
| Radioligand | Species/Tissue | Assay Type | Ki (nM) | Kd (nM) | Reference |
| [3H]PK11195 | Rat Brain | Saturation Binding | - | 1.4 | [9] |
| [3H]PK11195 | Human Brain | Saturation Binding | - | 4.3 - 6.6 | [9] |
| PK11195 | Not Specified | Equilibrium Binding | 3.60 ± 0.41 | - | [10] |
| [3H]PK11195 | Human Brain | Radioligand Binding | - | 29.25 | [11] |
Signaling Pathways and Functional Consequences
The binding of PK11195 to TSPO initiates a cascade of downstream events, influencing several key cellular signaling pathways.
Steroidogenesis
One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid synthesis.[12] PK11195 binding is thought to enhance this process, leading to an increase in the production of neurosteroids such as pregnenolone and allopregnanolone.[12] These neurosteroids have significant modulatory effects on the central nervous system, including anxiolytic and neuroprotective properties.
TSPO-Mediated Steroidogenesis Pathway
Neuroinflammation and Immune Modulation
TSPO expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[2] PK11195 and other TSPO ligands have demonstrated anti-inflammatory and neuroprotective effects.[12] One of the proposed mechanisms is the modulation of the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory caspases and the release of pro-inflammatory cytokines like IL-1β and IL-18.[13][14] Studies have shown that PK11195 can inhibit the activation of the NLRP3 inflammasome in microglial cells.[13]
TSPO Modulation of NLRP3 Inflammasome
Experimental Protocols
Radioligand Binding Assay ([3H]PK11195)
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the TSPO binding site using [3H]PK11195.
Materials:
-
Membrane preparation from tissue or cells expressing TSPO
-
[3H]PK11195 (specific activity ~70-90 Ci/mmol)
-
Unlabeled PK11195 (for non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[15]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL [3H]PK11195 (final concentration ~1-2 nM), 50 µL assay buffer, and 100 µL membrane preparation (10-50 µg protein).
-
Non-specific Binding: 50 µL [3H]PK11195, 50 µL unlabeled PK11195 (final concentration ~10 µM), and 100 µL membrane preparation.
-
Competition: 50 µL [3H]PK11195, 50 µL of test compound at various concentrations, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[15]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
References
- 1. Quantitative autoradiographic determination of binding sites for a peripheral benzodiazepine ligand ([3H]PK 11195) in human iris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PK 11195 - Wikipedia [en.wikipedia.org]
- 4. Structure of the Mitochondrial Translocator Protein in Complex with a Diagnostic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay of Cholesterol and Ligand Binding in hTSPO from Classical Molecular Dynamics Simulations - JuSER [juser.fz-juelich.de]
- 6. researchgate.net [researchgate.net]
- 7. bmbreports.org [bmbreports.org]
- 8. The Interplay of Cholesterol and Ligand Binding in hTSPO from Classical Molecular Dynamics Simulations [iris.univr.it]
- 9. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 11. 2.5. Radioligand binding experiments [bio-protocol.org]
- 12. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TSPO deficiency exacerbates acute lung injury via NLRP3 inflammasome-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
The Role of PK11195 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like stroke and trauma to chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A key cellular player in this process is the microglia, the resident immune cells of the central nervous system (CNS). Upon activation, microglia undergo morphological and functional changes, leading to the release of inflammatory mediators. The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial outer membrane protein that is significantly upregulated in activated microglia and reactive astrocytes. This upregulation has positioned TSPO as a key biomarker for neuroinflammation. PK11195, a specific ligand for TSPO, has become an invaluable tool for studying neuroinflammation both in vitro and in vivo. This technical guide provides an in-depth overview of the role of PK11195 in neuroinflammation studies, focusing on its mechanism of action, data from key experiments, and detailed experimental protocols.
Mechanism of Action of PK11195
PK11195 exerts its effects primarily through its high-affinity binding to TSPO. The functional consequences of this binding are multifaceted and are thought to involve several downstream pathways:
-
Modulation of Microglial Activation: By binding to TSPO on activated microglia, PK11195 can be used to identify and quantify these cells. Some studies suggest that PK11195 may also have direct modulatory effects on microglial function, although this is an area of ongoing research.
-
Inhibition of the NLRP3 Inflammasome: Recent evidence indicates that TSPO ligands, including PK11195, can inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1] This multi-protein complex is a key component of the innate immune response, and its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] By inhibiting this pathway, PK11195 can reduce the production of these potent inflammatory mediators.[4]
-
Regulation of Mitochondrial Function: TSPO is located on the outer mitochondrial membrane and is involved in cholesterol transport into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[5][6][7] These neurosteroids can have neuroprotective and anti-inflammatory effects. Additionally, TSPO has been implicated in regulating mitochondrial bioenergetics and reactive oxygen species (ROS) production.[5][8]
-
Modulation of Autophagy: Some studies have shown that PK11195 can inhibit autophagy, an intracellular degradation process that can be dysregulated in neuroinflammatory conditions.[9]
Data Presentation: Quantitative Analysis of PK11195
The following tables summarize key quantitative data related to the use of PK11195 in neuroinflammation studies.
Table 1: Binding Affinity of PK11195 to TSPO
| Ligand | Species/Tissue | Assay Type | Ki (nM) | Kd (nM) | Reference |
| [3H]PK11195 | Rat Kidney Membranes | Radioligand Binding | 9.3 ± 0.5 | [10] | |
| PK11195 | Competition Assay | 3.60 ± 0.41 | [11] | ||
| [3H]PK11195 | Platelet Membranes | Radioligand Binding | 29.25 | [12] |
Table 2: In Vitro and In Vivo Experimental Parameters for PK11195
| Experimental Model | Application | PK11195 Concentration/Dose | Outcome Measured | Reference |
| BV-2 Microglial Cells (LPS-stimulated) | NLRP3 Inflammasome Inhibition | 0.5 µM | Reduced ROS, IL-1β, and IL-18 | [4] |
| Rat Model of LPS-induced Cognitive Dysfunction | Neuroprotection | 3 mg/kg (i.p.) | Ameliorated learning and memory impairment | [9] |
| Rat Spinal Cord Injury Model | PET Imaging | 18.5 MBq (i.v.) | Visualization of neuroinflammation | [13] |
| Human PET Studies (Neurodegenerative Diseases) | PET Imaging | ~370 MBq (i.v.) | Quantification of microglial activation | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PK11195.
In Vitro Microglial Activation and PK11195 Treatment
This protocol describes the induction of an inflammatory response in a microglial cell line and subsequent treatment with PK11195.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
PK11195
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, ROS detection assays)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA analysis) and allow them to adhere overnight.
-
PK11195 Preparation: Prepare a stock solution of PK11195 in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.5 µM). A vehicle control with the same concentration of DMSO should be prepared.
-
Pre-treatment (Optional): Pre-treat the cells with different concentrations of PK11195 or vehicle for 1 hour before inducing inflammation.
-
Induction of Neuroinflammation: Stimulate the BV-2 cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6 hours for cytokine production).
-
Post-treatment (Optional): Alternatively, add PK11195 to the culture medium after the LPS stimulation period.
-
Downstream Analysis: After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-1β and IL-18) and lyse the cells for protein or RNA extraction to analyze the expression of inflammatory markers. ROS production can be measured using fluorescent probes.
11C-PK11195 Positron Emission Tomography (PET) in Humans
This protocol outlines a general procedure for performing a --INVALID-LINK---PK11195 PET scan in human subjects to assess neuroinflammation.
Materials:
-
PET/CT or PET/MR scanner
-
--INVALID-LINK---PK11195 radiotracer (produced in a cyclotron)
-
Intravenous line setup
-
Subject preparation and monitoring equipment
Procedure:
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A consent form must be obtained.
-
Radiotracer Injection: An intravenous line is inserted into an arm vein. A bolus of --INVALID-LINK---PK11195 (e.g., mean injected dose of ~370 MBq) is injected.[14]
-
PET Scan Acquisition: A dynamic PET scan is acquired immediately after the injection for a duration of approximately 60 minutes.[14] The acquisition is typically performed in list mode.
-
Image Reconstruction and Analysis: The acquired data is reconstructed into a series of 3D images over time.
-
Kinetic Modeling: To quantify the binding of --INVALID-LINK---PK11195, kinetic modeling is applied. A simplified reference tissue model is often used, where a region with minimal specific binding (e.g., cerebellum in some cases, though this can be controversial in widespread neuroinflammation) is used as an input function.[15] Alternatively, cluster analysis can be employed to identify a reference tissue cluster.[15] The primary outcome measure is the binding potential (BPND), which reflects the density of available TSPO sites.
Autoradiography with [3H]PK11195
This protocol details the use of radiolabeled PK11195 for ex vivo visualization of TSPO binding in tissue sections.
Materials:
-
[3H]PK11195
-
Unlabeled PK11195 (for determining non-specific binding)
-
Cryostat
-
Microscope slides
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Phosphor imaging plates or film cassettes
-
Imaging system
Procedure:
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned using a cryostat (e.g., 20 µm thick sections). The sections are thaw-mounted onto microscope slides.
-
Incubation: The slides are incubated with a solution containing [3H]PK11195 (e.g., 1 nM) in an appropriate buffer at room temperature for a set time (e.g., 60 minutes).
-
Non-specific Binding: To determine non-specific binding, a parallel set of slides is incubated with [3H]PK11195 in the presence of a high concentration of unlabeled PK11195 (e.g., 10 µM).
-
Washing: After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and then exposed to a phosphor imaging plate or autoradiographic film.
-
Image Analysis: The resulting autoradiograms are quantified using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Immunohistochemistry for Microglial Markers
This protocol describes the staining of brain tissue to visualize microglia, often performed in conjunction with PK11195 studies to correlate TSPO expression with microglial morphology and activation state.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Primary antibody against a microglial marker (e.g., Iba1, CD11b)
-
Secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Antigen retrieval solution (if necessary)
-
DAB substrate kit (for HRP-conjugated secondary antibodies)
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: For some antibodies, antigen retrieval is necessary to unmask the epitope. This can be done by heating the sections in a citrate buffer.
-
Blocking: Sections are incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., rabbit anti-Iba1, diluted 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with the appropriate secondary antibody (e.g., biotinylated goat anti-rabbit) for 1-2 hours at room temperature.
-
Detection: For fluorescently labeled secondary antibodies, the sections are washed and mounted. For enzyme-conjugated secondary antibodies, a substrate solution (e.g., DAB) is added to produce a colored precipitate.
-
Counterstaining (Optional): Sections can be counterstained with a nuclear stain like DAPI or hematoxylin.
-
Mounting and Imaging: The sections are dehydrated, cleared, and coverslipped. Images are then acquired using a microscope.
Visualizations
Signaling Pathways
Caption: NLRP3 Inflammasome Pathway and the inhibitory role of PK11195.
Experimental Workflows
Caption: Workflow for --INVALID-LINK---PK11195 Positron Emission Tomography (PET) Imaging.
Conclusion
PK11195 remains a cornerstone tool in the field of neuroinflammation research. Its ability to specifically bind to TSPO allows for the in vivo imaging and quantification of microglial activation, providing invaluable insights into the progression of various neurological diseases. Furthermore, emerging evidence of its role in modulating key inflammatory pathways, such as the NLRP3 inflammasome, highlights its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed protocols and quantitative data to facilitate the effective use of PK11195 in their studies. As our understanding of the complexities of neuroinflammation continues to grow, the precise application of tools like PK11195 will be essential in developing novel diagnostic and therapeutic strategies for a host of debilitating neurological disorders.
References
- 1. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 5. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.nova.edu [scholars.nova.edu]
- 9. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 12. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of (R)-[11C]PK11195 PET/MRI for Spinal Cord-Related Neuropathic Pain in Patients with Cervical Spinal Disorders [mdpi.com]
- 14. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microglial Imaging in Movement Disorders With PK11195 PET [e-jmd.org]
PK11195: A Technical Guide to its Application as a Marker for Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in orchestrating this inflammatory response. In their resting state, microglia exhibit low levels of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). However, upon activation in response to injury or disease, the expression of TSPO on the outer mitochondrial membrane of microglia is significantly upregulated.[1][2] This physiological change provides a valuable molecular target for in vivo imaging of microglial activation. PK11195, a specific ligand for TSPO, has been instrumental as a radiotracer for Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in both preclinical and clinical research.[3][4] This technical guide provides an in-depth overview of PK11195 as a marker for microglial activation, detailing its mechanism of action, experimental protocols, quantitative data, and the signaling pathways involved.
Mechanism of Action
PK11195 is a potent and selective antagonist for TSPO.[1] In the healthy brain, TSPO expression is minimal.[5] However, in response to pathological stimuli, microglia transform from a ramified, resting state to an amoeboid, activated phenotype. This activation is accompanied by a marked increase in TSPO expression, making it a sensitive biomarker for neuroinflammation.[6][7] The radiolabeled form of PK11195, most commonly with Carbon-11 ([11C]PK11195), allows for the non-invasive in vivo visualization and quantification of activated microglia using PET.[8] The uptake and binding of [11C]PK11195 in the brain parenchyma directly correlates with the density of activated microglia.[9]
Signaling Pathways
The upregulation of TSPO in activated microglia is part of a complex inflammatory cascade. While the precise signaling pathways directly governed by PK11195 binding are a subject of ongoing research, its interaction with TSPO is known to modulate microglial functions. Studies have shown that TSPO ligands like PK11195 can inhibit the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune response.[10][11] Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By modulating TSPO, PK11195 can reduce the production of reactive oxygen species (ROS) and subsequent NLRP3 inflammasome activation, thereby exerting anti-inflammatory effects.[10][11]
Signaling pathway of microglial activation and PK11195 interaction.
Experimental Protocols
[11C]PK11195 PET Imaging
A standardized protocol for [11C]PK11195 PET imaging is crucial for reproducible and comparable results. The following provides a general workflow:
Workflow for a typical [11C]PK11195 PET imaging study.
Detailed Methodology:
-
Radiosynthesis: [11C]PK11195 is synthesized from its desmethyl precursor, (R)-N-desmethyl-PK11195, and [11C]methyl iodide.[12] Radiochemical purity should be >99%.[12]
-
Subject Preparation: Subjects are typically required to fast for a specified period before the scan to ensure stable physiological conditions.
-
Injection: A bolus of [11C]PK11195 is injected intravenously. The injected dose is typically around 100 MBq for animal studies and 400-800 MBq for human studies.[6][12]
-
PET Scan: A dynamic emission scan is performed for approximately 60 minutes immediately following injection.[6]
-
Data Acquisition and Reconstruction: Data is acquired in list mode and reconstructed using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM).[12] Attenuation correction is applied, often using a co-registered MRI.[12]
-
Kinetic Modeling: To quantify [11C]PK11195 binding, kinetic modeling is applied. The Simplified Reference Tissue Model (SRTM) is commonly used, with the cerebellum often serving as a pseudo-reference region.[13] Alternatively, arterial input function-based models like the Logan graphical analysis can be employed for more quantitative accuracy.[14] The primary outcome measure is the non-displaceable binding potential (BPND), which reflects the density of available TSPO sites.[15] Standardized Uptake Value (SUV) can also be calculated as a semi-quantitative measure.[12]
Autoradiography with [3H]PK11195
Autoradiography provides a high-resolution ex vivo method to visualize the distribution of TSPO in tissue sections.
Detailed Methodology:
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned using a cryostat (e.g., 20 µm thickness).[16]
-
Incubation: Sections are incubated with a solution containing [3H]PK11195. Non-specific binding is determined by incubating adjacent sections in the presence of an excess of unlabeled PK11195.
-
Washing and Drying: Sections are washed in ice-cold buffer to remove unbound radioligand and then dried.[16]
-
Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a period of days to weeks.[16]
-
Imaging and Analysis: The resulting image is digitized and the density of binding in specific regions of interest is quantified.[16]
Immunohistochemistry for TSPO
Immunohistochemistry (IHC) is used to identify the specific cell types expressing TSPO.
Detailed Methodology:
-
Tissue Fixation and Sectioning: Brain tissue is fixed (e.g., with 4% paraformaldehyde), embedded in paraffin or frozen, and then sectioned.
-
Antigen Retrieval: If using paraffin-embedded tissue, antigen retrieval is performed to unmask the epitope.
-
Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for TSPO (e.g., anti-PBR/TSPO antibody #ab109497 from Abcam).[5][17][18]
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.[17][18]
-
Detection: The signal is visualized using a chromogenic or fluorescent substrate.
-
Co-localization: To identify the cell type expressing TSPO, double-labeling IHC can be performed using cell-specific markers such as Iba1 for microglia or GFAP for astrocytes.[19]
Quantitative Data
The following tables summarize quantitative data from various studies using PK11195.
Table 1: Binding Affinity of PK11195 to TSPO
| Species | Ligand | Ki (nM) | Reference |
| Rat | [11C]PK11195 | 0.87 | [20] |
| Human | [11C]PK11195 | 9.2 | [20] |
| Human | --INVALID-LINK---PK11195 | 9.3 ± 0.5 | [21] |
Table 2: [11C]PK11195 PET Binding Potential (BPND) in Neurological Disorders
| Condition | Brain Region | BPND (Patient) | BPND (Control) | Reference |
| Herpes Simplex Encephalitis | Cerebral Cortex | up to 0.79 | 0.13 ± 0.04 | [6] |
| Parkinson's Disease | Basal Ganglia, Frontal & Temporal Cortex | Significantly Increased | - | [3] |
| Progressive Supranuclear Palsy | Basal Ganglia, Midbrain, Frontal Lobe, Cerebellum | Significantly Increased | - | [3] |
| Corticobasal Degeneration | Caudate, Putamen, Substantia Nigra, Pons, Frontal Lobe | Significantly Increased | - | [3] |
| Rasmussen's Encephalitis | Affected Hemisphere | Focal and Diffuse Increase | Similar to stable hippocampal sclerosis | [8] |
| Chronic Fatigue Syndrome/ME | Cingulate Cortex, Hippocampus, Amygdala, Thalamus, Midbrain, Pons | 45%-199% Higher | - | [15] |
| Schizophrenia (recent onset) | Total Gray Matter | Increased | - | [22] |
Table 3: --INVALID-LINK---PK11195 Uptake in an Animal Model of Neuroinflammation
| Model | Treatment | Distribution Volume Ratio (DVR) | % Reduction in Excess Binding | Reference |
| Zymosan-induced microglial activation (Rat) | Saline | 1.17 ± 0.05 | - | [23] |
| Zymosan-induced microglial activation (Rat) | Zymosan | 1.96 ± 0.33 | - | [23] |
| Zymosan-induced microglial activation (Rat) | Zymosan + Minocycline | 1.58 ± 0.12 | 46% | [23] |
Limitations and Second-Generation Tracers
Despite its pioneering role, [11C]PK11195 has several limitations that can affect the quality and interpretation of imaging data:
-
Low Signal-to-Noise Ratio: [11C]PK11195 exhibits high non-specific binding and low brain permeability, resulting in a poor signal-to-noise ratio.[1][2]
-
High Lipophilicity: Its high lipophilicity contributes to high non-specific binding in the brain and other tissues.[20]
-
Short Half-Life of Carbon-11: The 20.4-minute half-life of 11C restricts its use to facilities with an on-site cyclotron.[1]
These limitations prompted the development of second-generation TSPO tracers, such as [11C]PBR28, [11C]DPA-713, and [18F]FEPPA, which offer improved signal-to-noise ratios.[2][21] However, a significant challenge with these second-generation tracers is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in different binding affinities (high-affinity binders, mixed-affinity binders, and low-affinity binders).[2][21] This necessitates genotyping of subjects prior to imaging studies. Notably, [11C]PK11195 binding is not significantly affected by this polymorphism.[24]
Conclusion
PK11195 has been a cornerstone in the field of neuroinflammation imaging for over two decades. Its ability to bind to TSPO, which is upregulated on activated microglia, provides a valuable tool for the in vivo assessment of neuroinflammatory processes in a wide array of neurological disorders. While it has limitations that are addressed by second-generation tracers, its insensitivity to the common TSPO polymorphism makes it a reliable, albeit less sensitive, radioligand. A thorough understanding of its mechanism of action, standardized experimental protocols, and careful data analysis are essential for its effective application in research and drug development. The use of PK11195 and its successors continues to provide crucial insights into the role of microglial activation in brain pathology and offers a platform for monitoring the efficacy of novel anti-inflammatory therapies.
References
- 1. Imaging Microglial Activation with TSPO PET: Lighting Up Neurologic Diseases? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial Imaging in Movement Disorders With PK11195 PET [e-jmd.org]
- 4. Nuclear imaging of neuroinflammation: a comprehensive review of [11C]PK11195 challengers - ProQuest [proquest.com]
- 5. Cellular Sources and Regional Variations in the Expression of the Neuroinflammatory Marker Translocator Protein (TSPO) in the Normal Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Expression of the translocator protein of 18 kDa by microglia, macrophages and astrocytes based on immunohistochemical localization in abnormal human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [11C](R)-PK11195 positron emission tomography imaging of activated microglia in vivo in Rasmussen's encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PK11195 binding to the peripheral benzodiazepine receptor as a marker of microglia activation in multiple sclerosis and experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
- 15. Neuroinflammation in Patients with Chronic Fatigue Syndrome/Myalgic Encephalomyelitis: An ¹¹C-(R)-PK11195 PET Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Frontiers | Mitochondrial Translocator Protein (TSPO) Expression in the Brain After Whole Body Gamma Irradiation [frontiersin.org]
- 18. Mitochondrial Translocator Protein (TSPO) Expression in the Brain After Whole Body Gamma Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 11C-(R)-PK11195 PET Imaging of Microglial Activation and Response to Minocycline in Zymosan-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Pharmacology of PK11195: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11195, an isoquinoline carboxamide, is a prototypical high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Initially known as the peripheral benzodiazepine receptor (PBR), TSPO is ubiquitously expressed in various tissues, with notable upregulation in activated microglia and macrophages, making it a key biomarker for neuroinflammation.[1] Consequently, radiolabeled PK11195 has been extensively utilized in Positron Emission Tomography (PET) imaging to visualize neuroinflammatory processes in a range of neurological disorders.[1][2] Beyond its diagnostic applications, PK11195 exhibits a complex pharmacological profile, influencing fundamental cellular processes such as apoptosis, mitochondrial function, and cellular signaling. This technical guide provides an in-depth overview of the pharmacology of PK11195, detailing its mechanism of action, quantitative binding characteristics, and effects on key signaling pathways, supported by experimental methodologies.
Core Pharmacology and Mechanism of Action
PK11195 exerts its biological effects primarily through its interaction with TSPO. This interaction can modulate mitochondrial function, including cholesterol transport into the mitochondria, a rate-limiting step in steroidogenesis. However, a growing body of evidence indicates that PK11195 can also elicit biological responses through TSPO-independent mechanisms.
Quantitative Data: Binding Affinity and Biological Potency
The binding affinity of PK11195 to TSPO has been characterized in various species and tissues. Additionally, its potency in eliciting biological effects, such as inhibiting cell proliferation, has been quantified.
| Parameter | Species/Tissue/Cell Line | Value | Reference |
| Ki (Binding Affinity) | Rat Kidney Membranes | 9.3 ± 0.5 nM | [3] |
| IC50 (Inhibition of Cell Proliferation) | Neuroblastoma Cell Lines (SMS-KAN, KANR, SMS-KCN, KCNR) | 80 - 120 µM | [4] |
Key Signaling Pathways Modulated by PK11195
PK11195 has been shown to influence several critical signaling pathways, leading to diverse cellular outcomes.
Apoptosis
PK11195 can induce or sensitize cells to apoptosis, primarily through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins and the subsequent activation of caspases.[4][5][6]
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PK11195 and its Application in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prototypical Ligand for Neuroinflammation Imaging
(R)-1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, commonly known as PK11195, is a high-affinity, selective antagonist for the 18-kDa Translocator Protein (TSPO).[1][2] Initially designated as the peripheral benzodiazepine receptor (PBR), TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane.[3] In the central nervous system (CNS), TSPO is expressed at low levels in healthy brain parenchyma but is dramatically upregulated in activated glial cells, particularly microglia and astrocytes, as well as infiltrating macrophages, in response to injury or inflammation.[1][4] This upregulation has established TSPO as a key biomarker for neuroinflammation.
The radiolabeled R-enantiomer, [¹¹C]-(R)-PK11195, was the first and remains the most widely used and validated positron emission tomography (PET) radiotracer for imaging TSPO expression in vivo.[5][6] Its application has been pivotal in studying the neuroinflammatory components of a vast array of neurological and psychiatric disorders, including stroke, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis.[1][6][7][8][9] Despite the development of second-generation TSPO tracers, [¹¹C]PK11195 remains a crucial reference standard due to its extensive characterization and its binding being independent of a common TSPO gene polymorphism (rs6971) that affects many newer ligands.[10][11] This guide provides a comprehensive technical overview of PK11195, its mechanism of action, quantitative data, detailed experimental protocols for its use in PET imaging, and its applications and limitations.
Core Mechanism of Action: Targeting Mitochondrial TSPO
PK11195 exerts its effects by binding to TSPO, a key component of a multi-protein complex on the outer mitochondrial membrane. This complex is believed to include the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT), forming part of the mitochondrial permeability transition pore (MPTP).[12][13] The binding of PK11195 to TSPO has been linked to several critical cellular functions.
-
Modulation of Apoptosis : At high concentrations, TSPO ligands like PK11195 can modulate the function of the MPTP, a critical regulator of the intrinsic apoptotic pathway.[12] By interacting with the TSPO complex, PK11195 can influence the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby sensitizing cells to apoptosis.[12][13]
-
Neurosteroid Synthesis : TSPO is critically involved in the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids and neurosteroids. PK11195 binding can stabilize the TSPO structure, which is thought to stimulate this cholesterol transport.[10]
-
Inflammatory Signaling : The upregulation of TSPO is a hallmark of microglial activation.[10] PET imaging with [¹¹C]PK11195 allows for the in vivo visualization and quantification of this activation. Furthermore, studies suggest that TSPO ligands, including PK11195, can directly modulate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome and reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[14]
The diagram below illustrates the central role of TSPO in the mitochondrial membrane and the key pathways influenced by PK11195 binding.
Quantitative Data Presentation
The affinity of PK11195 for TSPO and the quantitative metrics derived from PET imaging are crucial for interpreting study results. The following tables summarize key data from the literature.
Table 1: PK11195 Binding Affinity for TSPO
| Parameter | Species/Tissue | Value | Reference(s) |
| Ki | Human | 9.3 ± 0.5 nM | [15] |
| Human | 3.60 ± 0.41 nM | [16] | |
| Kd | Human Brain Tissue | 4.3 - 6.6 nM | |
| Rat Brain Tissue | 1.4 nM | ||
| IC50 | Human (High-Affinity Binder) | 0.51 nM (for competitor) | [11] |
| Human (Low-Affinity Binder) | Comparable to High-Affinity | [11] |
Note: Variations in reported affinity values can arise from different experimental conditions, such as tissue preparation, radioligand used ([³H]PK11195 vs. others), and assay temperature.
Table 2: Typical Quantitative Parameters from [¹¹C]PK11195 PET Imaging Studies
| Parameter | Study Population | Typical Injected Activity | Key Quantification Metric(s) | Typical Findings | Reference(s) |
| Human | Parkinson's Disease | ~370 MBq | Binding Potential (BP) | Increased BP in midbrain and putamen vs. controls | [17] |
| Multiple Sclerosis | ~385 MBq | Volume of Distribution (VT) | VT decreased >16% in some patients after anti-inflammatory treatment | [18] | |
| ALS (SOD1 mutation) | 312 - 375 MBq | Binding Potential (BPND) | Significantly increased BPND in cortical/subcortical areas | [6] | |
| Mitochondrial Disease | ~397 MBq | Binding Potential (BPND) | Abnormal radiotracer binding correlated with clinical severity | [19] | |
| Preclinical | Rat (Migraine Model) | ~100 MBq | Binding Potential (BP) | Significantly higher BP in the affected hemisphere vs. control | [4] |
| Rat (Stroke Model) | N/A | Standardized Uptake Value (SUV) | Increased SUV in the ischemic core at day 4 and 7 post-ischemia |
Experimental Protocols and Methodologies
Accurate and reproducible data from [¹¹C]PK11195 PET studies rely on standardized experimental protocols. This section details the methodologies for radiosynthesis, preclinical and clinical imaging, and data analysis.
Radiosynthesis of [¹¹C]-(R)-PK11195
[¹¹C]-(R)-PK11195 is typically synthesized via the N-methylation of its desmethyl precursor, (R)-N-desmethyl-PK11195, using [¹¹C]methyl iodide ([¹¹C]CH₃I) produced from a cyclotron. The process is performed in an automated synthesis module within a lead-shielded hot cell.
Protocol:
-
[¹¹C]CO₂ Production : A target of nitrogen gas with trace oxygen is bombarded with protons in a cyclotron, yielding [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
[¹¹C]CH₃I Synthesis : The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₃I. This is commonly achieved by reduction to [¹¹C]methane, followed by iodination, or by reduction with lithium aluminum hydride and subsequent reaction with hydroiodic acid.
-
Radiolabeling Reaction : The gaseous [¹¹C]CH₃I is trapped in a reaction vessel containing the (R)-[N-desmethyl]PK11195 precursor (typically ~1 mg) dissolved in an aprotic solvent like dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium hydroxide or sodium hydroxide).[3][20]
-
Heating : The reaction vessel is heated (e.g., 40-85°C) for a short duration (2-5 minutes) to facilitate the methylation reaction.[3][20]
-
Purification : The reaction mixture is quenched and purified using semi-preparative reverse-phase high-performance liquid chromatography (HPLC) to separate [¹¹C]-(R)-PK11195 from unreacted precursor and other byproducts.
-
Formulation : The collected HPLC fraction containing the product is reformulated for intravenous injection. This typically involves solid-phase extraction to remove the HPLC solvent, followed by elution with ethanol and dilution with sterile saline for injection.
-
Quality Control : The final product undergoes rigorous quality control, including tests for radiochemical purity (>95%), specific activity, pH, and sterility before being released for injection. The total synthesis time is approximately 35-45 minutes.[3][20]
Preclinical PET Imaging Protocol (Rat Model)
This protocol outlines a typical PET imaging study in a rat model of neuroinflammation.
Protocol:
-
Animal Model : Induce neuroinflammation in male Sprague-Dawley or similar rats (e.g., via intrastriatal injection of lipopolysaccharide (LPS) or induction of focal ischemia). Sham-operated animals serve as controls.
-
Animal Preparation : Anesthetize the animal (e.g., with 2-3% isoflurane). Place a catheter in the tail vein for radiotracer injection. Maintain body temperature throughout the experiment.
-
Radiotracer Administration : Administer a bolus injection of [¹¹C]PK11195 (typically ~100 MBq) via the tail vein catheter at the start of the PET acquisition.[4]
-
PET Data Acquisition : Perform a dynamic PET scan for 60-90 minutes using a dedicated small-animal PET scanner. Acquire data in list mode to allow for flexible time-frame reconstruction.
-
Anatomical Imaging : Acquire a T1 or T2-weighted MRI or a CT scan for anatomical co-registration and attenuation correction.
-
Data Reconstruction : Reconstruct the dynamic PET data into a series of time frames (e.g., 6x10s, 6x30s, 11x60s, 15x180s).[4] Apply corrections for attenuation, scatter, and radioactive decay.
-
(Optional) Blocking/Displacement Study : To confirm specificity, a separate cohort of animals can be pre-treated with a high dose of unlabeled PK11195, or unlabeled ligand can be injected mid-scan (e.g., at 20 minutes) to observe displacement of the radiotracer.[4]
-
Post-Imaging Analysis : Co-register PET images to the anatomical scan. Define regions of interest (ROIs) on the lesion site and contralateral regions. Generate time-activity curves (TACs) for each ROI and perform kinetic modeling (see Section 4.4).
Clinical PET Imaging Protocol (Human Subjects)
This protocol describes a typical PET imaging study in human subjects, for example, patients with a neurodegenerative disease.
Protocol:
-
Subject Recruitment : Recruit patients and age-matched healthy controls. Obtain informed consent. The study protocol must be approved by a research ethics committee.
-
Subject Preparation : Subjects fast for at least 4-6 hours prior to the scan. An intravenous catheter is placed in an antecubital vein for radiotracer injection. For studies requiring an arterial input function, an arterial line is placed in the radial artery.
-
Radiotracer Administration : A bolus of [¹¹C]-(R)-PK11195 is injected intravenously over ~30 seconds. The injected activity is typically in the range of 300-400 MBq.[6][21]
-
PET Data Acquisition : A dynamic PET scan is acquired for 60-90 minutes. Modern studies often use a hybrid PET/MR scanner to acquire simultaneous anatomical MRI (e.g., T1-weighted) and PET data.[21]
-
Data Acquisition Framing : List-mode data is reconstructed into a dynamic sequence of time frames, often with shorter frames at the beginning to capture the initial kinetics (e.g., 6x30s, 2x1m, 1x3m, 3x5m, 2x10m, 1x15m).[6]
-
Arterial Blood Sampling (if applicable) : If using full kinetic modeling, timed arterial blood samples are taken throughout the scan to measure whole blood and plasma radioactivity and to determine the fraction of unchanged radiotracer (metabolite correction).
-
Image Processing : Individual PET frames are realigned to correct for subject motion. The PET image is co-registered to the subject's high-resolution T1-weighted MRI.
-
Data Analysis : Time-activity curves are extracted from brain regions of interest defined on the co-registered MRI. Kinetic modeling is then applied (see Section 4.4).
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. High-affinity peripheral benzodiazepine receptor ligand, PK11195, regulates protein phosphorylation in rat brain mitochondria under control of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging of activated microglia with PET and [11C]PK 11195 in corticobasal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo imaging of microglial activation with [11C](R)-PK11195 PET in idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 11. d-nb.info [d-nb.info]
- 12. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [11C]-PK11195 PET: quantification of neuroinflammation and a monitor of anti-inflammatory treatment in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. neurology.org [neurology.org]
- 20. Automated radiosynthesis of [11C]morphine for clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Discovery and Enduring Legacy of PK11195: A Technical Guide to a Prototypical TSPO Ligand
Foreword: For over four decades, the isoquinoline carboxamide PK11195 has been a cornerstone of research into the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). Its discovery marked a pivotal moment, providing a chemical tool to explore the function of this enigmatic mitochondrial protein. This technical guide offers an in-depth exploration of PK11195, from its historical context and discovery to its complex mechanisms of action and its continued application in biomedical research, particularly in the realm of neuroinflammation imaging.
Discovery and Historical Context
PK11195, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, emerged in the early 1980s as the first synthetic ligand developed that was chemically distinct from benzodiazepines but still targeted what was then termed the peripheral benzodiazepine receptor.[1] This discovery was significant as it helped to differentiate the PBR from the central benzodiazepine receptors associated with the GABA-A receptor complex.[2][3] The high affinity and selectivity of PK11195 for this novel binding site solidified its role as a prototypical antagonist and an indispensable tool for characterizing the newly identified 18 kDa translocator protein (TSPO).[4][5]
Early studies using radiolabeled PK11195, particularly tritiated ([³H]PK11195), were instrumental in mapping the distribution of TSPO. These autoradiographic investigations revealed low levels of TSPO in the healthy brain parenchyma but high concentrations in peripheral tissues like the kidneys, adrenal glands, and heart.[4][6] Crucially, a dramatic upregulation of TSPO was observed in the context of brain injury and inflammation, with binding sites localized to activated microglia, astrocytes, and infiltrating macrophages.[4][7] This foundational work established PK11195 as a valuable marker for neuroinflammation.[4]
Mechanism of Action: More Than a Simple Ligand
PK11195 exerts its effects primarily through its high-affinity binding to TSPO, an 18 kDa protein located on the outer mitochondrial membrane.[4][8] The interaction is highly specific, and the three-dimensional structure of the mammalian TSPO in complex with PK11195 has been elucidated, revealing a binding pocket formed by five transmembrane helices.[4][9] This binding event can modulate several downstream cellular processes.
Modulation of Mitochondrial Function
TSPO is a key component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), which are critical regulators of the mitochondrial permeability transition pore (mPTP).[10] By binding to TSPO, PK11195 can influence the opening of the mPTP, a crucial event in the initiation of the intrinsic apoptotic cascade.[9][10] At high concentrations, PK11195 has been shown to promote apoptosis, potentially by blocking the anti-apoptotic effects of proteins like Bcl-2.[10]
Anti-proliferative and Chemosensitizing Effects
Beyond its role in apoptosis, PK11195 has demonstrated anti-proliferative effects in various cancer cell lines, inducing cell cycle arrest, typically at the G1/S phase.[10] Although the affinity for TSPO is in the nanomolar range, these anti-cancer effects often require much higher micromolar concentrations, suggesting potential off-target or TSPO-independent mechanisms.[10] One such proposed mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which are often responsible for multidrug resistance in cancer.[10][11] By blocking these efflux pumps, PK11195 can chemosensitize cancer cells to therapeutic agents.[11]
Neuroinflammation and Autophagy
In the context of the central nervous system, PK11195 has been extensively studied for its role in neuroinflammation. It has been shown to alleviate neuroinflammation and beta-amyloid generation in animal models.[12] Its binding to the upregulated TSPO on activated microglia is the basis for its use in PET imaging of neuroinflammatory conditions.[13][14] Furthermore, PK11195 has been found to protect against cognitive dysfunction by inhibiting cellular autophagy, a process that is also implicated in neuroinflammation.[15][16] Recent studies have also linked PK11195 to the inhibition of the NLRP3 inflammasome, a key player in the inflammatory response.[17]
Quantitative Pharmacological Data
The pharmacological profile of PK11195 has been extensively characterized across various species and experimental conditions. The following tables summarize key quantitative data.
| Parameter | Value | Species | Tissue/Cell Line | Assay Conditions | Reference(s) |
| Ki | 3.60 ± 0.41 nM | Not Specified | Not Specified | Saturation binding assay | [2][3] |
| Kd | 1.4 nM | Rat | Brain tissue | [³H]PK11195 binding | [18] |
| Kd | 4.3 - 6.6 nM | Human | Brain tissue | [³H]PK11195 binding | [18] |
| Kd | 29.25 nM | Not Specified | Not Specified | [³H]PK11195 competition assay | [19] |
| IC50 | 0.130 nM | Rat | Brain homogenates | Displacement of [³H]PK11195 | |
| IC50 | 0.450 nM | Rat | Cortical membranes | Inhibition of [³H]-CB 34 binding | |
| IC50 | 2.2 nM | Not Specified | Not Specified | Not Specified | [20] |
| IC50 | 80 - 120 µM | Human | Neuroblastoma cell lines | Proliferation assay (Alamar blue) | [10] |
Table 1: Binding Affinities (Ki, Kd, and IC50) of PK11195 for TSPO.
| Radiosynthesis Method | Precursor | Labeling Agent | Yield | Synthesis Time | Reference(s) |
| N-methylation | (R)-N-desmethyl-PK11195 | [¹¹C]methyl iodide | 10.6 - 12.7% (uncorrected) | 33 min | [21] |
| N-methylation | desmethyl precursor | [¹¹C]methyl iodide | > 100 mCi | 23 min | [6] |
| N-methylation | (R)-[N-desmethyl] PK11195 | [¹¹C]methyl iodide | 10.93 ± 3.44% (non-decay-corrected) | 40 min | [22] |
Table 2: Summary of [¹¹C]PK11195 Radiosynthesis Parameters.
Key Experimental Protocols
The utility of PK11195 as a research tool is underpinned by well-established experimental protocols. Below are detailed methodologies for its radiosynthesis and application in PET imaging and autoradiography.
Radiosynthesis of ¹¹C-PK11195
The most common application of PK11195 in clinical research involves its radiolabeling with Carbon-11 for use in Positron Emission Tomography (PET).
Objective: To synthesize --INVALID-LINK---PK11195 via N-methylation of its desmethyl precursor.
Materials:
-
(R)-N-desmethyl-PK11195 (precursor)
-
[¹¹C]methyl iodide ([¹¹C]CH₃I)
-
Sodium hydride (NaH) or Potassium hydroxide (KOH) as a base
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column
-
Solid-phase extraction (SPE) cartridge (e.g., tC18)
-
Ethanol
-
Sterile water and normal saline for formulation
Procedure:
-
Precursor Preparation: Dissolve the (R)-N-desmethyl-PK11195 precursor (typically 1-2 mg) in anhydrous DMSO (200-300 µL).[13][21][22]
-
Base Activation: Add a base, such as sodium hydride or potassium hydroxide, to the precursor solution to deprotonate the amine, making it nucleophilic.[21][22]
-
¹¹C-Methylation: Deliver the gaseous [¹¹C]methyl iodide, produced in a cyclotron, to the reaction vessel containing the activated precursor. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 90°C) for a short duration (1.5-4 minutes).[13][21]
-
Purification:
-
Quench the reaction and dilute the mixture with the HPLC mobile phase.
-
Inject the mixture onto a semi-preparative HPLC column to separate the --INVALID-LINK---PK11195 from unreacted precursor and byproducts.[21]
-
Collect the fraction corresponding to the --INVALID-LINK---PK11195 product.
-
-
Formulation:
-
Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.[22]
In Vivo PET Imaging with ¹¹C-PK11195
Objective: To visualize and quantify TSPO expression in the brain as a marker of neuroinflammation.
Procedure:
-
Subject Preparation: Position the subject (human or animal) in the PET scanner.
-
Radiotracer Administration: Administer a bolus intravenous injection of --INVALID-LINK---PK11195.[23]
-
Image Acquisition: Perform a dynamic emission scan for a duration of 60 minutes.[13][23] The data is typically acquired in list mode and subsequently binned into time frames.
-
Attenuation Correction: A transmission scan using a radioactive source (e.g., ¹³⁷Cs) is performed for attenuation correction of the emission data.[23]
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Generate time-activity curves (TACs) for various regions of interest (ROIs).
-
Use kinetic modeling to estimate the binding potential (BP_ND), a measure of specific radioligand binding.[13]
-
In Vitro Autoradiography with [³H]PK11195
Objective: To visualize and quantify TSPO binding sites in tissue sections.
Procedure:
-
Tissue Preparation:
-
Obtain brain tissue and freeze it.
-
Section the frozen tissue into thin slices (e.g., 20 µm) using a cryostat and mount them onto microscope slides.
-
-
Incubation:
-
Incubate the tissue sections with a solution containing [³H]PK11195 at a low nanomolar concentration.
-
For determination of non-specific binding, incubate an adjacent set of sections with the radioligand in the presence of a high concentration of unlabeled PK11195.
-
-
Washing: Wash the slides in a buffer solution to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging plate or autoradiographic film for a period of several weeks.
-
Imaging and Analysis:
-
Scan the imaging plate or film to generate an autoradiogram.
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[24]
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex interactions and experimental processes involving PK11195 can aid in understanding its multifaceted nature.
A simplified diagram of the proposed mechanisms of action for PK11195.
A workflow diagram for [¹¹C]PK11195 PET imaging studies.
Conclusion and Future Directions
PK11195 has undeniably been a pivotal tool in mitochondrial and neuroinflammatory research. Its discovery and subsequent development as a radioligand have provided invaluable insights into the role of TSPO in health and disease. However, PK11195 is not without its limitations, including a low signal-to-noise ratio in PET imaging due to high non-specific binding and low brain permeability.[14] This has spurred the development of second and third-generation TSPO radiotracers with improved imaging characteristics.[14][25]
Despite the advent of these newer ligands, PK11195 remains a vital reference compound and continues to be used in both preclinical and clinical studies.[25] Its rich history and the vast body of literature surrounding it provide a crucial foundation for the ongoing exploration of TSPO as a diagnostic marker and therapeutic target. Future research will likely continue to build upon the legacy of PK11195, refining our understanding of TSPO biology and its implications for a wide range of pathologies, from neurodegenerative diseases to cancer.
References
- 1. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 3. Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PK 11195 - Wikipedia [en.wikipedia.org]
- 5. 1-(2-Chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 11C-PK 11195 for in vivo study of peripheral-type benzodiazepine receptors using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging brain inflammation with [(11)C]PK11195 by PET and induction of the peripheral-type benzodiazepine receptor after transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 10. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Frontiers | The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy [frontiersin.org]
- 16. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 18. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism [mdpi.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. inis.iaea.org [inis.iaea.org]
- 23. [11C]-(R)PK11195 tracer kinetics in the brain of glioma patients and a comparison of two referencing approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of PK11195 on Neurosteroid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosteroids, synthesized de novo in the central nervous system, are critical modulators of neuronal function, influencing everything from synaptic plasticity to behavior. A key molecule of interest in the study of neurosteroidogenesis is PK11195, an isoquinoline carboxamide ligand. Historically, PK11195 has been widely used as a specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. TSPO is located on the outer mitochondrial membrane and has been implicated in the rate-limiting step of steroidogenesis: the transport of cholesterol into the mitochondria. However, the precise role of PK11195 in modulating neurosteroid synthesis is a subject of ongoing research and debate, with evidence suggesting both TSPO-dependent and independent mechanisms of action. This technical guide provides an in-depth overview of the effects of PK11195 on neurosteroid synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Quantitative Data on the Effects of PK11195 on Neurosteroid Synthesis
The following tables summarize the quantitative effects of PK11195 on the synthesis of key neurosteroids as reported in various studies.
| Cell Line | Neurosteroid | PK11195 Concentration | Fold Increase (vs. Control) | Reference |
| Y1 Mouse Adrenal Tumor Cells | Progesterone | Not Specified | ~2-fold | [1](2) |
| MA-10 Mouse Leydig Tumor Cells | Progesterone | Not Specified | ~4-fold | [3](3) |
| MA-10:Tspo+/+ (Control) | Progesterone | 10 µM | Dose-dependent increase | [1](2) |
| MA-10:TspoΔ/Δ (TSPO Knockout) | Progesterone | 10 µM | Dose-dependent increase | [1](2) |
Table 1: Effect of PK11195 on Progesterone Synthesis in Various Cell Lines.
| Brain Region | Neurosteroid | Treatment | Change in Level | Reference |
| Midbrain | Allopregnanolone | PK11195 | Reduced | [4](4) |
| Brain | Pregnenolone | PK11195 | Inhibited | [5](5) |
Table 2: In Vivo Effects of PK11195 on Neurosteroid Levels.
Signaling Pathways and Mechanisms of Action
The canonical pathway for neurosteroid synthesis begins with the transport of cholesterol from the outer to the inner mitochondrial membrane, a process historically thought to be facilitated by TSPO. Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc). Pregnenolone then serves as the precursor for the synthesis of other neurosteroids, including progesterone and allopregnanolone.
PK11195 was initially believed to enhance neurosteroid synthesis by binding to TSPO and promoting cholesterol transport. However, recent evidence from TSPO knockout studies has challenged this model, demonstrating that PK11195 can still induce progesterone synthesis in the absence of TSPO[1][3]. This suggests the existence of a TSPO-independent mechanism of action. The exact nature of this alternative pathway remains to be fully elucidated but may involve direct interactions with other mitochondrial proteins or effects on membrane dynamics.
Experimental Protocols
In Vitro Assessment of PK11195's Effect on Progesterone Synthesis in MA-10 Leydig Cells
Objective: To quantify the dose-dependent effect of PK11195 on progesterone production in a steroidogenic cell line.
Materials:
-
MA-10 mouse Leydig tumor cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 15% horse serum
-
PK11195 stock solution (in DMSO)
-
Dibutyryl cyclic AMP (dbcAMP)
-
Progesterone Radioimmunoassay (RIA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture MA-10 cells in DMEM supplemented with 15% horse serum at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 24-well plates at a density that allows for approximately 50-70% confluency at the time of the experiment.
-
Treatment:
-
Wash the cells with serum-free DMEM.
-
Add fresh serum-free DMEM containing various concentrations of PK11195 (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., dbcAMP).
-
Incubate the cells for a predetermined time (e.g., 2-4 hours).
-
-
Sample Collection: Collect the cell culture medium from each well.
-
Progesterone Quantification (RIA):
-
Perform a standard progesterone RIA according to the manufacturer's instructions. This typically involves competition between the progesterone in the sample and a radiolabeled progesterone tracer for a limited number of antibody binding sites.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the concentration of progesterone in the samples by comparing the results to a standard curve.
-
-
Progesterone Quantification (LC-MS/MS):
-
Perform a liquid-liquid or solid-phase extraction of the steroids from the cell culture medium.
-
Analyze the extracted samples using a validated LC-MS/MS method for progesterone quantification. This involves chromatographic separation followed by mass spectrometric detection and quantification based on precursor and product ion transitions.
-
-
Data Analysis: Normalize the progesterone concentrations to the cell number or total protein content in each well. Plot the dose-response curve for PK11195.
Analysis of Neurosteroid Levels in Brain Tissue by LC-MS/MS
Objective: To measure the concentration of various neurosteroids (e.g., pregnenolone, progesterone, allopregnanolone) in specific brain regions following in vivo administration of PK11195.
Materials:
-
Rodents (e.g., rats, mice)
-
PK11195 solution for injection
-
Anesthesia
-
Brain dissection tools
-
Homogenizer
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with an appropriate column (e.g., C18)
-
Internal standards for each neurosteroid of interest
Procedure:
-
Animal Treatment: Administer PK11195 or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection:
-
At a specified time point after treatment, anesthetize the animals.
-
Perfuse with saline to remove blood from the brain.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., cortex, hippocampus, midbrain).
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
Add internal standards to the homogenate.
-
Perform a liquid-liquid or solid-phase extraction to isolate the neurosteroids.
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted samples in the mobile phase.
-
Inject the samples into the LC-MS/MS system.
-
Separate the neurosteroids using a gradient elution program.
-
Detect and quantify each neurosteroid using multiple reaction monitoring (MRM) mode, based on specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Calculate the concentration of each neurosteroid in the brain tissue (e.g., in ng/g of tissue) by comparing the peak areas of the endogenous neurosteroids to those of the internal standards.
-
Compare the neurosteroid levels between the PK11195-treated and vehicle-treated groups.
-
Conclusion
PK11195 remains a valuable pharmacological tool for investigating neurosteroidogenesis. While its interaction with TSPO is now considered more complex than previously thought, its ability to modulate neurosteroid synthesis is evident. The dose-dependent effects of PK11195 on progesterone production, even in the absence of TSPO, highlight the need for further research into its alternative mechanisms of action. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of PK11195 and other compounds on neurosteroid synthesis, both in vitro and in vivo. A deeper understanding of these processes will be crucial for the development of novel therapeutic strategies targeting neurosteroid pathways for a variety of neurological and psychiatric disorders.
References
- 1. PK11195 effect on steroidogenesis is not mediated through the translocator protein (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PK11195 Effect on Steroidogenesis Is Not Mediated Through the Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel receptor targets for production and action of allopregnanolone in the central nervous system: a focus on pregnane xenobiotic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
In Vitro Characterization of PK11195 Binding Affinity: A Technical Guide
This guide provides an in-depth overview of the in vitro characterization of PK11195, a selective ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2][3] A thorough understanding of its binding affinity is critical for its application as a diagnostic tool, particularly in positron emission tomography (PET) imaging to visualize neuroinflammation.[3][4] This document details quantitative binding data, experimental protocols, and the cellular pathways associated with TSPO.
Data Presentation: Quantitative Binding Parameters
The binding affinity of PK11195 and related ligands to TSPO is quantified using several key parameters. The dissociation constant (Kd) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, serving as a measure of affinity. The inhibition constant (Ki) reflects the affinity of a competing, unlabeled ligand. The maximum binding capacity (Bmax) indicates the density of the target receptor in a given tissue.
Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [³H]PK11195
| Tissue/Cell Type | Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Brain Tissue | Rat | 1.4 | Not Reported | [1][2] |
| Brain Tissue | Human | 4.3 - 6.6 | Not Reported | [1][2] |
| Frontal Cortex (AD cases) | Human | 1.8 ± 0.6 | Not Reported | [5] |
| DBT Glial Cells | Mouse | Not Reported | ~14 | [6] |
Table 2: Inhibition Constant (Ki) for PK11195 and Competing Ligands
| Ligand | Competing Against | Tissue/Cell Type | Ki (nM) | Reference |
| PK11195 | [³H]-PK11195 | DBT Glial Cells | 2.0 | [6] |
| DAA1106 | [³H]-PK11195 | DBT Glial Cells | 0.2 | [6] |
| EB54 | [³H]-PK11195 | U87MG Cell Membranes | 108 ± 10 | [7] |
| EB148 | [³H]-PK11195 | U87MG Cell Membranes | 199 ± 18 | [7] |
Table 3: Kinetic Rate Constants for [³H]PK11195
| Parameter | Value | Tissue/Cell Type | Reference |
| Association Rate (kon) | 9.15 ± 0.85 x 10⁶ M⁻¹ min⁻¹ | U87MG Cell Membranes | [7] |
| Dissociation Rate (koff) | 0.0264 ± 0.0018 min⁻¹ | U87MG Cell Membranes | [7] |
| Half-life (t½) | 26.1 ± 1.8 min | U87MG Cell Membranes | [7] |
Experimental Protocols
The characterization of PK11195 binding affinity relies predominantly on radioligand binding assays. These experiments are fundamental to determining the parameters listed above.
Membrane Preparation
The initial step involves the preparation of a membrane suspension containing the target receptor, TSPO.
-
Source Material: Brain tissue, platelets, or cultured cells (e.g., U87MG, DBT glial cells) expressing TSPO are used.[6][7][8][9]
-
Homogenization: The tissue or cell pellet is homogenized in an ice-cold buffer. A common buffer consists of 0.32 mM sucrose, 5 mM Tris base, and 1 mM MgCl₂, adjusted to a pH of 7.4.[9]
-
Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the membrane fraction. An initial low-speed spin (e.g., 1800 x g) removes the nuclear fraction and cell debris.[9] The resulting supernatant is then centrifuged at a higher speed (e.g., 48,000 x g) to pellet the membranes.[9]
-
Washing: The membrane pellet is washed multiple times by resuspension in a buffer (e.g., 50 mM Tris base, 1 mM MgCl₂, pH 7.4) and re-centrifugation to remove endogenous interfering substances.[9]
-
Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and can be stored at -80°C until use.[9]
Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the affinity of the radioligand (Kd).
-
Incubation: Aliquots of the membrane suspension are incubated with increasing concentrations of a radiolabeled ligand, such as [³H]PK11195 (e.g., 0.5–40 nM).[5]
-
Total vs. Nonspecific Binding: Two sets of reactions are prepared for each radioligand concentration.
-
Total Binding: Contains the membrane suspension and the radioligand.
-
Nonspecific Binding (NSB): Contains the membrane, radioligand, and a high concentration of an unlabeled competing ligand (e.g., 20 µM unlabeled PK11195) to saturate the specific binding sites.[9]
-
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient duration to allow the binding to reach equilibrium.[9]
-
Termination & Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the bound radioligand from the free radioligand.[7][8] The filters are then washed rapidly with ice-cold wash buffer.[10]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[8]
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The resulting data (specific binding vs. radioligand concentration) are fitted to a one-site binding hyperbola using nonlinear regression analysis to derive the Kd and Bmax values.
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for the same binding site.
-
Incubation: Aliquots of the membrane suspension are incubated with a fixed concentration of radioligand (e.g., 1.5 nM [³H]PK11195) and varying concentrations of the unlabeled test compound.[7]
-
Controls: The assay includes controls for total binding (no competitor) and nonspecific binding (a saturating concentration of an unlabeled ligand).
-
Termination and Quantification: The procedure for termination, separation, and quantification is identical to the saturation binding assay.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8]
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro radioligand binding assay.
Caption: Workflow for a typical radioligand binding assay.
TSPO Signaling Context
PK11195 exerts its effects by binding to TSPO, which is primarily located on the outer mitochondrial membrane.[11] This interaction can modulate several downstream cellular processes, notably neuroinflammation.
Caption: Simplified pathway showing PK11195-TSPO interaction.
Target and Cellular Function
The primary molecular target of PK11195 is the Translocator Protein (TSPO).[3] Located on the outer mitochondrial membrane, TSPO is part of a multi-protein complex.[1] While its precise physiological role is still under investigation, TSPO is implicated in a range of cellular functions, including cholesterol transport, steroidogenesis, apoptosis, and immunomodulation.[1][12]
In the central nervous system, TSPO expression is relatively low under normal physiological conditions but is significantly upregulated in activated glial cells (microglia and astrocytes) in response to neuronal injury or inflammation.[3][13] This upregulation makes TSPO, and by extension PK11195 binding, a valuable biomarker for detecting neuroinflammatory processes in a variety of neurodegenerative and psychiatric disorders.[1][2][4] Studies have shown that TSPO ligands like PK11195 can exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18.[11] Furthermore, PK11195 has been observed to alleviate cognitive dysfunction by inhibiting cellular autophagy in models of neuroinflammation.[14]
References
- 1. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. PK 11195 - Wikipedia [en.wikipedia.org]
- 4. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer Florbetaben and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2.5. Radioligand binding experiments [bio-protocol.org]
- 9. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 12. TSPO ligand PK11195 improves Alzheimer-related outcomes in aged female 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PK11195 binding to the peripheral benzodiazepine receptor as a marker of microglia activation in multiple sclerosis and experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Effects of PK11195
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11195, a prototypical isoquinoline carboxamide ligand, has been a cornerstone in the study of the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Initially known as the peripheral benzodiazepine receptor (PBR), TSPO is implicated in a multitude of cellular processes, and its expression is often upregulated in pathological conditions, including cancer and neuroinflammation. This technical guide provides a comprehensive overview of the cellular and molecular effects of PK11195, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Core Molecular Interactions and Quantitative Data
PK11195 exhibits a high affinity for TSPO, although the exact binding kinetics can vary depending on the species and tissue type. Its interaction with TSPO initiates a cascade of downstream cellular events.
Binding Affinity and Potency
The binding affinity of PK11195 to TSPO is typically in the nanomolar range, while its functional effects in cellular assays are often observed at micromolar concentrations.[1][2] This discrepancy suggests that while direct binding to TSPO is the initial event, downstream signaling amplification or engagement of other targets may be necessary for its pronounced biological effects.
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | 3.60 ± 0.41 nM | Not specified | [3] |
| 9.3 ± 0.5 nM | Rat Kidney Membranes | [4] | |
| 28.5 - 30.6 nM | Human Brain Tissue | [5] | |
| IC50 (Apoptosis) | 60 ± 21 µM | Chronic Lymphocytic Leukemia (CLL) cells | [2] |
| 49 ± 4 µM | B cells from healthy donors | [2] | |
| 82 ± 8 µM | T cells from healthy donors | [2] | |
| IC50 (Neuroinflammation) | ~0.5 µM (inhibition of ROS) | BV-2 microglia | [6] |
Key Cellular Effects and Signaling Pathways
PK11195 modulates several critical cellular processes, primarily through its interaction with mitochondrial functions and its influence on various signaling cascades.
Induction of Apoptosis and Cell Cycle Arrest
In numerous cancer cell lines, PK11195 has been shown to induce apoptosis and cause cell cycle arrest, typically at the G1/S phase.[1] This pro-apoptotic effect is often mediated through the modulation of the mitochondrial permeability transition pore (mPTP).[7]
Signaling Pathway: PK11195-Induced Apoptosis
Modulation of Mitochondrial Function
PK11195 directly impacts mitochondrial physiology beyond apoptosis induction. It can influence mitochondrial membrane potential (ΔΨm), reactive oxygen species (ROS) production, and calcium homeostasis.
-
Mitochondrial Membrane Potential (ΔΨm): In some contexts, PK11195 can cause a dissipation of ΔΨm, a key event in the apoptotic cascade.[7] However, in other models, it has been shown to prevent the collapse of ΔΨm.[8][9] For instance, in H1299 lung cancer cells exposed to hypoxia-like conditions, 25 µM PK11195 completely inhibited the CoCl2-induced depolarization of the mitochondrial membrane potential.[8]
-
Reactive Oxygen Species (ROS) Production: The effect of PK11195 on ROS production is context-dependent. It has been reported to inhibit ROS production in inflammatory settings, such as in LPS-stimulated microglia.[6] Conversely, under certain conditions of ischemia-reperfusion, it can enhance ROS generation.[9]
-
Mitochondrial Calcium: PK11195 can influence mitochondrial calcium uptake. In a model of ischemia-reperfusion, 50 µM PK11195 increased mitochondrial Ca2+ uptake during ischemia but prevented its decline during reperfusion when applied only at the onset of reperfusion.[9]
Anti-inflammatory Effects
PK11195 exhibits significant anti-inflammatory properties, particularly in the central nervous system. It has been shown to alleviate neuroinflammation by modulating microglial activation.[10]
Signaling Pathway: PK11195 and Inhibition of the NLRP3 Inflammasome
References
- 1. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 3. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
- 10. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [³H]PK11195 in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11195 is a high-affinity, selective antagonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. TSPO is primarily located on the outer mitochondrial membrane and is expressed at low levels in the healthy central nervous system (CNS). However, its expression is significantly upregulated in activated microglia and to some extent in astrocytes and infiltrating macrophages, making it a valuable biomarker for neuroinflammation and neuronal damage.[1] The radiolabeled form, [³H]PK11195, is a crucial tool for the in vitro and ex vivo quantification and localization of TSPO expression in tissues through autoradiography. This technique allows for the precise anatomical mapping of neuroinflammatory processes and is widely used in preclinical research for neurodegenerative diseases, stroke, traumatic brain injury, and other CNS disorders.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for [³H]PK11195 binding from various studies. This data is essential for experimental design and interpretation of results.
| Parameter | Tissue/Condition | Species | Value | Reference(s) |
| Kd (nM) | High-grade glioma | Human | 20.4 ± 1.3 | [3] |
| Low-grade glioma | Human | 14.3 ± 2.1 | [3] | |
| Cortex | Human | 3.9 ± 0.4 | [3] | |
| Brain Tissue | Human | 4.3 - 6.6 | [1] | |
| Brain Membranes | Rat | ~1.0 | [4] | |
| Adrenal Membranes | Rat | ~3.0 | [5] | |
| Bmax (pmol/mg protein) | High-grade glioma | Human | 12.4 ± 0.7 | [3] |
| Low-grade glioma | Human | 4.0 ± 2.0 | [3] | |
| Cortex | Human | 0.79 ± 0.09 | [3] | |
| Adrenal Membranes | Rat | 34 | [5] | |
| Bmax (fmol/mg protein) | Ciliary Body | Human | 42.7 ± 0.2 | [6] |
| Iris | Human | 30.1 ± 0.5 | [6] | |
| Pupil Margin | Human | 37.4 ± 0.4 | [6] | |
| Bmax (pmol/mg tissue) | Stab Wound (Grey Matter, Day 7) | Rat | 8.98 ± 0.31 | [2] |
| Stab Wound (White Matter, Day 7) | Rat | 3.56 ± 0.1 | [2] |
Experimental Protocols
In Vitro Receptor Autoradiography with [³H]PK11195
This protocol outlines the procedure for in vitro autoradiography on slidemounted tissue sections.
Materials:
-
[³H]PK11195 (specific activity ~70-90 Ci/mmol)
-
Unlabeled PK11195 or other suitable competitor (e.g., Ro5-4864) for non-specific binding determination
-
Cryostat
-
Microscope slides (e.g., Superfrost® Plus)
-
Incubation chambers/humidified box
-
Coplin jars or slide mailers
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Distilled water (ice-cold)
-
Tritium-sensitive phosphor imaging plates or autoradiography film
-
Phosphor imager or film development reagents
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Rapidly dissect and freeze the tissue of interest (e.g., brain) on dry ice or in isopentane cooled by liquid nitrogen.
-
Store tissues at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto microscope slides.[6][7]
-
Store slides at -80°C until the day of the experiment.
-
-
Pre-incubation:
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing [³H]PK11195. A typical concentration is 1-2 nM.[6]
-
For determining non-specific binding, prepare a parallel incubation buffer containing [³H]PK11195 and a high concentration of an unlabeled competitor (e.g., 1-10 µM unlabeled PK11195 or Ro5-4864).[6]
-
Remove slides from the pre-incubation buffer, wipe excess buffer from the back of the slides, and place them horizontally in a humidified chamber.
-
Pipette the incubation buffer (total and non-specific) onto the tissue sections, ensuring they are fully covered.
-
Incubate at room temperature for 60-90 minutes.[7]
-
-
Washing:
-
Rapidly aspirate the incubation buffer from the slides.
-
Immediately place the slides in ice-cold 50 mM Tris-HCl buffer.
-
Perform a series of washes to remove unbound radioligand. A typical washing procedure is 3 x 5 minutes in fresh, ice-cold buffer.[7]
-
After the final wash, perform a quick dip in ice-cold distilled water to remove buffer salts.[7]
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Once completely dry, appose the slides to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Include calibrated tritium standards for quantification.
-
Exposure time will vary depending on the tissue and receptor density, typically ranging from several days to a few weeks. For phosphor imaging, exposure can be 1-7 days.[7]
-
-
Signal Detection and Analysis:
-
For phosphor imaging, scan the plate using a phosphor imager.
-
For film, develop according to the manufacturer's instructions.
-
Quantify the signal in specific regions of interest using image analysis software.
-
Convert the optical density or photostimulated luminescence values to fmol/mg tissue or a similar unit using the co-exposed standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
Visualizations
TSPO Signaling Pathway in Neuroinflammation
Caption: TSPO signaling in the context of neuroinflammation.
Experimental Workflow for [³H]PK11195 Autoradiography
Caption: Step-by-step workflow for PK11195 autoradiography.
References
- 1. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronological study of peripheral benzodiazepine binding sites in the rat brain stab wounds using [3H] PK-11195 as a marker for gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Labelling of "peripheral-type" benzodiazepine binding sites in the rat brain by using [3H]PK 11195, an isoquinoline carboxamide derivative: kinetic studies and autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Peripheral type" benzodiazepine binding sites in rat adrenals: binding studies with [3H]PK 11195 and autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative autoradiographic determination of binding sites for a peripheral benzodiazepine ligand ([3H]PK 11195) in human iris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Preparation of PK11195 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11195 is a high-affinity, specific ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is primarily located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[1][2][3] Consequently, PK11195 is widely utilized in in vivo studies to investigate neuroinflammatory processes in various disease models.[4][5][6][7] This document provides detailed application notes and protocols for the preparation and administration of PK11195 for in vivo research.
Physicochemical and Solubility Data
A summary of the key quantitative data for PK11195 is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁ClN₂O | [8] |
| Molecular Weight | 352.86 g/mol | [8] |
| Solubility in DMSO | Up to 50 mM | [8] |
| Solubility in Ethanol | Up to 50 mM | [8] |
| Purity | ≥98% (typical) | [8] |
| Storage Temperature | Room Temperature | [8] |
Signaling Pathway of PK11195 in Neuroinflammation
PK11195 exerts its effects by binding to TSPO on the outer mitochondrial membrane of activated microglia. This interaction can modulate downstream signaling pathways involved in neuroinflammation, notably by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[8][9][10] The binding of PK11195 to TSPO is thought to reduce the production of mitochondrial reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome assembly.[8][9] Inhibition of the NLRP3 inflammasome leads to decreased activation of caspase-1 and subsequent reduction in the maturation and release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][8][10]
Caption: PK11195 binds to TSPO, inhibiting mROS production and subsequent NLRP3 inflammasome activation.
Experimental Workflow for In Vivo Studies
The general workflow for preparing and administering PK11195 for in vivo studies involves preparing a stock solution, formulating the dosing solution, and then administering it to the animal model via the chosen route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 117.1 TSPO in Microglia Activation and “Neuroinflammation”: Are We Ready to Go Beyond Metaphors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PK 11195 - Wikipedia [en.wikipedia.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PK11195 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of PK11195, a selective ligand for the 18 kDa translocator protein (TSPO), in rodent models. The following sections detail various administration routes, quantitative data from published studies, and step-by-step experimental protocols.
Introduction
PK11195 is a widely used isoquinoline carboxamide that binds with high affinity to TSPO, formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is located on the outer mitochondrial membrane and is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, inflammation, and apoptosis.[2][3] Upregulation of TSPO is a hallmark of neuroinflammation and glial cell activation, making radiolabeled PK11195 a valuable tool for in vivo imaging of these processes using Positron Emission Tomography (PET).[1][4][5][6]
Mechanism of Action
PK11195 exerts its effects primarily through its interaction with TSPO, which forms a complex with other mitochondrial proteins like the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[2] This interaction can modulate mitochondrial function, leading to downstream effects on cellular signaling pathways.
Key signaling pathways influenced by PK11195 include:
-
Apoptosis: PK11195 can induce apoptosis by modulating the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors.[2][3]
-
Inflammation: By binding to TSPO on activated microglia, PK11195 can modulate neuroinflammatory responses, including the inhibition of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β.[7]
-
Reactive Oxygen Species (ROS) Production: PK11195 has been shown to influence mitochondrial ROS production, which can either contribute to or protect against oxidative stress-induced cell death depending on the context.[7][8]
Below is a diagram illustrating the primary signaling pathway of PK11195.
Caption: PK11195 binds to TSPO on the outer mitochondrial membrane, modulating downstream cellular processes.
Administration Routes and Quantitative Data
The choice of administration route for PK11195 in rodent models depends on the specific research question, desired pharmacokinetic profile, and experimental feasibility. The most common routes are intraperitoneal (i.p.), intravenous (i.v.), and oral gavage (p.o.).
Quantitative Data Summary
The following tables summarize dosages, vehicles, and animal models reported in various studies for different administration routes of PK11195.
Table 1: Intraperitoneal (i.p.) Administration of PK11195
| Animal Model | Dosage | Vehicle | Frequency | Reference |
| Rat | 1 mg/kg | Not specified | Single dose | --INVALID-LINK--[9] |
| Mouse | 3 mg/kg | Not specified | Daily | --INVALID-LINK-- |
Table 2: Intravenous (i.v.) Administration of PK11195
| Animal Model | Dosage | Vehicle | Frequency | Reference |
| Rat | 18.1 ± 2.3 MBq ([11C]PK11195) | Not specified | Bolus injection | --INVALID-LINK--[9] |
| Mouse | Tracer amounts ([3H]PK11195) | Not specified | Bolus injection | --INVALID-LINK--[10] |
Table 3: Oral Gavage (p.o.) Administration of PK11195
| Animal Model | Dosage | Vehicle | Frequency | Reference |
| Mouse | Not specified | Not specified | Not specified | --INVALID-LINK--[2] |
Note: Detailed oral gavage protocols for PK11195 are not as commonly published as parenteral routes. The information provided is based on general oral gavage procedures in rodents.
Experimental Protocols
The following are detailed protocols for the preparation and administration of PK11195 in rodent models.
Vehicle Preparation
PK11195 is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its in vivo administration. A common approach involves dissolving PK11195 in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with a physiological buffer or a mixture of co-solvents.
Protocol 1: DMSO and Saline Vehicle
-
Stock Solution: Prepare a stock solution of PK11195 in 100% DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume.
-
Working Solution: On the day of the experiment, dilute the PK11195 stock solution in sterile saline (0.9% NaCl) to the final desired concentration.
-
Important: The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid solvent-related toxicity.
-
-
Mixing: Ensure the solution is thoroughly mixed by vortexing before administration.
Protocol 2: Co-Solvent Vehicle (for improved solubility)
For higher concentrations of PK11195, a co-solvent system may be necessary.
-
Initial Dissolution: Dissolve PK11195 in 100% DMSO.
-
Addition of Co-solvents: Add co-solvents such as PEG300 and Tween 80 to the DMSO solution. A common ratio is 10% DMSO, 40% PEG300, and 5% Tween 80.[11]
-
Final Dilution: Add sterile saline to the mixture to achieve the final desired volume and concentration.[11]
-
Mixing: Vortex the solution thoroughly to ensure a clear and homogenous solution. Gentle warming and sonication may aid in dissolution.[11]
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common and relatively simple method for systemic drug administration in rodents.
Materials:
-
PK11195 solution in a suitable vehicle
-
Sterile syringes (1 mL) and needles (25-27 G for mice, 23-25 G for rats)[12]
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Injection Site Identification: Position the animal with its head tilted downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[12][13]
-
Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Injection:
-
Post-injection Care:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Caption: Workflow for intraperitoneal administration of PK11195 in rodents.
Intravenous (i.v.) Injection Protocol (Tail Vein)
Intravenous injection via the lateral tail vein allows for rapid and complete bioavailability of the compound.
Materials:
-
PK11195 solution in a suitable vehicle
-
Sterile syringes (1 mL) and needles (27-30 G for mice, 25-27 G for rats)[14][15]
-
Restraining device for rodents
-
Heat lamp or warming pad
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Warm the animal's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[14]
-
-
Restraint: Place the animal in a suitable restraining device, allowing access to the tail.[16]
-
Vein Visualization: Wipe the tail with 70% ethanol to clean the area and improve visualization of the veins.[16]
-
Injection:
-
Post-injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[16]
-
Return the animal to its cage and monitor for any adverse effects.
-
Caption: Workflow for intravenous (tail vein) administration of PK11195 in rodents.
Oral Gavage (p.o.) Protocol
Oral gavage ensures the precise oral administration of a known quantity of a substance.
Materials:
-
PK11195 solution in a suitable vehicle
-
Sterile syringes
-
Appropriately sized gavage needles (18-20 G for mice, 16-18 G for rats)[17]
-
Scale for weighing the animal
Procedure:
-
Animal Weighing: Weigh the animal to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg.[17]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and prevent stomach perforation.[18]
-
Restraint:
-
Mouse: Restrain the mouse by scruffing, ensuring the head and body are in a straight line.[18]
-
Rat: Similar to mice, ensure a straight alignment of the head and body.
-
-
Gavage Needle Insertion:
-
Administration: Once the needle is in the stomach, slowly administer the PK11195 solution.[19]
-
Post-administration Care:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort for at least 15 minutes.[18]
-
Caption: Workflow for oral gavage administration of PK11195 in rodents.
Conclusion
The successful administration of PK11195 in rodent models is crucial for investigating its therapeutic potential and for its use as an imaging agent. The protocols and data presented in these application notes provide a comprehensive resource for researchers. Adherence to proper techniques and careful monitoring of the animals are essential for obtaining reliable and reproducible results while ensuring animal welfare.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmbreports.org [bmbreports.org]
- 4. [11C](R)-PK11195 positron emission tomography imaging of activated microglia in vivo in Rasmussen's encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 8. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
- 9. A Single Intraperitoneal Injection of Endotoxin Changes Glial Cells in Rats as Revealed by Positron Emission Tomography Using [11C]PK11195 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 11C-PK 11195 for in vivo study of peripheral-type benzodiazepine receptors using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: PK11195 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PK11195, a specific ligand for the 18 kDa translocator protein (TSPO), in various cell culture applications. The following protocols and data are intended to assist researchers in designing and executing experiments to investigate the effects of PK11195 on cellular processes such as apoptosis, cell cycle regulation, and neuroinflammation.
I. Recommended Concentrations of PK11195
The optimal concentration of PK11195 is highly dependent on the cell type and the specific biological question being investigated. While the affinity of PK11195 for TSPO is in the nanomolar range, many cellular effects are observed at micromolar concentrations.[1] The following tables summarize recommended concentration ranges for various applications based on published literature.
Table 1: PK11195 Concentrations for Apoptosis, Cell Cycle Arrest, and Chemosensitization
| Cell Type | Application | Concentration Range (µM) | Incubation Time | Key Observations |
| Neuroblastoma (NB) Cell Lines (e.g., SMS-KCNR) | Induction of Apoptosis | 100 | 24 hours | Increased levels of cleaved caspase-3.[1] |
| Cell Cycle Arrest (G1/S) | 60 | 18 hours | Significant increase in the G1 cell population.[1] | |
| Inhibition of Proliferation | 80 - 120 (IC50) | 48 hours | Dose-dependent decrease in cell proliferation.[1] | |
| Chemosensitization | 50 | 48 hours (pre-treatment) | Significantly decreased viability when combined with chemotherapeutic drugs.[1] | |
| Chronic Lymphocytic Leukemia (CLL) Cells | Induction of Apoptosis | 50 - 100 | 24 hours | Dose-dependent induction of apoptosis.[2] |
| Cholangiocarcinoma Cells | Chemosensitization | 75 | 48 - 72 hours | Increased rates of apoptosis by 50-95% when combined with chemotherapy or radiotherapy.[3] |
Table 2: PK11195 Concentrations for Neuroinflammation and Neuroprotection Studies
| Cell Type | Application | Concentration (µM) | Incubation Time | Key Observations |
| BV-2 Microglial Cells | Inhibition of Neuroinflammation (LPS-induced) | 0.5 | 1 hour (pre-treatment) | Reduced ROS levels and inhibited NLRP3 inflammasome activation.[4] |
| Attenuation of Hypoxia-like Effects (CoCl2-induced) | 25 | Pre-treatment | Protective against CoCl2-induced cellular damage.[5][6] | |
| P19 Stem Cells | Induction of Neuronal Differentiation | 50 | 4 days | Induced differentiation towards a neuronal lineage.[7] |
Table 3: PK11195 Concentrations for Other In Vitro Studies
| Cell Type | Application | Concentration (µM) | Incubation Time | Key Observations |
| H1299 Lung Cancer Cells & BV-2 Microglial Cells | Study of Hypoxia-like Conditions (CoCl2) | 25 | Pre-treatment | Prevented CoCl2-induced alterations in mitochondrial membrane potential and oxidative stress.[5] |
| Cardiomyocytes | Protection from Ischemia/Reperfusion Injury | 50 | During reperfusion | Effectively prevented cell death.[8] |
II. Experimental Protocols
The following are detailed protocols for key experiments commonly performed with PK11195.
Protocol 1: Assessment of PK11195-Induced Apoptosis by Caspase-3 Activation
Objective: To determine if PK11195 induces apoptosis in a cancer cell line by measuring the level of cleaved caspase-3.
Materials:
-
Neuroblastoma cell line (e.g., SMS-KCNR)
-
Complete culture medium (e.g., RPMI supplemented with 10% FBS)
-
PK11195 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate neuroblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with 100 µM PK11195 or vehicle control (DMSO) for 24 hours.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of PK11195 on cell cycle progression.
Materials:
-
Neuroblastoma cell line (e.g., SMS-KAN)
-
Complete culture medium
-
PK11195 stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate neuroblastoma cells in 6-well plates.
-
Treatment: Treat the cells with 60 µM PK11195 or vehicle control for 18 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: In Vitro Model of Neuroinflammation
Objective: To evaluate the anti-inflammatory effects of PK11195 on microglia activated by lipopolysaccharide (LPS).
Materials:
-
BV-2 microglial cell line
-
Complete culture medium (e.g., DMEM with 5% FBS)
-
PK11195 stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Reagents for measuring inflammatory markers (e.g., ELISA kit for IL-1β, ROS detection kit)
Procedure:
-
Cell Seeding: Plate BV-2 cells in 96-well or 24-well plates.
-
Pre-treatment: Pre-treat the cells with 0.5 µM PK11195 or vehicle control for 1 hour.[4]
-
Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for an additional 6 hours.[4]
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines like IL-1β using an ELISA kit according to the manufacturer's instructions.[4]
-
ROS Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA according to the manufacturer's protocol.[4]
-
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PK11195 and a general experimental workflow for its in vitro evaluation.
Caption: Signaling pathways modulated by PK11195.
References
- 1. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 3. Pk11195, a mitochondrial benzodiazepine receptor antagonist, reduces apoptosis threshold in Bcl-XL and Mcl-1 expressing human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 5. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
Application Notes and Protocols for [3H]PK11195 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of the radioligand [3H]PK11195 in binding assays targeting the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] PK11195 is a high-affinity isoquinoline carboxamide ligand for TSPO, making its tritiated form, [3H]PK11195, a valuable tool for characterizing the expression and pharmacology of this protein.[1][2]
TSPO is a mitochondrial membrane protein implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and neuroinflammation.[3][4] Upregulation of TSPO is a hallmark of microglial activation in response to brain injury and neurodegenerative diseases, making it a significant biomarker and potential therapeutic target.[5][6]
Quantitative Data Summary
The following tables summarize the binding affinity of PK11195 and other ligands for TSPO. This data is essential for designing and interpreting binding assays.
Table 1: Binding Affinity of [3H]PK11195 for TSPO
| Species/Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Brain | ~1.0 | - | [Le Fur et al., 1983a][2] |
| Human Brain | 4.3 - 6.6 | - | [Anholt et al., 1986][7] |
| Human Brain | - | Highest in forebrain structures | [Doble et al., 1987][8] |
| Human Platelets (for rs6971 polymorphism study) | 29.25 | - | [Owen et al., 2012; Woźniak et al., 2020][9][10] |
Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. Bmax (maximum binding capacity) reflects the density of receptors in the tissue.
Table 2: Inhibitor Constants (Ki) of Various Ligands for TSPO using [3H]PK11195
| Ligand | Species/Tissue | Ki (nM) | Reference |
| PK11195 | Rat Kidney | 9.3 ± 0.5 | [James et al., 2008][11] |
| Ro5-4864 | Rat Cortex | 14.97 | [PDSP][12] |
| DPA-713 | Rat Kidney | 4.7 ± 0.2 | [James et al., 2008][11] |
| DPA-714 | Rat Kidney | 7.0 ± 0.4 | [James et al., 2008][11] |
Note: Ki (inhibitor constant) is a measure of the affinity of a competing unlabeled ligand. It is calculated from the IC50 value (the concentration of competitor that displaces 50% of the specific binding of the radioligand).
Experimental Protocols
Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions suitable for [3H]PK11195 binding assays.
Materials:
-
Tissue or cell pellet
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
Ultracentrifuge
Procedure:
-
Mince the tissue or wash the cell pellet with ice-cold Homogenization Buffer.
-
Homogenize the sample in 10-20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in a suitable volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations at -80°C in aliquots.[9]
Saturation Binding Assay Protocol
This assay is performed to determine the Kd and Bmax of [3H]PK11195 for a given membrane preparation.[13][14]
Materials:
-
Membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂, pH 7.4[10]
-
[3H]PK11195 (stock solution in ethanol, diluted in Assay Buffer)
-
Unlabeled PK11195 (for determining non-specific binding)
-
96-well filter plates with GF/B or GF/C filters
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare a series of dilutions of [3H]PK11195 in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]PK11195 for total binding.
-
For non-specific binding, set up triplicate wells for each [3H]PK11195 concentration containing a high concentration of unlabeled PK11195 (e.g., 10 µM).[9]
-
Add a consistent amount of membrane protein (e.g., 50-100 µg) to each well.
-
Initiate the binding reaction by adding the different concentrations of [3H]PK11195 to the respective wells. The final assay volume is typically 200-500 µL.
-
Incubate the plate at 37°C for 60 minutes.[9]
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each [3H]PK11195 concentration.
-
Plot the specific binding (Y-axis) against the concentration of [3H]PK11195 (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.[13]
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of an unlabeled test compound for TSPO by measuring its ability to compete with a fixed concentration of [3H]PK11195.[13]
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for total binding (containing only [3H]PK11195 and membranes).
-
Set up triplicate wells for non-specific binding (containing [3H]PK11195, membranes, and a high concentration of unlabeled PK11195).
-
Set up triplicate wells for each concentration of the test compound.
-
Add a consistent amount of membrane protein to each well.
-
Add a fixed concentration of [3H]PK11195 to all wells (typically at a concentration close to its Kd, e.g., 5 nM).[9]
-
Add the different concentrations of the test compound to the respective wells.
-
Follow steps 6-10 of the Saturation Binding Assay protocol.
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PK11195 used and Kd is the dissociation constant of [3H]PK11195 determined from saturation experiments.
Visualizations
Experimental Workflow
Caption: Workflow for a [3H]PK11195 radioligand binding assay.
TSPO Signaling Pathway
Caption: Overview of TSPO-mediated signaling pathways.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. Labelling of "peripheral-type" benzodiazepine binding sites in the rat brain by using [3H]PK 11195, an isoquinoline carboxamide derivative: kinetic studies and autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the Mitochondrial Translocator Protein in Complex with a Diagnostic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labelling of peripheral-type benzodiazepine binding sites in human brain with [3H]PK 11195: anatomical and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for PK11195-Targeted Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of the 18 kDa translocator protein (TSPO), the molecular target of the specific ligand PK11195. Visualization of TSPO is a key method for identifying and characterizing activated microglia and other cells involved in neuroinflammation and various pathologies.
Introduction
PK11195 is a high-affinity ligand for the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Upregulation of TSPO is a well-established biomarker for neuroinflammation and is associated with the activation of microglia and astrocytes.[2][3] Consequently, detecting TSPO via immunofluorescence is a valuable technique for studying neurodegenerative diseases, brain injury, and the effects of therapeutic interventions. While radiolabeled PK11195 is extensively used in positron emission tomography (PET) imaging to visualize neuroinflammation in vivo,[1][4] immunofluorescence offers high-resolution, cell-specific localization of TSPO in tissue sections and cell cultures. This protocol details the indirect immunofluorescence method using a primary antibody against TSPO.
Data Presentation
Table 1: Primary Antibody Dilutions for TSPO Detection
| Antibody | Application | Dilution | Reference |
| Rabbit anti-TSPO | Bright Field Immunohistochemistry | 1:2000 | [5] |
| Rabbit monoclonal anti-TSPO (Abcam 109497) | Immunofluorescence | Not Specified | [6] |
| Rabbit polyclonal anti-TSPO | Western Blot | 1:4000 | [7] |
| Rabbit polyclonal anti-TSPO (Abcam 109497) | Western Blot | 1:20000 | [8] |
Table 2: General Immunofluorescence Reagent Concentrations
| Reagent | Concentration | Purpose | Reference |
| Paraformaldehyde (PFA) | 4% in PBS | Fixation | [2][9] |
| Triton X-100 | 0.1% - 0.5% in PBS | Permeabilization | [7][9] |
| Bovine Serum Albumin (BSA) or Normal Goat Serum | 1% - 10% in PBS | Blocking | [7][9] |
| Secondary Antibody (e.g., Alexa Fluor conjugated) | 1:500 - 1:2000 | Signal Detection | [10] |
| DAPI / Hoechst | 1-10 µg/mL | Nuclear Counterstain | [5] |
Experimental Protocols
Detailed Protocol for TSPO Immunofluorescence Staining of Brain Tissue Sections
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant (for frozen sections)
-
Antigen retrieval buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
Primary antibody against TSPO (see Table 1 for examples)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation:
-
Fixation:
-
Antigen Retrieval (for FFPE sections):
-
Incubate slides in 0.01M Sodium Citrate buffer (pH 6.0) at 95-100°C for 15-20 minutes.[11]
-
Allow slides to cool to room temperature in the buffer.
-
-
Permeabilization:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate in permeabilization buffer (0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is crucial for intracellular targets like the mitochondrial TSPO.[7]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS for 5 minutes each, protected from light.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse briefly in PBS.
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Mandatory Visualization
Caption: PK11195 binding to TSPO on the mitochondrial outer membrane.
Caption: Experimental workflow for TSPO immunofluorescence staining.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. Immunofluorescence of macrophages and microglia [protocols.io]
- 3. Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PK11195 binding to the peripheral benzodiazepine receptor as a marker of microglia activation in multiple sclerosis and experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolving the cellular specificity of TSPO imaging in a rat model of peripherally-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The microglial translocator protein (TSPO) in Alzheimer’s disease reflects a phagocytic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macroglia-Microglia Interactions via TSPO Signaling Regulates Microglial Activation in the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-regulation of microglial subgroups in Alzheimer’s amyloid pathology: Implications for diagnosis and drug development | PLOS One [journals.plos.org]
- 9. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 10. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 11. biossusa.com [biossusa.com]
- 12. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
Application Notes and Protocols for PK11195 PET Imaging Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]-(R)-PK11195 is a radioligand used in Positron Emission Tomography (PET) imaging to visualize and quantify the 18 kDa translocator protein (TSPO).[1] TSPO, formerly known as the peripheral benzodiazepine receptor, is primarily located on the outer mitochondrial membrane.[1][2] Its expression is significantly upregulated in activated microglia and astrocytes, making [¹¹C]-(R)-PK11195 a valuable in vivo marker for neuroinflammation.[3] This has led to its widespread use in studying various neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, as well as multiple sclerosis and brain injuries.[1][4][5] However, the analysis of [¹¹C]-(R)-PK11195 PET data presents challenges due to its high lipophilicity, leading to high non-specific binding.[6]
These application notes provide a comprehensive, step-by-step guide to performing and analyzing a [¹¹C]-(R)-PK11195 PET imaging study, from experimental design to quantitative data analysis.
Signaling Pathway of PK11195
PK11195 binds to TSPO on the outer mitochondrial membrane. TSPO is a component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), which are key regulators of the mitochondrial permeability transition pore (MPP).[2] The binding of ligands like PK11195 to TSPO can modulate mitochondrial functions, including cholesterol transport, steroidogenesis, and apoptosis.[2][3] In the context of neuroinflammation, the upregulation of TSPO on activated microglia is the primary basis for its use as an imaging biomarker.
Caption: Signaling pathway of PK11195 binding to TSPO.
Experimental Protocols
Radiotracer: [¹¹C]-(R)-PK11195
[¹¹C]-(R)-PK11195 is the (R)-enantiomer of PK11195, which shows higher affinity for TSPO. It is synthesized from its precursor, (R)-N-desmethyl-PK11195, via methylation with [¹¹C]methyl iodide. The radiochemical purity of the final product should be greater than 99%.
Animal/Human Subject Preparation
For animal studies, subjects are typically anesthetized for the duration of the scan. For human studies, subjects should be comfortably positioned in the PET scanner to minimize motion. A transmission scan is often performed prior to the emission scan for attenuation correction.
PET Image Acquisition
A dynamic 3D PET scan of the brain is performed. The acquisition should begin simultaneously with the intravenous bolus injection of [¹¹C]-(R)-PK11195. A typical scan duration is 60 minutes.
Example Acquisition Protocol:
-
Radiotracer Dose: Approximately 370 MBq for humans, ~100 MBq for rats.[7][8]
-
Framing Protocol: A series of frames with increasing duration is recommended to capture the initial rapid kinetics and later equilibrium phase (e.g., 4x30s, 4x60s, 4x120s, 4x240s, 6x300s).[7]
Arterial Blood Sampling and Metabolite Analysis (for Gold Standard Quantification)
For full kinetic modeling, an arterial input function (AIF) is required. This involves collecting arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time.
-
Sampling Schedule: Frequent samples in the first few minutes, with decreasing frequency towards the end of the scan (e.g., 1s, 10s, 30s, 45s, 60s, 90s, 2min, 3min, 5min, 10min, 20min, 30min, 45min, 60min post-injection).[9]
-
Metabolite Analysis: Blood samples at later time points (e.g., 20, 45, and 60 minutes) should be analyzed to determine the fraction of unchanged parent radiotracer, as [¹¹C]-(R)-PK11195 is metabolized in vivo.[9]
Image Analysis Workflow
The goal of the analysis is to derive quantitative measures of [¹¹C]-(R)-PK11195 binding, such as the total volume of distribution (VT) or the non-displaceable binding potential (BPND).
Caption: PK11195 PET imaging analysis workflow.
Image Pre-processing
-
Reconstruction: PET data should be reconstructed using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction), including corrections for attenuation and scatter.[7]
-
Motion Correction: If significant head motion occurred during the scan, motion correction should be applied.
-
Co-registration: The dynamic PET images are co-registered to a high-resolution anatomical MRI (typically T1-weighted) of the same subject. This allows for accurate anatomical delineation of regions of interest (ROIs).
-
Segmentation: The MRI is used to segment the brain into different tissue types (gray matter, white matter) and to define specific ROIs.
Kinetic Modeling
The choice of kinetic model depends on the availability of an arterial input function.
-
Gold Standard: Arterial Input Function Methods
-
Two-Tissue Compartment Model (2TCM): This is often the preferred model for [¹¹C]-(R)-PK11195 as it can separately estimate the rate constants for tracer delivery, clearance, and binding.[10][11][12] The primary outcome measure is the total volume of distribution (VT).
-
Logan Graphical Analysis: A robust method that linearizes the kinetic data to derive VT without the need to fit individual rate constants.[4][6]
-
-
Non-Invasive Methods (No Arterial Sampling)
-
Reference Tissue Models: These models use a region devoid of specific binding as an input function. However, a true reference region does not exist for [¹¹C]-(R)-PK11195 in the brain.[6]
-
Image-Derived Input Function (IDIF): An alternative is to derive the input function from the PET image itself, typically by placing a region of interest over a large artery like the carotid.[9][15]
-
Quantitative Data Summary
The following tables summarize typical quantitative values obtained from [¹¹C]-(R)-PK11195 PET studies. Note that these values can vary depending on the specific patient population, scanner, and analysis methodology.
Table 1: Comparison of Kinetic Modeling Outcomes
| Parameter | Modeling Approach | Input Function | Key Advantages | Key Disadvantages |
| VT (Volume of Distribution) | 2-Tissue Compartment Model | Arterial Input Function | Gold standard, provides microparameters. | Invasive, complex. |
| VT | Logan Graphical Analysis | Arterial Input Function | Robust, computationally less intensive. | Can be biased by noise. |
| DVR (Distribution Volume Ratio) | Logan Graphical Analysis | Image-Derived Input Function | Non-invasive. | IDIF can be noisy and prone to partial volume effects. |
| BPND (Binding Potential) | Simplified Reference Tissue Model (SRTM) | Pseudo-reference region (from SVCA) | Non-invasive, widely used.[4] | Relies on accurate identification of a reference region. |
Table 2: Example [¹¹C]-(R)-PK11195 Binding in Different Conditions
| Condition | Brain Region | Quantitative Measure | Finding | Reference |
| Healthy Controls | Whole Brain Gray Matter | BPND | Range of 1.11 to 2.21 | [10] |
| Alzheimer's Disease | Various cortical regions | Increased Binding | Correlates with disease progression. | [3] |
| Parkinson's Disease | Substantia Nigra | Increased VT | Significantly higher uptake compared to healthy controls. | [15] |
| Huntington's Disease | Striatum | Increased VD | Higher z-scores compared to controls. | [4] |
| Multiple Sclerosis | Lesions | Increased DVR | Higher uptake in MS patients compared to healthy controls.[9] | [9] |
| Zymosan-induced inflammation (Rat) | Lesion site | DVR | Zymosan increased DVR from 1.17 to 1.96. | [16] |
| Zymosan + Minocycline (Rat) | Lesion site | DVR | Minocycline reduced DVR to 1.58. | [16] |
Conclusion
The analysis of [¹¹C]-(R)-PK11195 PET data requires careful consideration of the experimental design and analytical methodology. While kinetic modeling with an arterial input function is the gold standard, non-invasive methods using supervised cluster analysis to define a pseudo-reference region have been shown to be reliable alternatives for detecting group differences.[9][15] The choice of method should be guided by the specific research question and the resources available. This guide provides a framework for conducting and analyzing [¹¹C]-(R)-PK11195 PET studies to robustly quantify neuroinflammation in vivo.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 4. A systematic comparison of kinetic modelling methods generating parametric maps for [(11)C]-(R)-PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
- 7. academic.oup.com [academic.oup.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects | springermedizin.de [springermedizin.de]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. In vivo (R)-[11C]PK11195 PET imaging of 18kDa translocator protein in recent onset psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noninvasive PK11195-PET Image Analysis Techniques Can Detect Abnormal Cerebral Microglial Activation in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 11C-(R)-PK11195 PET imaging of microglial activation and response to minocycline in zymosan-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PK11195 in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline carboxamide PK11195 is a prototypical, high-affinity antagonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][2] In the central nervous system, TSPO is primarily located on the outer mitochondrial membrane of glial cells, particularly microglia and astrocytes.[1][3] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to neuroinflammation, a key pathological feature of Alzheimer's disease (AD), its expression is significantly upregulated in activated microglia and reactive astrocytes.[3][4] This upregulation has positioned TSPO as a valuable biomarker for detecting and monitoring neuroinflammatory processes in AD.[5][6] Consequently, PK11195, especially in its radiolabeled forms, has become an important tool in AD research, serving both as an in vivo imaging agent and as a potential therapeutic modulator of glial activity.[7][8]
These application notes provide an overview of the use of PK11195 in preclinical AD models, with detailed protocols for key experimental applications.
Application 1: In Vivo PET Imaging of Neuroinflammation
Positron Emission Tomography (PET) with radiolabeled PK11195, such as --INVALID-LINK---PK11195, allows for the in vivo visualization and quantification of TSPO expression, providing a surrogate measure of microglial activation and neuroinflammation in the living brain.[7][9]
Quantitative Data Summary: ¹¹C-PK11195 PET Imaging in AD Mouse Models
| Animal Model | Age (months) | Brain Region | % Increase in Tracer Retention vs. Control | Reference |
| APP/PS1 | 16-19 | Not specified | Age-dependent increase | [7] |
| APP/PS1 | Not specified | Not specified | Not specified | [9] |
Data represents the typical findings; specific values can vary based on the exact experimental setup.
Experimental Protocol: In Vivo ¹¹C-PK11195 microPET Imaging
This protocol is adapted from studies using APP/PS1 transgenic mice.[7]
1. Animal Preparation:
-
Anesthetize the mouse (e.g., with 1-2% isoflurane in oxygen).
-
Place the animal on the scanner bed with a heating pad to maintain body temperature.
-
Secure the head in a stereotaxic holder to minimize motion artifacts.
2. Radiotracer Administration:
-
Administer a bolus injection of --INVALID-LINK---PK11195 intravenously via the tail vein. The exact dose will depend on the specific activity of the tracer and the scanner sensitivity (a typical dose is ~7.4 MBq).
3. PET Scan Acquisition:
-
Perform a dynamic scan for 60 minutes immediately following tracer injection.
-
Acquire data in list mode and reconstruct using an appropriate algorithm (e.g., 3D ordered subset expectation maximization).
4. Data Analysis:
-
Co-register the PET images with a magnetic resonance imaging (MRI) template for anatomical reference.
-
Define regions of interest (ROIs) on the co-registered images.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the binding potential (BP) or distribution volume ratio (DVR) to quantify tracer binding.
Visualization: PET Imaging Workflow
Application 2: Therapeutic Modulation of AD Pathology
Recent studies suggest that beyond its role in imaging, PK11195 may have therapeutic effects in AD models by modulating glial cell function.[10][11]
Quantitative Data Summary: Therapeutic Effects of PK11195 in 3xTg-AD Mice
| Parameter | Treatment Group | Result | p-value | Reference |
| Behavioral | ||||
| Y-Maze Spontaneous Alternation | PK11195 | >25% increase vs. Vehicle | <0.05 | [1] |
| Elevated Plus Maze Time in Open Arm | PK11195 | Significant increase vs. Vehicle | <0.05 | [1] |
| Aβ Pathology | ||||
| Deposited Aβ (Subiculum) | PK11195 | Significant reduction vs. Vehicle | <0.05 | [1] |
| Detergent Soluble Aβ42 | PK11195 | Significant decrease vs. Vehicle | =0.005 | [1] |
| TBS Soluble Aβ42 | PK11195 | Non-significant trend of reduction vs. Vehicle | =0.12 | [1] |
| Inflammatory Markers (mRNA) | ||||
| F4/80 | PK11195 | Significant increase vs. Vehicle | <0.05 | [8] |
| IL-6 | PK11195 | Significant increase vs. Vehicle | <0.05 | [8] |
Data from a study in 16-month-old female 3xTg-AD mice treated once weekly for 5 weeks.[1][8]
Experimental Protocol: In Vivo Therapeutic Study
This protocol is based on a study in aged female 3xTg-AD mice.[1][8]
1. Animal Model and Treatment:
-
Use aged (e.g., 16 months) female 3xTg-AD mice, which exhibit significant Aβ pathology.
-
Prepare PK11195 solution (e.g., in a vehicle of saline with a small percentage of DMSO and Tween 20).
-
Administer PK11195 or vehicle via intraperitoneal injection at a specified dose (e.g., 3 mg/kg) once weekly for a defined period (e.g., 5 weeks).
2. Behavioral Testing (Post-Treatment):
-
Y-Maze: To assess spatial working memory, allow mice to explore a three-arm maze for a set time (e.g., 8 minutes). Record the sequence of arm entries to calculate the percentage of spontaneous alternations.
-
Elevated Plus Maze: To measure anxiety-like behavior, place mice in the center of a plus-shaped maze with two open and two closed arms. Record the time spent in the open arms over a 5-minute period.
3. Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains. For biochemical analysis, one hemisphere can be snap-frozen. For immunohistochemistry, the other hemisphere can be fixed in paraformaldehyde.
4. Biochemical Analysis:
-
Aβ ELISA: Homogenize brain tissue in TBS to extract the soluble Aβ fraction. Subsequently, homogenize the pellet in a detergent-containing buffer to extract the insoluble fraction. Measure Aβ40 and Aβ42 levels using commercially available ELISA kits.
-
qPCR: Extract RNA from a specific brain region (e.g., hippocampus). Synthesize cDNA and perform quantitative PCR using primers for inflammatory markers like CD11b, F4/80, IL-6, and IL-1β.
5. Immunohistochemistry:
-
Section the fixed brain tissue.
-
Perform antigen retrieval.
-
Incubate sections with primary antibodies against Aβ (e.g., 6E10) or microglial markers (e.g., Iba1).
-
Use an appropriate secondary antibody and detection system.
-
Capture images and quantify the Aβ plaque load or microglial activation using image analysis software.
Visualization: Proposed Therapeutic Mechanism of PK11195
Application 3: In Vitro Assessment of Anti-inflammatory Effects
In vitro models, such as the BV-2 microglial cell line, are valuable for dissecting the molecular mechanisms by which PK11195 modulates microglial activation.[12][13]
Quantitative Data Summary: Effects of PK11195 on LPS-stimulated BV-2 Microglia
| Parameter | Treatment | Result | Reference |
| NLRP3 Inflammasome | |||
| ROS Production | LPS + PK11195 (0.5 µM) | Significantly inhibited vs. LPS alone | [12] |
| IL-1β Secretion | LPS + PK11195 (0.5 µM) | Effectively inhibited vs. LPS alone | [12] |
| IL-18 Secretion | LPS + PK11195 (0.5 µM) | Effectively inhibited vs. LPS alone | [12] |
Experimental Protocol: In Vitro Microglial Activation Assay
This protocol is adapted from studies using the BV-2 cell line.[12][13]
1. Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.
2. Treatment:
-
Plate cells at a desired density.
-
Pre-treat the cells with PK11195 (e.g., 0.5 µM) or vehicle for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.
3. Analysis of Inflammatory Mediators:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines such as IL-1β, IL-18, and TNF-α using commercial ELISA kits.
-
RT-PCR: Lyse the cells and extract total RNA. Perform RT-PCR to quantify the mRNA expression levels of inflammatory genes (e.g., NLRP3, ASC, Caspase-1, IL-1β, IL-18).
-
Western Blot: Prepare cell lysates and perform Western blot analysis to determine the protein levels of components of the NLRP3 inflammasome.
-
ROS Assay: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
Visualization: TSPO and the NLRP3 Inflammasome
Application 4: Ex Vivo Autoradiography
Ex vivo autoradiography using radiolabeled PK11195 (e.g., [³H]PK11195) provides a high-resolution method to quantify TSPO binding sites in post-mortem brain tissue, complementing in vivo PET studies.[9][14]
Experimental Protocol: [³H]PK11195 Autoradiography
This is a general protocol that can be adapted for specific needs.[14][15]
1. Brain Sectioning:
-
Use frozen brain tissue from AD model or control mice.
-
Cut thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.
-
Thaw-mount the sections onto microscope slides.
2. Radioligand Incubation:
-
Pre-incubate the slides in buffer (e.g., Tris-HCl) to rehydrate the tissue.
-
Incubate the sections with a solution containing [³H]PK11195 at a concentration near its Kd.
-
For determining non-specific binding, incubate an adjacent set of sections in the same solution with an excess of unlabeled PK11195 (e.g., 10 µM).
3. Washing and Drying:
-
Rapidly wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final quick dip in distilled water.
-
Dry the slides under a stream of cool air.
4. Imaging and Analysis:
-
Expose the dried slides to a tritium-sensitive phosphor screen or autoradiographic film.
-
Scan the screen or film using a phosphor imager or densitometer.
-
Quantify the signal intensity in specific brain regions using image analysis software, referencing co-exposed radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
References
- 1. TSPO ligand PK11195 improves Alzheimer-related outcomes in aged female 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Imaging Translocator Protein as a Biomarker of Neuroinflammation in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. scitechdaily.com [scitechdaily.com]
- 7. PK11195 labels activated microglia in Alzheimer’s disease and in vivo in a mouse model using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PK11195 labels activated microglia in Alzheimer's disease and in vivo in a mouse model using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 11. TSPO ligand PK11195 improves Alzheimer-related outcomes in aged female 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Studying Traumatic Brain Injury with PK11195
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Quantitative Data for PK11195 in Traumatic Brain Injury Studies
| Parameter | Value | Species/Model | Method | Reference |
| Binding Affinity (Ki) | ~1 nM | Rat Brain | Radioligand Binding Assay | [1] |
| Binding Affinity (Kd) | ~1 nM | Rat Brain | Radioligand Binding Assay | [1] |
| [11C]PK11195 Uptake (SUV) | 0.79 ± 0.07 (TBI) vs. 0.70 ± 0.06 (Sham) at 10 days post-injury | Rat (TBI model) | In Vivo PET | [2] |
| [3H]PK11195 Binding (Bmax) | 8.98 ± 0.31 pmol/mg tissue at 7 days post-injury | Rat (Stab Wound) | Autoradiography | [3] |
| [11C]PK11195 Uptake | Significantly increased at day 4 and further at day 7 post-ischemia | Rat (Focal Ischemia) | In Vivo PET & Autoradiography | [4][5] |
| [11C]PK11195 Uptake | Significantly higher in TBI patients in pons, medulla, cerebellum, etc. in the acute phase (9-12 days) | Rat (mild TBI) | In Vivo PET | [6] |
SUV: Standardized Uptake Value; Bmax: Maximum number of binding sites.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Microglial Activation and TSPO Upregulation in TBI
Caption: TBI-induced neuroinflammatory cascade leading to TSPO upregulation.
Experimental Workflow for TBI Model and PK11195 Analysis
Caption: Workflow for TBI induction and subsequent PK11195 analysis.
Experimental Protocols
Controlled Cortical Impact (CCI) Model of TBI in Rodents
This protocol describes the induction of a focal TBI using the CCI model.
Materials:
-
Stereotaxic frame
-
Pneumatic or electromagnetic impactor device
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, forceps)
-
Bone wax
-
Sutures
-
Heating pad
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) and mount it in a stereotaxic frame. Maintain body temperature using a heating pad.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.
-
Position the impactor tip perpendicular to the dural surface.
-
Set the desired impact parameters (velocity, depth, and dwell time) on the CCI device.
-
Induce the injury by activating the impactor.
-
After impact, control any bleeding and replace the bone flap (or seal the craniotomy with bone wax).
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
[11C]PK11195 Positron Emission Tomography (PET) Imaging
This protocol outlines the in vivo imaging of TSPO expression using [11C]PK11195 PET.
Materials:
-
PET/CT scanner
-
[11C]PK11195 radiotracer
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
Animal positioning bed
Procedure:
-
Radiotracer Synthesis: Synthesize [11C]PK11195 via [11C]methylation of the precursor (R)-N-desmethyl-PK11195.[7][8] Purification is typically performed using HPLC.[7]
-
Animal Preparation: Anesthetize the TBI model animal and place it on the scanner bed. Maintain anesthesia and body temperature throughout the scan.
-
Radiotracer Injection: Administer a bolus injection of [11C]PK11195 (e.g., ~100 MBq for a rat) via a tail vein catheter.[9]
-
PET Scan Acquisition: Acquire dynamic or static PET images. For dynamic scans, acquisition can begin immediately after injection and continue for 60-90 minutes.[9]
-
Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms. Co-register PET images with anatomical images (CT or MRI) for accurate localization of the signal.
-
Quantification: Quantify the radiotracer uptake in regions of interest (e.g., the injury core and contralateral regions) by calculating the Standardized Uptake Value (SUV) or by using kinetic modeling to determine the binding potential.[2]
[3H]PK11195 Autoradiography
This protocol describes the ex vivo visualization of TSPO binding sites in brain sections.
Materials:
-
[3H]PK11195 radioligand
-
Cryostat
-
Microscope slides
-
Incubation buffers
-
Phosphor imaging screen or film
-
Image analysis software
Procedure:
-
Tissue Preparation: Euthanize the animal at the desired time point post-TBI and perfuse transcardially with saline. Rapidly extract the brain and freeze it.
-
Sectioning: Cut 20 µm thick coronal or sagittal brain sections using a cryostat and mount them on microscope slides.[10]
-
Incubation:
-
Pre-incubate the sections in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature.[10]
-
Incubate the sections with [3H]PK11195 (in the low nM range) in buffer for 60-90 minutes at room temperature.[10]
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled PK11195 (e.g., 10 µM).
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand, followed by a brief rinse in distilled water.[10]
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiographic film for several days to weeks.
-
Image Analysis: Scan the screen or film and quantify the optical density in regions of interest. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Immunohistochemistry for Microglial Activation (Iba1)
This protocol details the staining of activated microglia using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).
Materials:
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Fluorescently-labeled or biotinylated anti-rabbit IgG
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation: Use brain sections prepared as for autoradiography or from paraformaldehyde-fixed, paraffin-embedded tissue.
-
Antigen Retrieval (if necessary): For paraffin sections, perform antigen retrieval using a citrate buffer (pH 6.0) or similar solution.
-
Permeabilization and Blocking:
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody (e.g., 1:1000 dilution in blocking solution) overnight at 4°C.[11]
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody (e.g., 1:500 dilution in blocking solution) for 1-2 hours at room temperature, protected from light if using a fluorescent secondary.[11]
-
Washing: Wash the sections three times with PBS.
-
Mounting: Mount the coverslips on the slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence or bright-field microscope. Activated microglia will typically exhibit an amoeboid morphology with retracted processes and increased Iba1 immunoreactivity.
References
- 1. Increased cerebral (R)-[11C]PK11195 uptake and glutamate release in a rat model of traumatic brain injury: a longitudinal pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronological study of peripheral benzodiazepine binding sites in the rat brain stab wounds using [3H] PK-11195 as a marker for gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging brain inflammation with [(11)C]PK11195 by PET and induction of the peripheral-type benzodiazepine receptor after transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Synthesis and characterization of [11C]PK11195 as a PET radiopharmaceutical [inis.iaea.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Microglial Activation in Traumatic Brain Injury [frontiersin.org]
Application Notes and Protocols: Quantifying Microglial Activation with (R)-[¹¹C]PK11195
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), are key players in this inflammatory process.[1] Upon activation in response to neuronal injury or pathological insults, microglia undergo morphological and functional changes, including the upregulation of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2][3] This upregulation makes TSPO an attractive biomarker for detecting and quantifying microglial activation in vivo.
(R)-[¹¹C]PK11195 is a high-affinity, selective radioligand for TSPO.[1][4] As a positron emission tomography (PET) tracer, (R)-[¹¹C]PK11195 allows for the non-invasive in vivo visualization and quantification of microglial activation in the human brain.[1][4][5] This technology provides a valuable tool for understanding the role of neuroinflammation in disease progression, identifying potential therapeutic targets, and monitoring the efficacy of anti-inflammatory therapies.[1][2] These application notes provide detailed protocols for the use of (R)-[¹¹C]PK11195 in quantifying microglial activation through PET imaging and in vitro autoradiography.
Principle of the Assay
The quantification of microglial activation using (R)-[¹¹C]PK11195 is based on its specific binding to TSPO, which is located on the outer mitochondrial membrane of activated microglia.[1] In the healthy brain, TSPO expression is low. However, in response to neuroinflammatory stimuli, the density of TSPO increases significantly in activated microglia.[2][3]
(R)-[¹¹C]PK11195, labeled with the positron-emitting isotope carbon-11, is administered intravenously. It crosses the blood-brain barrier and binds to TSPO. The emitted positrons annihilate with electrons, producing two 511 keV gamma rays that are detected by the PET scanner. The resulting data is used to generate three-dimensional images of tracer distribution in the brain. The intensity of the signal in different brain regions is proportional to the density of TSPO, thus providing a quantitative measure of microglial activation.[5][6]
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following tables summarize key quantitative data for (R)-[¹¹C]PK11195 binding and its use in PET imaging studies.
Table 1: (R)-[³H]PK11195 In Vitro Binding Affinity
| Brain Region | Condition | Kd (nM) | Bmax (fmol/mg tissue) | Reference |
| Rat Brain | Healthy | 1.4 | - | [7] |
| Human Brain | Healthy | 4.3 - 6.6 | - | [7] |
| AD Frontal Cortex | Alzheimer's Disease | - | Significantly Higher vs. Controls | [8] |
| APP/PS1 Mouse Cortex | Alzheimer's Model | - | Age-dependent increase | [8] |
Table 2: Quantitative (R)-[¹¹C]PK11195 PET Imaging Data
| Disease | Brain Region | Parameter | Finding | Reference |
| Parkinson's Disease | Pons, Basal Ganglia, Frontal & Temporal Cortex | Binding Potential (BP) | Significantly increased vs. controls | [1] |
| Multiple System Atrophy | Dorsolateral Prefrontal Cortex, Putamen, Pallidum, Pons, Substantia Nigra | Binding | Increased vs. controls | [4] |
| Progressive Supranuclear Palsy | Basal Ganglia, Midbrain, Frontal Lobe, Cerebellum | Binding | Significantly increased vs. controls | [1] |
| Corticobasal Degeneration | Caudate, Putamen, Substantia Nigra, Pons, Pre- & Postcentral Gyrus, Frontal Lobe | Binding | Significantly increased vs. controls | [1] |
| Schizophrenia (recent onset) | Total Gray Matter | Binding Potential (BP) | Increased vs. controls | [5] |
| Alzheimer's Disease | Occipital Lobe | Binding Potential (BPND) | Small clusters of significantly increased binding vs. controls | [6] |
| SOD1-ALS (Symptomatic) | Motor Cortex, Somatosensory Regions | Binding Potential (BP) | Significant microglial activation | [9] |
| SOD1-ALS (Asymptomatic) | Occipital & Temporal Regions, Cerebellum, Thalamus, Medulla Oblongata | Binding Potential (BP) | Significant microglial activation | [9] |
Experimental Protocols
In Vivo Quantification: (R)-[¹¹C]PK11195 PET Imaging
This protocol outlines the key steps for performing a quantitative (R)-[¹¹C]PK11195 PET study in human subjects.
1. Subject Preparation:
-
Obtain informed consent from all participants.
-
Perform a thorough medical history and physical examination to ensure subject suitability.
-
Acquire a high-resolution structural MRI scan (e.g., T1-weighted) for anatomical co-registration with the PET data.[10]
2. Radiotracer Administration and PET Data Acquisition:
-
Insert two intravenous cannulas, one for radiotracer injection and one for arterial blood sampling.[5]
-
Position the subject comfortably in the PET scanner.
-
Administer a bolus intravenous injection of (R)-[¹¹C]PK11195 (e.g., a maximum of 370 MBq).[3]
-
Begin a dynamic 3D PET scan of the brain immediately following injection, acquiring data for 60 minutes.[3] A typical framing scheme is 4 x 30s, 4 x 60s, 4 x 120s, 4 x 240s, and 6 x 300s.[3]
-
Perform arterial blood sampling throughout the scan to measure the arterial input function.[5][7]
3. Image Processing and Data Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., LOR-RAMLA) with corrections for attenuation and scatter.[3]
-
Analyze arterial plasma samples to determine the fraction of unmetabolized radiotracer over time using high-performance liquid chromatography (HPLC).[7]
-
Co-register the PET images to the individual's MRI scan.[10]
-
Perform kinetic modeling of the time-activity curves for different brain regions using the metabolite-corrected arterial input function. A two-tissue compartment model is often the standard for receptor studies.[10][11]
-
Calculate parametric images of binding potential (BP) or total volume of distribution (VT).[1][6][12]
-
Define regions of interest (ROIs) on the co-registered MRI and extract quantitative values from the parametric PET images.[6]
-
Alternatively, non-invasive methods using a reference tissue model or an image-derived input function can be employed, though these may not reflect absolute values as accurately as arterial sampling.[10][12][13]
In Vitro Quantification: ³H-PK11195 Autoradiography
This protocol provides a general framework for in vitro autoradiography on post-mortem brain tissue.
1. Tissue Preparation:
-
Obtain fresh-frozen brain tissue sections (e.g., 20 µm thick) from the region of interest.
-
Mount the sections on gelatin-coated microscope slides.
2. Binding Assay:
-
Pre-incubate the tissue sections in buffer (e.g., 0.1 M Tris-HCl, pH 7.4) to remove endogenous ligands.
-
Incubate the sections with a solution containing --INVALID-LINK---PK11195 at a specific concentration (e.g., 2.5 nM) in incubation buffer for a defined period (e.g., 2 hours at room temperature).[14]
-
For determination of non-specific binding, incubate adjacent sections in the same solution with an excess of unlabeled PK11195 (e.g., 10 µM).[14]
-
Wash the sections in ice-cold buffer to remove unbound radioligand.[14]
-
Dry the sections rapidly.
3. Data Acquisition and Analysis:
-
Expose the labeled sections to a phosphor imaging plate or autoradiographic film.
-
Scan the imaging plate or film to generate a digital image of the radioligand distribution.
-
Quantify the signal intensity in different anatomical regions using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Data Analysis Pipeline
Troubleshooting
-
High Non-Specific Binding: This can be a limitation of PK11195.[10] Ensure rigorous washing steps in autoradiography. For PET, advanced modeling techniques can help separate specific from non-specific signals.
-
Low Signal-to-Noise Ratio: PK11195 has relatively low brain uptake.[10] Ensure optimal radiotracer synthesis and injection protocols. Image reconstruction parameters can also be optimized.
-
Variability in Results: TSPO expression can be influenced by a common polymorphism in the TSPO gene, although PK11195 binding is not thought to be affected by this.[10] However, inter-subject variability can still be high. Careful subject selection and standardized protocols are crucial.
-
Reference Region Selection: In neurodegenerative diseases with widespread pathology, finding a suitable reference region devoid of specific binding can be challenging.[1] Arterial input function-based quantification is the gold standard in such cases.[10][12]
Conclusion
(R)-[¹¹C]PK11195 PET imaging is a powerful tool for the in vivo quantification of microglial activation, providing valuable insights into the role of neuroinflammation in CNS disorders. While the methodology requires careful implementation and data analysis, it offers a unique window into the dynamic pathological processes in the living brain. These protocols and data provide a foundation for researchers and drug developers to effectively utilize this technology in their studies. Newer generation TSPO tracers with more favorable imaging characteristics are also available and may offer advantages in certain applications.[10][15]
References
- 1. Microglial Imaging in Movement Disorders With PK11195 PET [e-jmd.org]
- 2. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [11C](R)-PK11195 PET imaging of microglial activation in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglia activation in recent-onset schizophrenia: a quantitative (R)-[11C]PK11195 positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglial activation in Alzheimer's disease: an (R)-[¹¹C]PK11195 positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PK11195 labels activated microglia in Alzheimer’s disease and in vivo in a mouse model using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11 C-PK11195 PET-based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noninvasive PK11195‐PET Image Analysis Techniques Can Detect Abnormal Cerebral Microglial Activation in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET data analysis - example of human studies with [11C]-(R)-PK11195 [personalpages.manchester.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Noninvasive PK11195-PET Image Analysis Techniques Can Detect Abnormal Cerebral Microglial Activation in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer Florbetaben and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PK11195 PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low signal issues with PK11195 PET imaging.
Troubleshooting Guide: Low Signal with PK11195
Low signal-to-noise ratio is a well-documented challenge in --INVALID-LINK---PK11195 PET imaging. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Question: We are observing a poor signal-to-noise ratio in our --INVALID-LINK---PK11195 PET scans. How can we identify the cause and improve our results?
Answer:
A low signal with --INVALID-LINK---PK11195 can stem from several factors, ranging from the inherent properties of the radioligand to technical aspects of the experimental protocol. Follow these steps to diagnose the potential source of the problem.
Step 1: Verify Radiotracer Quality Control
Ensure the synthesized --INVALID-LINK---PK11195 meets all quality control specifications before injection. Suboptimal quality is a primary cause of poor imaging results.
-
Radiochemical Purity: Impurities can compete for binding or contribute to background noise. Verification by HPLC is crucial.[1][2]
-
Specific Activity: Low specific activity (GBq/µmol) means a higher mass of non-radiolabeled PK11195 is injected, which can saturate TSPO binding sites and reduce the specific signal.
-
Residual Solvents: Solvents from the synthesis process can interfere with binding and have physiological effects.[1]
Experimental Protocol: Quality Control of --INVALID-LINK---PK11195
-
Radiochemical Purity Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC).[3]
-
System: A reversed-phase C18 column.
-
Mobile Phase: A suitable gradient of acetonitrile and water/buffer.
-
Detection: In-line UV detector (to identify the unlabeled PK11195 standard) and a radioactivity detector.
-
Procedure: Inject a small aliquot of the final product. Compare the retention time of the radioactive peak with the retention time of a non-radioactive (R)-PK11195 standard.[1]
-
Acceptance Criterion: Radiochemical purity should typically be >95%.[4]
-
-
Specific Activity Calculation:
-
Method: Calculated from the total radioactivity of the batch (measured in a dose calibrator) and the total mass of PK11195 (determined from the HPLC UV peak by comparison to a standard curve).
-
Formula: Specific Activity = Total Radioactivity (GBq) / Total Moles of PK11195 (µmol).
-
Typical Values: Specific activity at the end of synthesis is often in the range of 30-99 GBq/µmol.[3][5]
-
-
Residual Solvent Analysis:
-
Method: Gas Chromatography (GC).[1]
-
Procedure: Analyze an aliquot of the final formulation for the presence of solvents used during synthesis (e.g., DMSO, ethanol, acetonitrile).
-
Acceptance Criterion: Levels must be below the limits defined by pharmacopoeias (e.g., USP <467>).
-
Step 2: Evaluate Image Acquisition and Reconstruction Parameters
The settings used for PET scanning and image reconstruction directly impact the final image quality and signal quantification.
-
Acquisition Time: Dynamic scans are typically acquired for at least 60 minutes to allow for tracer distribution and kinetic modeling.[4] Shorter scans may not capture the peak specific binding.
-
Reconstruction Algorithm: Modern iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are standard.[6] The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) corrections can significantly improve the signal-to-noise ratio and contrast recovery.[6]
-
Attenuation Correction: Ensure accurate CT-based or MR-based attenuation correction is applied, as errors can lead to regional quantification biases.
Step 3: Review Image Analysis and Quantification Strategy
Due to the inherent properties of PK11195, the choice of analysis method is critical.
-
High Nonspecific Binding: --INVALID-LINK---PK11195 is highly lipophilic, leading to significant nonspecific binding in tissues, which lowers the signal-to-noise ratio.[7][8][9] This is an intrinsic limitation of the tracer.
-
Reference Region Selection: Finding a true reference region (an area devoid of TSPO) in the brain is challenging, as activated glial cells can be present throughout the brain parenchyma.[9] This complicates quantification using simplified reference tissue models. Cluster analysis has been used to derive a reference tissue curve from the dynamic image data itself.[9]
-
Kinetic Modeling: Full kinetic modeling with an arterial input function is the gold standard for quantification but is invasive. Noninvasive methods like the Logan graphical analysis with an image-derived input function are alternatives.[9][10]
Diagram: Troubleshooting Workflow for Low PK11195 Signal
Caption: A logical workflow for troubleshooting low signal issues in PK11195 PET experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main intrinsic limitations of --INVALID-LINK---PK11195 that cause low signal?
A1: --INVALID-LINK---PK11195, the first-generation TSPO radioligand, has several inherent drawbacks that contribute to a poor signal-to-noise ratio:
-
High Lipophilicity: This property causes high nonspecific binding to various cellular components like membranes and lipids, which obscures the specific signal from TSPO.[7][8]
-
Low Brain Permeability: The tracer's ability to cross the blood-brain barrier is limited, reducing the amount of radioligand available to bind to the target in the brain.[7][11]
-
High Plasma Protein Binding: A significant fraction of the injected tracer binds to proteins in the blood, further reducing its availability to enter the brain and bind to TSPO.[7][12]
Q2: How does --INVALID-LINK---PK11195 compare to second-generation TSPO tracers in terms of signal?
A2: Second-generation tracers such as [11C]PBR28, [11C]DPA-713, and [18F]FEPPA were specifically developed to overcome the limitations of --INVALID-LINK---PK11195.[13][14] They generally exhibit lower nonspecific binding and higher affinity for TSPO, resulting in a significantly better signal-to-noise ratio and improved quantification.[7][12][15] However, a major drawback of most second-generation tracers is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene, which creates high-affinity, mixed-affinity, and low-affinity binders in the human population, complicating clinical studies.[12][14] --INVALID-LINK---PK11195 binding is not significantly affected by this polymorphism.[16][17]
Q3: Is the low signal always indicative of a technical problem?
A3: Not necessarily. While technical issues are common culprits, a low specific signal could be a valid biological finding. In some conditions or at certain disease stages, TSPO expression (and thus microglial activation) may be low or even downregulated.[18][19] For example, decreased radiotracer binding has been observed in conditions like autism spectrum disorder and in inactive multiple sclerosis lesions.[18] It is crucial to rule out all technical and methodological issues before interpreting a low signal as a biological result.
Q4: We are considering alternatives to PK11195. What are the key differences in binding properties?
A4: Newer generation TSPO ligands offer improved imaging characteristics. The table below summarizes the binding potential (BPND), a measure of specific binding, for several common TSPO radioligands in high-affinity binders. Higher BPND values generally indicate a better signal-to-noise ratio.
| Radioligand | Generation | Typical BPND in Healthy Human Brain (High-Affinity Binders) | Key Advantage over PK11195 | Main Disadvantage |
| --INVALID-LINK---PK11195 | First | ~0.8[15] | Insensitive to rs6971 polymorphism[16][17] | High nonspecific binding, low signal-to-noise[7][14][20] |
| [11C]PBR28 | Second | ~1.2[15] | Higher signal-to-noise ratio[12][20] | Sensitive to rs6971 polymorphism[12][14] |
| [11C]DPA-713 | Second | ~7.3[15] | High signal-to-noise ratio[13][15] | Sensitive to rs6971 polymorphism[12][14] |
| [11C]ER176 | Third | ~4.2[15] | High signal, low sensitivity to rs6971 polymorphism | Newer, less widely validated than others |
Diagram: Factors Influencing PK11195 PET Signal Quality
Caption: Key factors from tracer chemistry to biology that can affect PK11195 PET signal.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influences on PET Quantification and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 9. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
- 10. Noninvasive PK11195-PET Image Analysis Techniques Can Detect Abnormal Cerebral Microglial Activation in Parkinson's Disease [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current paradigm of the 18-kDa translocator protein (TSPO) as a molecular target for PET imaging in neuroinflammation and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identifying improved TSPO PET imaging probes through biomathematics: The impact of multiple TSPO binding sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [11C]PK11195-PET Brain Imaging of the Mitochondrial Translocator Protein in Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Off-Target Effects of PK11195 in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PK11195. The information is designed to help identify and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PK11195?
A1: The primary and intended target of PK11195 is the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. PK11195 is a high-affinity ligand for TSPO and is widely used as a radioligand for PET imaging of neuroinflammation, where TSPO expression is upregulated.[1][2][3]
Q2: What are the known or suspected off-target effects of PK11195?
A2: Beyond its interaction with TSPO, PK11195 has been reported to exert several off-target effects, which can lead to misinterpretation of experimental results. These include:
-
Modulation of the Mitochondrial Permeability Transition Pore (mPTP): PK11195 can influence the opening of the mPTP, a critical event in apoptosis, though this effect may be independent of TSPO.
-
Induction of Apoptosis and Cell Cycle Arrest: In some cell types, particularly cancer cell lines, PK11195 can induce apoptosis and cause cell cycle arrest at micromolar concentrations.
-
Inhibition of the NLRP3 Inflammasome: PK11195 has been shown to reduce the activation of the NLRP3 inflammasome, leading to decreased production of pro-inflammatory cytokines like IL-1β.
-
Inhibition of Autophagy: Some studies suggest that PK11195 can inhibit cellular autophagy, a key process for cellular homeostasis and degradation of damaged components.
Q3: At what concentrations are off-target effects of PK11195 typically observed?
A3: While high-affinity binding to TSPO occurs in the nanomolar range, many of the observed off-target effects of PK11195 are reported at micromolar concentrations. It is crucial for researchers to perform dose-response experiments to distinguish between on-target and potential off-target effects.
Quantitative Data: PK11195 Binding Affinities
The following table summarizes the available quantitative data for the binding affinity of PK11195 to its primary target and information regarding off-target interactions. Note that specific binding affinities (Ki or IC50) for many potential off-targets are not well-characterized in the literature, and the interactions may be indirect.
| Target | Ligand | Ki (nM) | IC50 (nM) | Species/System | Notes |
| On-Target | |||||
| TSPO | [3H]PK11195 | 9.3 ± 0.5 | - | Human | Potent binding to the intended target.[2] |
| TSPO | [3H]PK11195 | 29.25 | - | Human Brain | [4] |
| Off-Target | |||||
| Low-affinity binding sites | PK11195 | - | - | PBR-knockdown cells | Existence of low-affinity, non-TSPO binding sites has been suggested. |
| Voltage-Gated Calcium Channels | PK11195 | Not Reported | Not Reported | - | No direct binding data available. Effects on calcium signaling are likely indirect, possibly through modulation of mitochondrial function. |
| G-Protein Coupled Receptors (GPCRs) | PK11195 | Not Reported | Not Reported | - | No direct binding data available. Observed effects on GPCR-mediated signaling pathways may be downstream of mitochondrial effects. |
Troubleshooting Guides
Issue 1: Unexpected Levels of Apoptosis in PK11195-Treated Cells
Question: I am using PK11195 to study TSPO function, but I am observing higher-than-expected levels of apoptosis in my cell cultures. How can I troubleshoot this?
Answer: This is a common issue, as PK11195 has been shown to induce apoptosis, potentially as an off-target effect. Here is a step-by-step guide to investigate this:
Troubleshooting Workflow for Unexpected Apoptosis
Caption: Troubleshooting workflow for unexpected apoptosis with PK11195.
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Preparation:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with a range of PK11195 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM) for the desired time. Include a vehicle control (e.g., DMSO).
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
PK11195-Induced Apoptosis Signaling Pathway
Caption: Proposed pathway for PK11195-induced apoptosis.
Issue 2: Altered Inflammatory Response in PK11195-Treated Immune Cells
Question: I am studying inflammation and find that PK11195 is altering the secretion of IL-1β from my macrophages, independent of the TSPO effect I am investigating. How can I confirm an off-target effect on the inflammasome?
Answer: PK11195 has been reported to inhibit the NLRP3 inflammasome. The following guide will help you dissect this off-target effect.
Troubleshooting Workflow for Altered Inflammatory Response
Caption: Troubleshooting workflow for altered inflammatory response.
Detailed Experimental Protocol: NLRP3 Inflammasome Activation Assay
-
Cell Culture and Priming:
-
Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a multi-well plate.
-
Prime the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of PK11195 or a vehicle control for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant to measure secreted IL-1β by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved Caspase-1 (p20 subunit) and pro-Caspase-1.
-
PK11195 Inhibition of NLRP3 Inflammasome Signaling Pathway
Caption: PK11195's inhibitory effect on the NLRP3 inflammasome.
Issue 3: Unexpected Changes in Autophagy Markers with PK11195 Treatment
Question: I am observing changes in LC3-II levels and autophagosome numbers in my PK11195-treated cells, which is confounding my results. How can I determine if this is an off-target effect?
Answer: PK11195 has been implicated in the inhibition of autophagy. This guide will help you investigate this potential off-target effect.
Troubleshooting Workflow for Altered Autophagy
Caption: Troubleshooting workflow for altered autophagy with PK11195.
Detailed Experimental Protocol: Autophagic Flux Assay (LC3-II Western Blot)
-
Cell Treatment:
-
Plate cells and treat with PK11195 at various concentrations.
-
In parallel, treat cells with a known autophagy inducer (e.g., starvation, rapamycin) as a positive control.
-
For the last 2-4 hours of the experiment, treat a set of wells for each condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of LC3-II.
-
-
Protein Extraction and Western Blot:
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against LC3. You should see two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Also, probe for a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference in the presence of PK11195 indicates inhibition of autophagic flux.
-
PK11195 Inhibition of Autophagy Signaling Pathway
Caption: Postulated inhibitory effect of PK11195 on the autophagy pathway.
References
- 1. bmbreports.org [bmbreports.org]
- 2. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Mitochondrial Translocator Protein in Complex with a Diagnostic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: PK11195 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of PK11195 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PK11195 and what is its primary binding site?
PK11195 is an isoquinoline carboxamide that serves as a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1][2] It is widely used as a radioligand, particularly in its tritiated ([³H]PK11195) and carbon-11 labeled ((R)-[¹¹C]PK11195) forms, to study TSPO expression and density in various tissues.[3]
Q2: What are the main causes of high non-specific binding with PK11195?
High non-specific binding of PK11195 can be attributed to several factors:
-
Lipophilicity: PK11195 is a highly lipophilic molecule, which can lead to its non-specific partitioning into lipid-rich cellular membranes.
-
Plasma Protein Binding: In in vivo studies, PK11195 exhibits high binding to plasma proteins, most notably alpha-1-acid glycoprotein (AGP), which can contribute to a high background signal.
-
Binding to other cellular components: The ligand may interact non-specifically with other cellular components besides TSPO, contributing to the overall background signal.
Q3: How is non-specific binding typically determined in a PK11195 binding assay?
Non-specific binding is determined by measuring the binding of the radiolabeled PK11195 in the presence of a high concentration of a non-radiolabeled ligand that also binds to TSPO with high affinity. This "cold" ligand saturates the specific binding sites (TSPO), so any remaining radioligand binding is considered non-specific. Unlabeled PK11195 or other TSPO ligands like Ro5-4864 are commonly used for this purpose.[3][4]
Troubleshooting Guides
High Non-Specific Binding in In Vitro Assays (Autoradiography and Membrane Binding)
High non-specific binding can obscure the specific signal, leading to inaccurate quantification of TSPO. The following troubleshooting guide provides strategies to mitigate this issue.
Solution Workflow:
Detailed Troubleshooting Steps:
| Strategy | Details and Recommendations |
| 1. Optimize Buffer Composition | pH Adjustment: The pH of the assay buffer can influence the charge of both the ligand and the binding site. For [³H]PK11195 binding assays, a physiological pH of 7.4 is commonly used with Tris-HCl or phosphate buffer.[5] Deviations from the optimal pH can increase non-specific interactions. Increase Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can help to reduce non-specific electrostatic interactions.[6] Start with a physiological concentration (e.g., 150 mM NaCl) and titrate upwards if necessary. However, be aware that very high salt concentrations can also disrupt specific binding.[7] |
| 2. Incorporate Blocking Agents | Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can reduce non-specific binding to plasticware and other surfaces.[6] A concentration of 0.1% to 1% (w/v) in the assay buffer is a good starting point. Other Protein Blockers: If BSA is not effective, other protein-based blockers like gelatin or casein can be tested. |
| 3. Optimize Incubation and Washing | Incubation Time: While sufficient time is needed to reach binding equilibrium, excessively long incubation times can increase non-specific binding. Determine the optimal incubation time through kinetic experiments. For [³H]PK11195, incubation times typically range from 30 to 90 minutes at room temperature.[1][5] Washing Steps: Increasing the number and duration of washes with ice-cold buffer after incubation is crucial for removing unbound and non-specifically bound radioligand. Perform at least 2-3 rapid washes. |
| 4. Reduce Tissue/Membrane Concentration | High concentrations of tissue homogenates or membrane preparations can lead to a higher absolute amount of non-specific binding. Titrate the amount of protein per assay to find the optimal concentration that provides a robust specific signal with minimal non-specific binding. |
Experimental Protocols
Protocol 1: [³H]PK11195 In Vitro Autoradiography on Brain Sections
This protocol is adapted from established methods for TSPO autoradiography.[1]
1. Tissue Preparation:
- Rapidly dissect and freeze brain tissue in isopentane pre-cooled with dry ice.
- Store frozen tissue at -80°C.
- Using a cryostat, cut 20 µm thick coronal or sagittal sections and thaw-mount them onto gelatin-coated slides.
- Store slides at -80°C until use.
2. Assay Procedure:
- On the day of the experiment, bring slides to room temperature.
- Pre-incubate slides in 50 mM Tris-HCl buffer (pH 7.4) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
- Incubate slides with [³H]PK11195 (e.g., 1-2 nM) in 50 mM Tris-HCl buffer (pH 7.4) for 60-90 minutes at room temperature.
- To determine non-specific binding, incubate an adjacent set of slides with [³H]PK11195 in the presence of a high concentration of unlabeled PK11195 (e.g., 10 µM) or Ro5-4864 (e.g., 10 µM).
- Washing: Rapidly wash the slides 3 times for 5 minutes each in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Perform a final quick dip in ice-cold deionized water to remove buffer salts.
- Dry the slides under a stream of cool air.
3. Data Acquisition and Analysis:
- Expose the dried slides to a tritium-sensitive phosphor imaging screen or autoradiographic film.
- Quantify the signal using a phosphor imager or densitometry and appropriate image analysis software.
- Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Protocol 2: [³H]PK11195 Membrane Binding Assay
This protocol outlines a typical membrane binding assay using filtration to separate bound and free radioligand.
1. Membrane Preparation:
- Homogenize brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate or microcentrifuge tubes, add the following components in order:
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- For non-specific binding tubes: Unlabeled PK11195 (final concentration 10 µM).
- For total binding tubes: Assay buffer.
- [³H]PK11195 (final concentration e.g., 1-5 nM).
- Membrane preparation (e.g., 50-100 µg of protein).
- Incubate for 60 minutes at room temperature with gentle agitation.
3. Filtration and Quantification:
- Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in assay buffer, using a cell harvester.
- Quickly wash the filters three times with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting the counts per minute (CPM) of the non-specific binding samples from the total binding samples.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Translocator protein - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Peripheral benzodiazepine binding sites: effect of PK 11195, 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
PK11195 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and stability of PK11195, a widely used ligand for the translocator protein (TSPO). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Quick Reference: PK11195 Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁ClN₂O | N/A |
| Molecular Weight | 352.86 g/mol | N/A |
| Storage (Solid) | -20°C | N/A |
| Solid Stability | ≥ 4 years at -20°C | N/A |
Solubility Data
PK11195 is a lipophilic molecule with poor aqueous solubility. Stock solutions should be prepared in organic solvents.
| Solvent | Solubility |
| Chloroform | ~33 mg/mL |
| Methanol | ~16 mg/mL |
| Acetonitrile | ~10 mg/mL |
| Ethanol | Soluble to 50 mM |
| DMSO | Soluble to 50 mM |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with PK11195 in experimental settings.
Issue 1: Precipitation When Preparing Aqueous Working Solutions
Question: My PK11195 precipitates when I dilute my organic stock solution into my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening and how can I prevent it?
Answer: This is a common issue due to the low aqueous solubility of PK11195. Precipitation occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution.
Troubleshooting Strategies:
-
Correct Dilution Technique: The method of dilution is critical. Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[1] Never add the aqueous buffer directly to the organic stock solution, as this can cause localized high concentrations of PK11195 to crash out of solution.[1]
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility. However, be mindful of the solvent's tolerance in your specific assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Use of Surfactants: For in vivo formulations or challenging in vitro assays, consider the use of a non-ionic surfactant like Tween® 80 or a co-solvent such as polyethylene glycol (PEG). A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween® 80, and saline.[2]
-
Pre-warm Aqueous Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the PK11195 stock can sometimes improve solubility.[2]
Issue 2: Inconsistent or Poor Results in Biological Assays
Question: I am seeing high variability or a lack of expected activity in my experiments with PK11195. Could this be related to solubility or stability?
Answer: Yes, inconsistent results are often linked to issues with the compound's state in the assay medium.
Troubleshooting Strategies:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation or cloudiness. Even a fine precipitate can significantly alter the effective concentration of the compound.
-
Freshly Prepare Solutions: Due to the potential for instability and precipitation in aqueous solutions over time, it is highly recommended to prepare fresh working solutions of PK11195 for each experiment.[1] Stock solutions in organic solvents are more stable but should be stored properly.
-
Aggregation: At higher concentrations, small molecules like PK11195 can form aggregates, which can lead to non-specific inhibition or other artifacts in biochemical assays.[3] If aggregation is suspected, consider the following:
-
Lower the Concentration: Work at the lowest effective concentration of PK11195.
-
Include Detergents: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton™ X-100) in the assay buffer can help to disrupt aggregates.[3]
-
Control Experiments: Run control experiments with known aggregating and non-aggregating compounds to assess the sensitivity of your assay to this phenomenon.[3]
-
Issue 3: Long-Term Storage and Stability of Solutions
Question: How should I store my PK11195 stock and working solutions?
Answer: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store solid PK11195 at -20°C. It is stable for at least four years under these conditions.
-
Organic Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment.[1] Due to the poor aqueous stability of many small molecules, storing them in aqueous buffers, even for short periods, can lead to degradation or precipitation.
Experimental Protocols
Protocol 1: Preparation of a PK11195 Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock for use in cell culture experiments, resulting in a final DMSO concentration of 0.1%.
Materials:
-
10 mM PK11195 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Initial Dilution: In a sterile microcentrifuge tube, add 990 µL of pre-warmed cell culture medium.
-
Addition of Stock: While vortexing the medium at a medium speed, add 10 µL of the 10 mM PK11195 stock solution dropwise to the medium.
-
Final Dilution: This creates a 100 µM intermediate solution. To achieve a final concentration of 10 µM, add 1 mL of this intermediate solution to 9 mL of pre-warmed cell culture medium in your experimental vessel (e.g., flask or plate).
-
Mixing and Inspection: Mix thoroughly by gentle swirling. Visually inspect the medium to ensure there is no precipitation before adding to cells.
Signaling Pathways and Experimental Workflows
PK11195 and TSPO Signaling
PK11195 is a specific ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. TSPO is involved in several cellular processes, and its expression is upregulated in activated microglia, making it a biomarker for neuroinflammation.
Workflow for Assessing PK11195 Stability in Aqueous Buffer
This workflow outlines a general procedure to evaluate the stability of PK11195 in a buffered aqueous solution over time.
References
Technical Support Center: Optimizing PK11195 Dosage for Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of PK11195 for mouse models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of PK11195 for a new mouse model of neuroinflammation?
A1: A common and effective starting dose for PK11195 in mouse models of neuroinflammation is 3 mg/kg administered via intraperitoneal (i.p.) injection.[1] This dose has been shown to be effective in various contexts, including Alzheimer's disease models, without inducing significant toxicity. However, dose-response studies are recommended to determine the optimal dose for your specific model and experimental question.
Q2: How should I prepare a PK11195 solution for injection?
A2: PK11195 has poor water solubility. A widely used method for preparing an injectable solution is to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with a carrier oil, such as safflower oil, to the final desired concentration. For example, a 1% DMSO in safflower oil vehicle is a common choice.[1] It is crucial to ensure complete dissolution and to prepare the solution fresh before each use.
Q3: What are the expected effects of PK11195 in a mouse model of Alzheimer's disease?
A3: In transgenic mouse models of Alzheimer's disease, PK11195 treatment has been associated with several beneficial outcomes, including:
-
Improved cognitive and behavioral performance.[1]
-
Modest reductions in both soluble and deposited β-amyloid.[1]
-
Increased expression of markers associated with glial activation, suggesting a modulation of the neuroinflammatory response.[1]
-
Anxiolytic effects.[1]
Q4: What is the primary molecular target of PK11195 and its mechanism of action?
A4: The primary molecular target of PK11195 is the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of various cells, with notable expression in activated microglia and astrocytes in the central nervous system. By binding to TSPO, PK11195 can modulate several downstream pathways, including the inhibition of the NLRP3 inflammasome, which reduces the production of pro-inflammatory cytokines like IL-1β. It has also been shown to influence cellular autophagy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of therapeutic effect (e.g., no reduction in neuroinflammation) | - Insufficient dosage for the specific mouse model or disease severity.- Poor bioavailability due to improper vehicle formulation or administration route.- High plasma protein binding of PK11195, reducing the free fraction available to enter the brain.- The specific inflammatory pathway in your model may not be strongly modulated by TSPO. | - Perform a dose-response study to determine the optimal dose.- Ensure complete dissolution of PK11195 in the vehicle. Consider alternative administration routes if i.p. is ineffective.- Be aware that PK11195 binds with high affinity to α1-acid glycoprotein (AGP), an acute phase reactant.[2] Consider measuring free vs. bound PK11195 levels in plasma.- Investigate the expression levels of TSPO in your model and confirm the involvement of TSPO-related pathways. |
| Inconsistent results between animals | - Variability in the severity of the disease model.- Inconsistent administration of PK11195 (e.g., incorrect volume, subcutaneous instead of intraperitoneal injection).- Differences in the metabolic rate of individual animals. | - Ensure a standardized and reproducible model of disease induction.- Provide thorough training on proper injection techniques to all personnel.- Randomize animals into treatment groups to minimize the impact of individual variability. |
| Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) | - The administered dose is too high for the specific mouse strain or model.- The vehicle (e.g., DMSO concentration) is causing toxicity.- Potential off-target effects of PK11195. | - Reduce the dosage of PK11195.- Lower the concentration of DMSO in the vehicle or explore alternative, less toxic solvents.- Carefully observe animals for any adverse effects and consider performing a preliminary toxicity study. |
| Difficulty dissolving PK11195 | - PK11195 has low aqueous solubility.- The chosen solvent is not appropriate. | - Use a co-solvent system. A common method is to first dissolve PK11195 in 100% DMSO and then dilute it to the final concentration with an appropriate oil-based vehicle like safflower oil.[1]- Gentle warming and vortexing can aid dissolution. |
Quantitative Data Summary
Table 1: PK11195 Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Vehicle | Frequency/Duration | Reference |
| 3xTg-AD (Alzheimer's) | 3 mg/kg | Intraperitoneal (i.p.) | 1% DMSO in safflower oil | Once per week for 5 weeks | [1] |
| LPS-induced neuroinflammation | 3 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily, starting 3 days prior to LPS | |
| SOD1 (ALS) | Not specified | Not specified | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of PK11195 in Rodents
| Species | Dose | Route | Cmax | Half-life (elimination) | Brain/Plasma Ratio | Reference |
| Rat (Female) | 5 mg/kg | i.v. | ~1630 ng/mL | 4.5 - 5.6 hr | ~3 | [3] |
| Rat (Female) | 10 mg/kg | i.v. | - | 4.5 - 5.6 hr | ~3 | [3] |
| Rat (Female) | 20 mg/kg | i.v. | - | 4.5 - 5.6 hr | ~3 | [3] |
| Mouse (CD-1, Male) | 1.0 mg/kg | i.p. | - | - | - | [3] |
Note: Pharmacokinetic data for PK11195 in mice is less readily available in the reviewed literature. The data from rats can provide an initial estimate, but species-specific differences should be considered.
Experimental Protocols
Immunohistochemistry for Microglial Activation (Iba1)
This protocol is adapted from standard procedures for staining microglia in mouse brain tissue.
1. Tissue Preparation:
- Perfuse mice with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
- Freeze the brain and cut 30-40 µm thick coronal sections on a cryostat.
2. Staining Procedure:
- Wash free-floating sections three times in PBS for 5 minutes each.
- Perform antigen retrieval by incubating sections in a citrate-based buffer (pH 6.0) at 95°C for 20 minutes.
- Cool sections to room temperature and wash three times in PBS.
- Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
- Incubate sections with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:500 dilution) in blocking solution overnight at 4°C.
- Wash sections three times in PBS.
- Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) in blocking solution for 2 hours at room temperature, protected from light.
- Wash sections three times in PBS.
- Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Imaging and Analysis:
- Visualize sections using a fluorescence or confocal microscope.
- Quantify microglial activation by measuring Iba1 immunoreactivity, cell number, and/or morphological changes (e.g., soma size, process length and branching).
Quantitative PCR (qPCR) for Cytokine Expression
This protocol outlines the steps for measuring the mRNA expression of pro-inflammatory cytokines in mouse brain tissue.
1. RNA Extraction:
- Dissect the brain region of interest (e.g., hippocampus, cortex) and immediately snap-freeze in liquid nitrogen.
- Homogenize the tissue and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy Mini Kit) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.
3. qPCR:
- Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., Tnf, Il1b, Il6) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.
- Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Table 3: Example Mouse qPCR Primers for Cytokines
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Tnf | CAGGAGGGAGAACAGAAACTCCA | CCCAAAGTAGACCTGCCCGACT |
| Il1b | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Signaling Pathways and Experimental Workflows
PK11195 Signaling Pathway in Neuroinflammation
Caption: PK11195 binds to TSPO, inhibiting NLRP3 inflammasome activation and modulating autophagy.
Experimental Workflow for Assessing PK11195 Efficacy
Caption: Workflow for evaluating PK11195's effects in a mouse model of neuroinflammation.
References
- 1. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peripheral benzodiazepine receptor ligand PK11195 binds with high affinity to the acute phase reactant alpha1-acid glycoprotein: implications for the use of the ligand as a CNS inflammatory marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: PK11195 Autoradiography Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PK11195 in autoradiography experiments.
Frequently Asked Questions (FAQs)
Q1: What is PK11195 and what is its target?
A1: PK11195 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1] Previously known as the peripheral benzodiazepine receptor (PBR), TSPO is expressed in various tissues, with low levels in the healthy brain.[1][2] However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for these processes.[3]
Q2: Why is [3H]PK11195 a commonly used radioligand for autoradiography?
A2: [3H]PK11195 is a widely used tool for studying TSPO in the central nervous system due to its high affinity and specificity.[2] Early autoradiographic studies demonstrated its utility in identifying areas of neuronal damage by binding to activated glial cells.[1]
Q3: What is the difference between total binding, non-specific binding, and specific binding?
A3:
-
Total binding refers to all the radioligand bound to the tissue section, including binding to the target receptor (TSPO) and to other non-target sites.
-
Non-specific binding (NSB) is the portion of the radioligand that binds to components other than the target receptor. It is determined by incubating tissue sections with the radioligand in the presence of a high concentration of an unlabeled ligand (e.g., cold PK11195) that saturates the target receptors.[4]
-
Specific binding is the amount of radioligand bound specifically to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.
Troubleshooting Guide
High Background Signal
Q4: My autoradiograms have a high background signal, obscuring the specific binding. What are the possible causes and solutions?
A4: High background can be a significant issue. Here are some common causes and potential solutions:
| Potential Cause | Suggested Solution |
| Inadequate Washing | Increase the number and/or duration of wash steps after incubation. Use ice-cold wash buffer to minimize the dissociation of specifically bound radioligand while removing unbound radioligand. |
| Improper Drying | Ensure tissue sections are completely dry before exposing them to the film or phosphor imaging screen. Residual moisture can cause chemography artifacts. |
| Radioligand Concentration Too High | Using an excessively high concentration of [3H]PK11195 can lead to increased non-specific binding, contributing to high background. Consider reducing the radioligand concentration. |
| Issues with Emulsion or Film | The film or emulsion may be old, exposed to light, or stored improperly. Use fresh materials and handle them in a light-safe environment. |
| Contamination | Ensure all glassware, buffers, and solutions are free from contaminants that might interact with the radioligand or the detection system. |
High Non-Specific Binding (NSB)
Q5: The non-specific binding in my experiment is very high, making it difficult to detect a specific signal. How can I reduce it?
A5: High non-specific binding can mask the true specific signal. Consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Suboptimal Blocking | Pre-incubate the tissue sections in a buffer containing a blocking agent like bovine serum albumin (BSA) to reduce non-specific interactions. |
| Incorrect Concentration of Unlabeled Ligand | Ensure you are using a sufficiently high concentration of the unlabeled ("cold") PK11195 to fully saturate the TSPO binding sites for the determination of NSB. A concentration of 10 µM is commonly used.[4] |
| Incubation Time Too Long | While equilibrium needs to be reached, excessively long incubation times can sometimes increase non-specific binding. Optimize the incubation time for your specific tissue and conditions. |
| Buffer Composition | The pH and ionic strength of your incubation and wash buffers can influence non-specific binding. Ensure your buffer composition is optimized for [3H]PK11195 binding. |
| Lipophilicity of the Radioligand | [11C]PK11195 is known to be highly lipophilic, which can contribute to high non-specific binding.[5] While this is an inherent property, optimizing other experimental parameters becomes even more critical. |
Low or No Specific Binding
Q6: I am not observing any significant specific binding. What could be the issue?
A6: A lack of specific binding can be due to several factors related to the tissue, the radioligand, or the experimental procedure.
| Potential Cause | Suggested Solution |
| Low Target Expression | In healthy brain tissue, TSPO expression is low.[2] Significant binding is typically observed in models of neuroinflammation or disease where TSPO is upregulated. Confirm the presence of activated microglia/astrocytes in your tissue with immunohistochemistry if possible. |
| Degraded Radioligand | Ensure the [3H]PK11195 has not degraded. Check the expiration date and store it according to the manufacturer's instructions. |
| Incorrect Incubation Conditions | The incubation time may be too short to reach equilibrium, or the temperature may not be optimal. Refer to established protocols for recommended incubation times and temperatures. |
| Tissue Quality | Improper handling or storage of the tissue sections can lead to degradation of the target protein. Ensure tissues are properly frozen and stored at -80°C. |
| Errors in Data Analysis | Double-check the calculations for subtracting non-specific binding from total binding. Ensure the regions of interest (ROIs) are drawn correctly. |
Quantitative Data
Table 1: [3H]PK11195 Binding Affinity (Kd)
| Tissue | Species | Kd (nM) | Reference |
| Brain Cortex | Rat | ~1.0 | [2] |
| Adrenal Membranes | Rat | ~3.0 | [6] |
| Brain Cortex | Human | 3.9 ± 0.4 | [7] |
| High-Grade Glioma | Human | 20.4 ± 1.3 | [7] |
| Low-Grade Glioma | Human | 14.3 ± 2.1 | [7] |
Table 2: Recommended Experimental Conditions for [3H]PK11195 Autoradiography
| Parameter | Recommendation | Notes |
| [3H]PK11195 Concentration | 1-2 nM | This is in the range of the Kd for brain tissue, suitable for labeling a significant portion of receptors. |
| Unlabeled PK11195 for NSB | 10 µM | This high concentration ensures saturation of specific binding sites.[4][8] |
| Incubation Temperature | Room Temperature (~25°C) | The affinity (Kd) of [3H]PK11195 is not significantly affected by temperature changes.[2][9] |
| Incubation Time | 60-90 minutes | This duration is generally sufficient to reach binding equilibrium. |
| Incubation Buffer | Tris-HCl or Phosphate Buffer (pH 7.4) | A common buffer system for radioligand binding assays. |
| Wash Buffer | Ice-cold Tris-HCl or Phosphate Buffer | Cold buffer helps to preserve the specific binding while removing unbound radioligand. |
| Wash Duration | 2-3 washes of 2-5 minutes each | Multiple short washes are generally more effective than one long wash. |
Experimental Protocols
Detailed Methodology for [3H]PK11195 Autoradiography on Brain Sections
-
Tissue Sectioning:
-
Rapidly remove brains and freeze them on dry ice or in isopentane cooled with liquid nitrogen.
-
Store the brains at -80°C until sectioning.
-
Using a cryostat, cut 16-20 µm thick coronal or sagittal brain sections.
-
Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.
-
Store the slides at -80°C until the day of the experiment.
-
-
Pre-incubation:
-
On the day of the experiment, allow the slides to thaw and dry at room temperature for at least 30 minutes.
-
Place the slides in a slide holder and pre-incubate them in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer containing [3H]PK11195 at the desired concentration (e.g., 1-2 nM in 50 mM Tris-HCl, pH 7.4).
-
For determining non-specific binding, prepare a separate incubation buffer containing both [3H]PK11195 and a high concentration of unlabeled PK11195 (e.g., 10 µM).[4]
-
Remove the slides from the pre-incubation buffer and carefully wipe the excess buffer from around the tissue sections.
-
Incubate the sections by covering them with the appropriate incubation buffer (total binding or non-specific binding solution).
-
Incubate for 60-90 minutes at room temperature in a humidified chamber to prevent the sections from drying out.
-
-
Washing:
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). A typical washing procedure is 2 x 2 minutes.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Once completely dry, appose the slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include a set of calibrated tritium standards in the cassette for later quantification.
-
Expose at -80°C for a period determined by the specific activity of the radioligand and the density of the target (typically several weeks for 3H).
-
-
Data Acquisition and Analysis:
-
Develop the film or scan the phosphor imaging plate using a phosphor imager.
-
Use densitometry software to measure the optical density of the signal in your regions of interest (ROIs).
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the standard curve generated from the tritium standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Visualizations
Caption: Experimental workflow for [3H]PK11195 autoradiography.
Caption: Role of TSPO in microglial activation during neuroinflammation.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. Labelling of "peripheral-type" benzodiazepine binding sites in the rat brain by using [3H]PK 11195, an isoquinoline carboxamide derivative: kinetic studies and autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PK ('peripheral benzodiazepine')--binding sites in the CNS indicate early and discrete brain lesions: microautoradiographic detection of [3H]PK11195 binding to activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
- 6. "Peripheral type" benzodiazepine binding sites in rat adrenals: binding studies with [3H]PK 11195 and autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2-Chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Resolving the cellular specificity of TSPO imaging in a rat model of peripherally-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative autoradiographic determination of binding sites for a peripheral benzodiazepine ligand ([3H]PK 11195) in human iris - PubMed [pubmed.ncbi.nlm.nih.gov]
Artifacts in PK11195 imaging and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and challenges encountered during PK11195 positron emission tomography (PET) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is --INVALID-LINK---PK11195 and what is it used for?
A1: --INVALID-LINK---PK11195 is a radioligand used in PET imaging to visualize and quantify the 18-kDa translocator protein (TSPO), which is overexpressed in activated microglia and macrophages.[1][2][3] Consequently, it serves as an in vivo biomarker for neuroinflammation in a variety of neurological conditions.[1][2][3]
Q2: What are the most common artifacts encountered in --INVALID-LINK---PK11195 PET imaging?
A2: The most common artifacts include those arising from a low signal-to-noise ratio, patient motion, blood-brain barrier (BBB) disruption, and issues related to data analysis, such as the choice of kinetic model and reference region.[2][4]
Q3: Why is the signal-to-noise ratio (SNR) often low in --INVALID-LINK---PK11195 images?
A3: The low SNR is an inherent characteristic of --INVALID-LINK---PK11195. This is due to several factors, including high non-specific binding in plasma and low brain permeability, which results in a relatively low specific signal from the target (TSPO) compared to background noise.[5]
Q4: Can --INVALID-LINK---PK11195 be used to differentiate between different types of neuroinflammation?
A4: While --INVALID-LINK---PK11195 is a sensitive marker for microglial activation, it does not, by itself, differentiate between pro-inflammatory (M1) and anti-inflammatory (M2) microglial phenotypes. The overall signal reflects the total density of activated microglia and macrophages expressing TSPO.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR) and Grainy Images
Symptoms:
-
PET images appear "grainy" or "noisy."
-
Difficulty in delineating specific regions of interest (ROIs).
-
High variability in tracer uptake values within a region that should be homogenous.
Possible Causes:
-
Inherent low specific binding of --INVALID-LINK---PK11195.
-
Insufficient injected dose or low specific activity of the radiotracer.
-
Suboptimal image acquisition or reconstruction parameters.
-
Patient-specific factors leading to high non-specific binding.
Solutions:
-
Optimize Acquisition Parameters:
-
Ensure the longest practical scan duration to increase photon counts.
-
Utilize 3D acquisition mode for higher sensitivity.[6]
-
Employ appropriate image reconstruction algorithms (e.g., OSEM with a sufficient number of iterations and subsets) and post-reconstruction smoothing filters to reduce noise, though be cautious of oversmoothing which can reduce spatial resolution.
-
-
Improve Signal:
-
Ensure high specific activity of the injected --INVALID-LINK---PK11195 to minimize competition with the unlabeled ligand.
-
Consider advanced denoising techniques in post-processing, such as PCM-PCA, which can improve SNR without significant loss of accuracy.[7]
-
-
Data Analysis:
-
Use kinetic modeling methods that are more robust to noise. For example, some studies suggest that volume of distribution (VT) calculated with Logan graphical analysis using an image-derived input function can be more reliable in low-uptake regions compared to reference region-based methods.[2]
-
Issue 2: Motion Artifacts
Symptoms:
-
Blurring of anatomical structures in the PET image.[8]
-
Misalignment between the PET data and the co-registered anatomical MR or CT scan.[4]
-
Discontinuities or artificially high/low uptake values at the borders of brain structures.[9]
-
Inaccurate quantification of tracer uptake, potentially leading to false positives or negatives.[8][9]
Possible Causes:
-
Voluntary or involuntary patient head movement during the scan.[8]
-
Movement between the anatomical (CT or MR) and PET scans.[8]
Solutions:
-
Patient Preparation and Comfort:
-
Motion Correction Techniques:
-
Frame-based Realignment: Acquire data in list mode and divide it into shorter time frames (e.g., 30-60 seconds). These frames can then be realigned to a reference frame to correct for inter-frame motion.[8]
-
Hardware-based Motion Tracking: If available, use an optical or infrared motion tracking system to monitor head position in real-time. This data can be used to correct the PET data on an event-by-event basis, which is considered the most accurate method.[8][9]
-
Issue 3: Inaccurate Quantification Due to Blood-Brain Barrier (BBB) Disruption
Symptoms:
-
Unexpectedly high tracer uptake in regions not typically associated with neuroinflammation.
-
Discrepancy between PET findings and other clinical or imaging markers.
Possible Causes:
-
The underlying pathology (e.g., stroke, traumatic brain injury, tumors) may compromise the integrity of the BBB.[10]
-
Increased BBB permeability can lead to non-specific extravasation of the radiotracer into the brain parenchyma, which can be misinterpreted as specific binding to TSPO.[10]
Solutions:
-
Multi-modal Imaging:
-
Correlate --INVALID-LINK---PK11195 PET data with imaging modalities that can assess BBB permeability, such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).
-
This can help to differentiate between specific TSPO binding and non-specific tracer leakage.
-
-
Kinetic Modeling:
-
Advanced kinetic models that account for changes in vascular permeability can provide more accurate quantification. However, these often require an arterial input function.
-
-
Cautious Interpretation:
-
In pathologies known to cause significant BBB disruption, interpret --INVALID-LINK---PK11195 uptake with caution and in the context of other available data.
-
Data Presentation
Table 1: Comparison of Quantitative Analysis Methods for --INVALID-LINK---PK11195
| Method | Input Function | Key Outcome | Advantages | Disadvantages |
| Logan Graphical Analysis | Arterial Input Function (AIF) or Image-Derived Input Function (IDIF) | Total Volume of Distribution (VT) | Robust in regions with low tracer uptake.[2] | Requires arterial blood sampling (AIF) or is susceptible to errors in IDIF definition. |
| Simplified Reference Tissue Model (SRTM) | Reference Tissue Time-Activity Curve | Binding Potential (BPND) | Non-invasive, avoids arterial cannulation.[11][12][13] | Requires a valid reference region devoid of specific binding, which is challenging for TSPO.[14] Can be less reliable in low-uptake regions.[2] |
| Supervised Cluster Analysis (SVCA) | Data-driven extraction of a pseudo-reference region | Binding Potential (BPND) | Non-invasive; attempts to identify a reference tissue from the data itself.[14] | Computationally more complex; accuracy can be reduced in some cases. |
| Standardized Uptake Value (SUV) | None (ratio of tissue activity to injected dose) | SUV or SUVR | Simple to calculate. | Not a true quantitative measure of receptor binding; highly dependent on acquisition time and other factors. |
Experimental Protocols
Protocol 1: Standard 11C-PK11195 PET Imaging Session
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
Provide a comfortable environment and explain the procedure to minimize anxiety and movement.
-
-
Radiotracer Administration:
-
Administer a bolus injection of --INVALID-LINK---PK11195 (typically ~100 MBq).[1]
-
-
Image Acquisition:
-
Anatomical Imaging:
-
Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration and region of interest definition.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into a series of time frames (e.g., 6x10s, 6x30s, 11x60s, 15x180s).[1]
-
Apply corrections for attenuation, scatter, and random coincidences.
-
Protocol 2: Data Analysis using Simplified Reference Tissue Model (SRTM)
-
Image Pre-processing:
-
Co-register the dynamic PET images to the patient's T1-weighted MRI.
-
Apply motion correction to the dynamic PET frames if necessary.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI for the target regions and a reference region.
-
For --INVALID-LINK---PK11195, a "pseudo-reference" region is often derived using supervised cluster analysis (SVCA) as a true reference region is lacking.[14]
-
-
Kinetic Modeling:
-
Extract the time-activity curves (TACs) for all ROIs.
-
Use the SRTM to fit the target region TACs with the reference region TAC as the input function.[11][12][13]
-
The model estimates three parameters: R1 (relative tracer delivery), k2 (rate constant for tracer leaving the tissue), and the binding potential (BPND).[15]
-
-
Parametric Imaging:
-
Apply the SRTM on a voxel-by-voxel basis to generate parametric maps of BPND.
-
Visualizations
Caption: Standard experimental workflow for a --INVALID-LINK---PK11195 PET study.
Caption: Logical workflow for troubleshooting common PK11195 imaging artifacts.
References
- 1. 11C-PK11195 PET for the In Vivo Evaluation of Neuroinflammation in the Rat Brain After Cortical Spreading Depression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Comparison of two different methods of image analysis for the assessment of microglial activation in patients with multiple sclerosis using (R)-[N-methyl-carbon-11]PK11195 | PLOS One [journals.plos.org]
- 3. 11 C-PK11195 PET-based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 5. researchgate.net [researchgate.net]
- 6. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Accuracy, Quality, and Signal-To-Noise Ratio of MRI Parametric Mapping Using Rician Bias Correction and Parametric-Contrast-Matched Principal Component Analysis (PCM-PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Increase in Blood Brain Barrier Permeability, Oxidative Stress, and Activated Microglia in a Rat Model of Blast Induced Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A reference tissue forward model for improved PET accuracy using within-scan displacement studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The simplified reference tissue model: model assumption violations and their impact on binding potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Simplified Reference Tissue Model for PET Receptor Studies | Semantic Scholar [semanticscholar.org]
- 14. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
- 15. TPC - Reference input compartmental models [turkupetcentre.net]
PK11195 data analysis and interpretation challenges.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of PK11195 data analysis and interpretation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments involving PK11195.
Frequently Asked Questions (FAQs)
Q1: What is PK11195 and what is its primary application?
PK11195 is an isoquinoline carboxamide that selectively binds to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR)[1]. TSPO is located on the outer mitochondrial membrane and is upregulated in activated glial cells, making PK11195 a valuable tool for studying neuroinflammation[1][2]. Its radiolabeled form, particularly (R)-[11C]PK11195, is widely used in Positron Emission Tomography (PET) to visualize microglial activation in various neurological conditions[1][2][3].
Q2: What are the main challenges associated with using (R)-[11C]PK11195 in PET imaging?
The primary challenges with (R)-[11C]PK11195 PET imaging include a low signal-to-noise ratio due to high nonspecific binding and low brain permeability[4]. This can make accurate quantification of TSPO expression difficult. Additionally, high intra-subject variability has been reported, which can limit its utility in longitudinal studies for monitoring changes in neuroinflammation[3].
Q3: How does the TSPO genetic polymorphism (rs6971) affect PK11195 binding?
The single nucleotide polymorphism rs6971 in the TSPO gene can lead to different binding affinities for some TSPO ligands. While second-generation TSPO radiotracers are highly sensitive to this polymorphism, resulting in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), [11C]PK11195 is considered less susceptible to this variation[5][6]. However, for rigorous quantitative studies, especially when comparing with other ligands, genotyping is still recommended to account for any potential influence on binding[5].
Q4: What are the known off-target binding sites of PK11195?
While PK11195 is highly selective for TSPO, non-specific binding to other cellular components is a recognized issue, contributing to the low signal-to-background ratio in PET imaging[4][5]. The high lipophilicity of PK11195 can lead to its accumulation in lipid-rich structures. In PET studies, a slowly equilibrating kinetic component has been observed, which is thought to represent specific binding to vasculature[7].
Troubleshooting Guides
PET Imaging Data Analysis
Issue: High variability in (R)-[11C]PK11195 PET signal between subjects and sessions.
-
Possible Cause 1: Biological Variability. TSPO expression can be influenced by various physiological and pathological factors, leading to inherent biological differences between subjects.
-
Troubleshooting Step 1: Ensure strict subject selection criteria and consistent experimental conditions (e.g., time of day for scanning) to minimize biological variability.
-
Possible Cause 2: Methodological Inconsistency. Differences in PET acquisition protocols, image reconstruction, and data analysis methods can introduce significant variability.
-
Troubleshooting Step 2: Adhere to a standardized imaging protocol for all subjects and sessions. Utilize a consistent kinetic modeling approach and reference region definition for data analysis[3].
-
Possible Cause 3: Genetic Variation. Although less pronounced than with other ligands, the TSPO polymorphism can contribute to variability.
-
Troubleshooting Step 3: Genotype all subjects for the rs6971 polymorphism and consider this in the statistical analysis[5].
Issue: Difficulty in quantifying specific binding of (R)-[11C]PK11195 due to low signal-to-noise.
-
Possible Cause 1: High Nonspecific Binding. PK11195 exhibits high nonspecific binding, which obscures the specific signal from TSPO[4][5].
-
Troubleshooting Step 1: Employ advanced kinetic modeling techniques that can better separate specific from nonspecific binding. The two-tissue compartment model (2TCM) is often preferred[3].
-
Troubleshooting Step 2: Utilize a reference region devoid of specific binding for simplified quantification methods like the Simplified Reference Tissue Model (SRTM). However, finding a true reference region is challenging[8]. Supervised clustering algorithms can help in identifying a pseudo-reference region[7][9].
-
Possible Cause 2: Low Brain Penetration. The inherent properties of PK11195 limit its entry into the brain, resulting in a low signal[4].
-
Troubleshooting Step 3: While difficult to overcome, ensure optimal radioligand injection protocols and consider alternative, second-generation TSPO tracers with improved brain permeability for future studies, keeping in mind their sensitivity to genetic polymorphisms[4][10].
Quantitative Data Summary
Table 1: Binding Affinity of PK11195 for TSPO
| Species | Tissue/System | Ligand | Kd / Ki (nM) | Reference |
| Rat | Brain | [3H]PK11195 | 1.4 | [3] |
| Human | Brain | [3H]PK11195 | 4.3 - 6.6 | [3] |
| Human | Platelets | [11C]-PK11195 | 9.3 ± 0.5 | [10] |
| Human | Platelets | [3H]PK11195 | 29.25 | [6] |
Table 2: Test-Retest Variability of (R)-[11C]PK11195 Binding
| Brain Region | Measurement Error (%) | Intra-Class Correlation (ICC) | Reference |
| Whole Brain | 4% | 0.57 | [3] |
| Grey Matter | 5% | 0.47 | [3] |
| White Matter | - | 0.73 | [3] |
| Putamen | 25% | - | [3] |
| Caudate | 55% | - | [3] |
| Thalamus | - | 0.57 | [3] |
Experimental Protocols
Protocol 1: In Vitro [3H]PK11195 Competition Assay
This protocol is adapted from studies assessing ligand binding affinity to TSPO in platelet membranes[6].
-
Membrane Preparation:
-
Isolate platelet-rich plasma from whole blood by centrifugation.
-
Pellet the platelets by further centrifugation (e.g., 1800 x g for 15 minutes).
-
Prepare platelet membranes as per established laboratory protocols.
-
-
Binding Assay:
-
Incubate aliquots of the membrane suspension with a fixed concentration of [3H]PK11195 (e.g., 5 nM).
-
Add a range of concentrations of the unlabeled competitor ligand (e.g., 12 concentrations from 0.1 nM to 100 µM).
-
Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Data Analysis:
-
Separate bound from free radioligand using rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Fit the data to a single-site or two-site competition model using non-linear regression to determine the Ki of the competitor ligand. A known Kd for [3H]PK11195 is required for this calculation[6].
-
Protocol 2: Dynamic (R)-[11C]PK11195 PET Imaging and Analysis
This protocol is a generalized summary based on clinical research practices[3][8][11].
-
Radioligand Synthesis:
-
PET Acquisition:
-
Position the subject in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of (R)-[11C]PK11195 intravenously (e.g., 302 ± 33 MBq)[3].
-
Acquire dynamic emission data in listmode for a specified duration (e.g., 60 minutes).
-
Reconstruct the data into a series of time frames.
-
-
Image Analysis:
-
Co-register the PET images with the subject's anatomical MRI.
-
Delineate regions of interest (ROIs) on the MRI.
-
Extract time-activity curves (TACs) for each ROI.
-
If arterial blood sampling is performed, generate a metabolite-corrected arterial plasma input function.
-
Apply a kinetic model (e.g., 2TCM) to the TACs and the input function to estimate binding parameters like the total distribution volume (VT)[3].
-
Alternatively, use a reference tissue model (e.g., SRTM) with a pseudo-reference region to estimate the binding potential (BPND)[8].
-
Visualizations
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [11C]-(R)PK11195 tracer kinetics in the brain of glioma patients and a comparison of two referencing approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET imaging of putative microglial activation in individuals at ultra-high risk for psychosis, recently diagnosed and chronically ill with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PK11195 Limitations in Longitudinal TSPO PET Imaging
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the challenges associated with using the first-generation TSPO PET ligand, [11C]PK11195, in longitudinal studies. It offers troubleshooting advice, frequently asked questions, and detailed protocols for utilizing more advanced alternative radioligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using [11C]PK11195 for longitudinal PET studies of neuroinflammation?
A1: [11C]PK11195, a first-generation TSPO radioligand, presents several significant challenges for longitudinal imaging:
-
Poor Signal-to-Noise Ratio: It has relatively low binding affinity for the translocator protein (TSPO) and high non-specific binding, which results in a low-quality signal.[1][2][3][4] This makes it difficult to detect subtle changes in neuroinflammation over time.
-
High Variability: The kinetic behavior of [11C]PK11195 is highly variable, complicating quantitative analysis and comparisons between scans.[1]
-
Low Brain Penetration: The radioligand has poor uptake in the brain and limited ability to cross the blood-brain barrier.[1]
-
Lack of Cellular Specificity: While often used as a marker for activated microglia, [11C]PK11195 also binds to other cells like activated astrocytes and endothelial cells, which can confound the interpretation of results.[3][4][5]
Q2: Why is a good signal-to-noise ratio crucial for longitudinal studies?
Q3: What are second-generation TSPO PET ligands and how do they improve upon [11C]PK11195?
A3: Second-generation TSPO PET ligands were developed to address the shortcomings of [11C]PK11195. These include radiotracers like [11C]PBR28, [18F]FEPPA, and [18F]DPA-714.[6][7] Their primary advantages are:
Q4: What is the main challenge associated with using second-generation TSPO ligands?
A4: The most significant drawback of many second-generation TSPO ligands is their sensitivity to a common single nucleotide polymorphism (SNP) in the TSPO gene (rs6971).[1][2][6] This genetic variation results in three different binding affinity profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Consequently, researchers must genotype participants to correctly interpret the PET signal, which adds a layer of complexity to study design and analysis.
Q5: Are there newer ligands that overcome the genetic polymorphism issue?
A5: Yes, third-generation TSPO PET ligands, such as [11C]ER-176 and [18F]-GE-180, have been developed to be insensitive to the rs6971 TSPO gene polymorphism.[6] These newer agents aim to combine the high affinity and favorable kinetics of the second-generation ligands with the ability to be used across the entire patient population without the need for genetic stratification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in [11C]PK11195 binding potential (BPND) between longitudinal scans of the same subject. | * Inherent poor signal-to-noise ratio of [11C]PK11195.[1][2][3][4] * Variations in scanning protocol or patient state (e.g., anxiety, caffeine intake). * Inconsistent image analysis methodology. | * Consider using a second or third-generation TSPO ligand with a better signal-to-noise ratio.[1][6] * Standardize all aspects of the scanning protocol, including patient preparation, injection procedure, and scan duration. * Use a consistent and validated image analysis pipeline for all scans. |
| Inconclusive or conflicting results when comparing patient and control groups using [11C]PK11195. | * Low sensitivity of [11C]PK11195 to detect subtle neuroinflammation.[2][4][8] * Heterogeneity in disease pathology and TSPO expression. * Contribution of signal from non-microglial cells (astrocytes, endothelium).[3][4][5] | * Switch to a higher-affinity second-generation ligand to increase sensitivity.[1] * Carefully define patient and control groups and consider stratifying by disease severity. * Acknowledge the cellular promiscuity of TSPO ligands in the interpretation of results. |
| Low brain uptake of the radioligand. | * Poor blood-brain barrier penetration, a known issue with [11C]PK11195.[1] | * Utilize second-generation ligands which generally exhibit improved brain uptake.[1] |
| Unexpectedly low binding signal in a subset of subjects when using a second-generation ligand. | * The presence of the rs6971 TSPO gene polymorphism leading to low-affinity binders (LABs).[1][2][6] | * Genotype all subjects for the rs6971 polymorphism. * Analyze data based on genotype (HAB, MAB, LAB). * Consider using a third-generation ligand that is insensitive to this polymorphism.[6] |
Quantitative Data Summary
| Radioligand | Generation | Key Advantage(s) | Key Limitation(s) |
| [11C]PK11195 | First | Widely studied, not affected by TSPO polymorphism.[1][6] | Low signal-to-noise ratio, high variability, poor brain uptake.[1][2][3][4] |
| [11C]PBR28 | Second | High affinity, excellent signal-to-noise ratio.[1] | Sensitive to rs6971 TSPO gene polymorphism.[1][2][6] |
| [18F]FEPPA | Second | High affinity, favorable pharmacokinetics.[7] | Sensitive to rs6971 TSPO gene polymorphism.[1][2][6] |
| [18F]DPA-714 | Second | Excellent biodistribution, better signal-to-noise than [11C]PK11195.[1] | Sensitive to rs6971 TSPO gene polymorphism.[1][2][6] |
| [18F]-GE-180 | Third | Insensitive to rs6971 TSPO gene polymorphism.[6] | Newer, less extensively validated in diverse clinical populations. |
| [11C]ER-176 | Third | Insensitive to rs6971 TSPO gene polymorphism.[6] | Newer, less extensively validated in diverse clinical populations. |
Experimental Protocols & Visualizations
General Experimental Workflow for Longitudinal TSPO PET Imaging
The following diagram outlines a generalized workflow for conducting longitudinal TSPO PET studies, incorporating best practices to mitigate the limitations of older radioligands.
Caption: Generalized workflow for longitudinal TSPO PET imaging studies.
Signaling Pathway Context: TSPO in Neuroinflammation
The diagram below illustrates the central role of TSPO in activated microglia, the primary target of TSPO PET imaging in the context of neuroinflammation.
Caption: TSPO's role in activated microglia during neuroinflammation.
Detailed Methodologies
Protocol 1: Subject Genotyping for rs6971 Polymorphism
-
Sample Collection: Obtain a whole blood or saliva sample from each participant.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.
-
PCR Amplification: Amplify the region of the TSPO gene containing the rs6971 polymorphism using specific primers.
-
Genotyping Analysis: Use a validated method such as TaqMan SNP genotyping assay or Sanger sequencing to determine the genotype (A/A for HAB, A/T for MAB, T/T for LAB).
-
Data Recording: Securely record the genotype for each subject to be used in the subsequent PET data analysis.
Protocol 2: Dynamic PET Imaging with a Second-Generation Ligand (e.g., [18F]FEPPA)
-
Patient Preparation: Instruct subjects to fast for at least 4 hours prior to the scan. Ensure subjects are comfortably positioned in the PET scanner to minimize motion.
-
Radioligand Administration: Administer a bolus injection of the radioligand (e.g., ~185 MBq of [18F]FEPPA) intravenously.
-
Dynamic Scan Acquisition: Begin a dynamic PET scan immediately upon injection, acquiring data for 90-120 minutes.
-
Arterial Blood Sampling (Optional but Recommended): If a full kinetic model is planned, perform arterial blood sampling throughout the scan to measure the arterial input function.
-
Anatomical MRI: Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration and region of interest delineation.
Protocol 3: PET Image Analysis using a Reference Region Model
-
Image Co-registration: Co-register the dynamic PET images to the subject's anatomical MRI.
-
Region of Interest (ROI) Delineation: Define ROIs on the MRI for brain regions of interest (e.g., hippocampus, frontal cortex) and a reference region (e.g., cerebellum gray matter, if validated for the specific ligand and condition).
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration over time.
-
Kinetic Modeling: Use a validated kinetic model, such as the Simplified Reference Tissue Model (SRTM), to estimate the binding potential (BPND) in each ROI.
-
Statistical Analysis: Perform statistical analysis on the BPND values, incorporating the TSPO genotype as a covariate in the model. For longitudinal analysis, use mixed-effects models to assess changes in BPND over time.
References
- 1. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects and challenges of imaging neuroinflammation beyond TSPO in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: PK11195 vs. Second-Generation TSPO Ligands for Neuroinflammation Imaging
For researchers, scientists, and drug development professionals, the accurate in vivo quantification of neuroinflammation is paramount. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of activated microglia and astrocytes, has become a critical biomarker for this purpose. For years, [11C]-(R)-PK11195 was the gold-standard radioligand for imaging TSPO with Positron Emission Tomography (PET). However, its limitations spurred the development of second-generation ligands. This guide provides an objective, data-driven comparison of PK11195 with these newer agents.
The prototypical TSPO radioligand, [11C]-PK11195, has been widely used in in vivo studies but is hampered by significant drawbacks, including high nonspecific binding and a suboptimal signal-to-noise ratio, which complicates quantification.[1] Second-generation TSPO PET radiotracers were developed to overcome these limitations, offering enhanced affinity and improved imaging properties.[1] This guide will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed methodologies for key evaluative experiments.
Quantitative Performance Metrics: A Tabular Comparison
The selection of a TSPO radioligand is a critical decision in neuroinflammation research, hinging on key performance indicators such as binding affinity (Ki), in vivo binding potential (BPND), and the influence of genetic variation. The following tables summarize the quantitative data for PK11195 and prominent second-generation TSPO ligands.
| Ligand | Binding Affinity (Ki) in High-Affinity Binders (nM) | Key Characteristics |
| [11C]-(R)-PK11195 | ~9.3 - 29.25[1][2][3] | First-generation ligand; high nonspecific binding; low signal-to-noise ratio; not significantly affected by TSPO genetic polymorphism.[1][2][4] |
| [11C]PBR28 | ~0.68 - 3.4[2][5] | Second-generation ligand; higher binding affinity and improved signal-to-noise ratio over PK11195; binding is highly sensitive to the rs6971 genetic polymorphism.[2][5] |
| [18F]DPA-714 | ~7.0[6] | Second-generation ligand; improved signal-to-noise ratio compared to PK11195; labeled with 18F for a longer half-life.[4][7] |
| [11C]DPA-713 | ~4[5] | Second-generation ligand; higher specific uptake in the brain compared to PK11195.[8] |
| [11C]ER176 | ~1.28[9] | Second-generation ligand; allows for the inclusion of low-affinity binders in studies due to minimal influence of radiometabolites and high binding potential.[9] |
| Ligand | In Vivo Binding Potential (BPND) in High-Affinity Binders | Signal-to-Noise Ratio (Lesion-to-Contralateral Ratio) | Influence of rs6971 Genetic Polymorphism |
| [11C]-(R)-PK11195 | ~0.8[2][9] | ~2.27 - 3.35[7][10][11] | Minimal to no effect.[2] |
| [11C]PBR28 | ~1.2[2][5] | Generally offers a better signal-to-noise ratio in high-affinity binders.[2] | Strong influence, resulting in high-affinity, mixed-affinity, and low-affinity binders.[2][5] |
| [18F]DPA-714 | Significantly higher than [11C]PK11195.[7] | ~4.3 - 4.66[7][10][11] | Binding is affected, but to a lesser extent than some other second-generation ligands.[6] |
| [11C]DPA-713 | ~7.3[9] | ~3.31[10] | Binding is affected.[12] |
| [11C]ER176 | ~4.2[9] | Data not readily available in direct comparison. | Less affected than other second-generation ligands, allowing for imaging of all genotypes.[9] |
The Critical Role of the rs6971 Polymorphism
A significant factor differentiating first and second-generation TSPO ligands is their sensitivity to a common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene.[2] This polymorphism results in an amino acid substitution (Ala147Thr) that creates three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[2][5] The binding of [11C]-(R)-PK11195 is not significantly affected by this genetic variation.[2] In contrast, the affinity of second-generation ligands like PBR28 is substantially reduced in MABs and particularly in LABs, necessitating genotyping of subjects prior to imaging studies to ensure accurate interpretation of PET data.[2][12]
Visualizing the Process: Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the methodologies and biological context, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing TSPO ligands and the general signaling pathway associated with TSPO activation.
Caption: Experimental workflow for comparing TSPO PET ligands.
Caption: Simplified TSPO signaling pathway.
Detailed Experimental Protocols
For the objective comparison of PK11195 and second-generation TSPO ligands, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of unlabeled TSPO ligands by measuring their ability to displace a radiolabeled ligand ([3H]PK11195) from TSPO in brain tissue homogenates or cell lines expressing TSPO.
Materials:
-
Brain tissue (e.g., from a neuroinflammation animal model) or cells expressing TSPO.
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]PK11195.
-
Unlabeled competing ligands: PK11195, PBR28, DPA-714, etc.
-
96-well filter plates with GF/B or GF/C filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation. Finally, resuspend the pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).[13]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer for total binding or 50 µL of a high concentration of unlabeled PK11195 (e.g., 10 µM) for non-specific binding.
-
50 µL of varying concentrations of the competing unlabeled ligand.
-
50 µL of [3H]PK11195 at a concentration close to its Kd (e.g., 1-5 nM).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[13]
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
In Vitro Autoradiography
Objective: To visualize and quantify the regional distribution of TSPO binding sites in brain sections.
Materials:
-
Frozen brain sections (10-20 µm thick) from animal models or human post-mortem tissue, mounted on microscope slides.
-
Radiolabeled TSPO ligand (e.g., [11C]PBR28, [18F]DPA-714, or an iodinated analog).
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold incubation buffer.
-
Unlabeled ligand for determining non-specific binding (e.g., PK11195).
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Pre-incubation: Thaw the brain sections and pre-incubate them in incubation buffer for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[14]
-
Incubation: Incubate the sections with the radioligand in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections in the presence of a high concentration (e.g., 10 µM) of unlabeled PK11195.[14]
-
Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 2 minutes) to remove unbound radioligand.[14]
-
Drying: Briefly rinse the slides in ice-cold distilled water and dry them under a stream of cool air.
-
Exposure: Appose the dried sections to a phosphor imaging plate or autoradiography film along with calibrated radioactive standards. Expose for an appropriate duration depending on the radioisotope and its activity.
-
Image Acquisition and Analysis: Scan the phosphor imaging plate using a phosphor imager or develop the film. Quantify the regional radioactivity in different brain regions using image analysis software, referencing the calibrated standards to convert signal intensity to units of radioactivity per unit of tissue mass (e.g., fmol/mg tissue). Specific binding is calculated by subtracting the non-specific binding from the total binding in adjacent sections.[14]
In Vivo PET Imaging
Objective: To non-invasively quantify the density and distribution of TSPO in the living brain.
Materials:
-
PET scanner.
-
Anesthetized animal subject or human participant.
-
Radiolabeled TSPO ligand (e.g., [11C]-(R)-PK11195, [11C]PBR28, [18F]DPA-714).
-
Arterial line for blood sampling (for kinetic modeling with an arterial input function) or a reference region approach.
-
Data acquisition and analysis software.
Procedure:
-
Subject Preparation: Anesthetize the animal subject or position the human participant comfortably in the PET scanner. Place an intravenous catheter for radioligand injection and, if applicable, an arterial line for blood sampling.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radioligand Injection: Inject a bolus of the radioligand intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.
-
Arterial Blood Sampling (if applicable): Collect serial arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites over time.
-
Image Reconstruction: Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.
-
Data Analysis:
-
Kinetic Modeling: Analyze the time-activity curves (TACs) from different brain regions of interest (ROIs) using appropriate kinetic models (e.g., two-tissue compartment model) with the arterial input function to estimate the total distribution volume (VT). The binding potential (BPND) can then be calculated as (VT in target region / VT in reference region) - 1. A reference region is an area with negligible specific TSPO binding.
-
Reference Region Models: If arterial blood sampling is not feasible, use a reference region model (e.g., the simplified reference tissue model, SRTM) to directly estimate BPND from the tissue TACs.[7][10]
-
Standardized Uptake Value (SUV) Ratios: A simpler, semi-quantitative approach involves calculating the ratio of the SUV in a target region to that in a reference region at a specific time point or integrated over a time interval.
-
By employing these standardized protocols, researchers can generate robust and comparable data to objectively evaluate the performance of PK11195 and various second-generation TSPO ligands, ultimately leading to a more informed selection of imaging agents for neuroinflammation research.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The translocator protein ligand [18F]DPA-714 images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats | PLOS One [journals.plos.org]
- 8. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Evaluation of the Translocator Protein Radioligands 11C-DPA-713, 18F-DPA-714, and 11C-PK11195 in a Rat Model of Acute Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Validating PK11195 Binding: A Comparative Guide to Genetic Models and Alternative Ligands
For researchers, scientists, and drug development professionals, validating the binding of the prototypical translocator protein (TSPO) ligand, PK11195, is a critical step in neuroinflammation imaging and therapeutic development. This guide provides an objective comparison of PK11195 with second-generation alternatives, emphasizing the use of genetic models for validation and presenting supporting experimental data.
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes. Positron Emission Tomography (PET) imaging of TSPO allows for the in vivo visualization and quantification of these inflammatory processes. For many years, [¹¹C]-(R)-PK11195 has been the primary radioligand for this purpose. However, its limitations, including a low signal-to-noise ratio and high non-specific binding, have spurred the development of second-generation tracers.[1][2]
Genetic models, particularly TSPO knockout (Tspo-/-) mice, have been instrumental in validating the specificity of both PK11195 and its successors. These models provide a definitive negative control, demonstrating that the binding of these ligands is indeed TSPO-specific. Studies using Tspo-/- mice have shown a complete absence of specific binding for both [³H]PK11195 and other TSPO ligands, confirming their target engagement.[3]
Performance and Quantitative Data Comparison
The choice between PK11195 and second-generation ligands like PBR28 and DPA-713 depends on several factors, including binding affinity, the influence of genetic polymorphisms, and the desired signal-to-noise ratio.
| Ligand | Binding Affinity (Ki) | Influence of TSPO Polymorphism (rs6971) | In Vivo Binding Potential (BPND) | Key Advantages | Key Disadvantages |
| [¹¹C]-(R)-PK11195 | ~9.3 nM[4] | Minimal to no significant effect[5] | ~0.8[6][7] | Not affected by TSPO polymorphism, extensive historical data. | Low signal-to-noise ratio, high non-specific binding.[1] |
| [¹¹C]-PBR28 | High-Affinity Binders (HABs): ~4 nMLow-Affinity Binders (LABs): ~200 nM[5] | Strong influence, creating High, Mixed, and Low Affinity Binders (HABs, MABs, LABs).[5] | HABs: ~1.2[6][7] | Higher signal-to-noise ratio in HABs compared to PK11195.[4] | Requires genetic screening for the rs6971 polymorphism. |
| [¹¹C]-DPA-713 | High affinity (details vary by study) | Strong influence, similar to PBR28.[4] | HABs: ~7.3[6][8][9] | Significantly higher BPND (signal-to-background) than PK11195 in HABs.[8][9] | Binding is affected by the rs6971 polymorphism.[4] |
The Role of the TSPO rs6971 Polymorphism
A critical consideration for second-generation TSPO tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5] In contrast, the binding of [¹¹C]-(R)-PK11195 is not significantly affected by this genetic variation.[5] This makes PK11195 a more straightforward tool in genetically diverse populations, though its inferior imaging properties remain a drawback. For second-generation ligands, genotyping of subjects is essential for the accurate interpretation of PET imaging data.[5]
Experimental Protocols
Radioligand Binding Assay in TSPO Knockout vs. Wild-Type Models
This protocol is essential for confirming the TSPO-specificity of a given ligand.
Objective: To determine the specific binding of a radioligand to TSPO in tissues from wild-type and Tspo-/- mice.
Materials:
-
Tissues (e.g., brain, spleen) from wild-type and Tspo-/- mice.
-
Radioligand (e.g., [³H]PK11195).
-
Unlabeled competing ligand (e.g., cold PK11195) for determining non-specific binding.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.[10]
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with the radioligand at various concentrations. For determining non-specific binding, add a high concentration of the unlabeled competing ligand.[10]
-
Incubation: Incubate the plates, typically for 60-90 minutes at a controlled temperature.[10][11]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[10][11]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation binding analysis to determine the dissociation constant (Kd) and maximum binding capacity (Bmax). In Tspo-/- tissues, specific binding should be absent.[11]
In Vivo PET Imaging in TSPO Knockout vs. Wild-Type Models
This protocol validates the in vivo specificity of a TSPO PET tracer.
Objective: To visualize and quantify the in vivo binding of a TSPO PET radiotracer in the brains of wild-type and Tspo-/- mice.
Materials:
-
Wild-type and Tspo-/- mice.
-
TSPO PET radiotracer (e.g., [¹¹C]PK11195, [¹⁸F]DPA-714).
-
PET scanner.
-
Anesthesia.
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the PET scanner.
-
Radiotracer Injection: Inject a bolus of the radiotracer intravenously.
-
PET Scan: Acquire dynamic PET data over a specified period (e.g., 60-90 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) on specific brain areas.
-
Time-Activity Curves: Generate time-activity curves for each ROI to visualize the uptake and washout of the radiotracer.
-
Quantification: Calculate the standardized uptake value (SUV) or, for more detailed analysis, perform kinetic modeling to determine the binding potential (BPND).
-
Comparison: Compare the radiotracer uptake and binding between wild-type and Tspo-/- mice. A significant reduction or absence of specific binding in the Tspo-/- mice validates the tracer's specificity.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for validating TSPO ligand binding using genetic models.
Caption: Logical comparison of PK11195 and second-generation TSPO ligands.
Conclusion
Genetic models, particularly TSPO knockout animals, are indispensable tools for validating the binding specificity of TSPO ligands. While [¹¹C]-(R)-PK11195 has been a foundational tool in neuroinflammation imaging, second-generation tracers like PBR28 and DPA-713 offer improved imaging characteristics, such as a higher signal-to-noise ratio, in a significant portion of the population. However, the utility of these newer ligands is complicated by the TSPO rs6971 polymorphism, necessitating a personalized medicine approach where subject genotyping is paramount. The choice of ligand should, therefore, be guided by the specific research question, the available resources for genotyping, and the desired level of quantitative accuracy.
References
- 1. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of four 11C-labeled PET ligands to quantify translocator protein 18 kDa (TSPO) in human brain: (R)-PK11195, PBR28, DPA-713, and ER176-based on recent publications that measured specific-to-non-displaceable ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11C-DPA-713 has much greater specific binding to translocator protein 18 kDa (TSPO) in human brain than 11C-(R)-PK11195 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11C-DPA-713 has much greater specific binding to translocator protein 18 kDa (TSPO) in human brain than 11C-( R)-PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Positron emission tomography and functional characterization of a complete PBR/TSPO knockout - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Neuroinflammation Imaging: PK11195 vs. FEPPA
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroinflammation imaging, the choice of a suitable radioligand is paramount. The 18 kDa translocator protein (TSPO), a biomarker upregulated in activated microglia and astrocytes, has emerged as a key target for positron emission tomography (PET). This guide provides an objective comparison of the first-generation TSPO radioligand, [¹¹C]PK11195, and the second-generation challenger, [¹⁸F]FEPPA, supported by experimental data to inform your selection process.
The prototypical TSPO radioligand, [¹¹C]PK11195, has been instrumental in the field, but its utility is hampered by several limitations, including a low signal-to-noise ratio, high nonspecific binding, and poor brain penetration.[1][2] These drawbacks spurred the development of second-generation tracers like [¹⁸F]FEPPA, designed to offer improved imaging characteristics.[3]
Performance Metrics: A Quantitative Comparison
The superiority of [¹⁸F]FEPPA in terms of binding affinity is evident from in vitro studies. This higher affinity is a key factor in its improved imaging performance, contributing to a better signal-to-noise ratio.[3][4]
| Parameter | [¹¹C]PK11195 | [¹⁸F]FEPPA | Key Advantages of FEPPA |
| Binding Affinity (Ki) | ~1.29 - 9.3 nM[3] | ~0.07 nM[1][3] | Over 18-fold higher affinity, leading to a stronger and more specific signal.[5] |
| Signal-to-Noise Ratio | Low[4][6] | High[2][7] | Improved contrast between target and background, enabling more sensitive detection of neuroinflammation.[4] |
| Brain Penetration | Low[3] | High[1] | Better access to the target in the central nervous system. |
| Nonspecific Binding | High[1][8] | Low[9] | Reduced background signal, which enhances the accuracy of quantification. |
| Plasma Protein Binding | High[3] | Lower | Increased bioavailability of the tracer to bind to the target. |
Experimental Insights: Unpacking the Protocols
The following provides a generalized overview of the key steps involved in PET imaging studies using [¹¹C]PK11195 and [¹⁸F]FEPPA for neuroinflammation.
Radiosynthesis
-
[¹¹C]PK11195: Synthesized by the methylation of the desmethyl precursor, (R)-[N-desmethyl]PK11195, using [¹¹C]methyl iodide.[10]
-
[¹⁸F]FEPPA: Typically synthesized via a nucleophilic substitution reaction of a tosylated precursor with [¹⁸F]fluoride.[11][12] The longer half-life of Fluorine-18 (109.8 minutes) compared to Carbon-11 (20.4 minutes) allows for longer scan times and centralized production.
PET Imaging Protocol
-
Subject Preparation: Subjects are typically positioned in the PET scanner to image the brain.
-
Radiotracer Injection: A bolus of the radiotracer ([¹¹C]PK11195 or [¹⁸F]FEPPA) is administered intravenously.[13][14]
-
Dynamic PET Scan: A dynamic scan is acquired over a period of 60-120 minutes to measure the tracer's distribution and kinetics in the brain.[13][14]
-
Arterial Blood Sampling: For quantitative analysis, arterial blood samples are often collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites, which serves as an input function for kinetic modeling.[14]
-
Image Analysis: The acquired PET data is reconstructed and analyzed. Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images to extract time-activity curves.
-
Kinetic Modeling: The time-activity curves from the ROIs and the arterial input function are fitted to a pharmacokinetic model (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT), which reflects the density of TSPO.[14][15]
Visualizing the Mechanisms
TSPO Signaling in Neuroinflammation
The translocator protein (TSPO) is located on the outer mitochondrial membrane of glial cells, primarily microglia and astrocytes. Its upregulation is a hallmark of neuroinflammation. Upon activation by stimuli such as lipopolysaccharide (LPS) or injury, microglia transition to a pro-inflammatory state, leading to increased TSPO expression. TSPO is implicated in several cellular processes, including cholesterol transport for steroidogenesis, regulation of the mitochondrial permeability transition pore (mPTP), and modulation of reactive oxygen species (ROS) production.
Caption: TSPO signaling cascade in activated microglia.
Experimental Workflow for Neuroinflammation PET Imaging
The process of conducting a neuroinflammation PET study, from patient recruitment to data analysis, involves a series of well-defined steps. This workflow ensures the acquisition of high-quality, quantifiable data for assessing TSPO expression.
Caption: A typical workflow for a clinical neuroinflammation PET study.
Conclusion: The Verdict
While [¹¹C]PK11195 has laid the groundwork for in vivo neuroinflammation imaging, the evidence strongly supports the superiority of second-generation radiotracers like [¹⁸F]FEPPA. With its significantly higher binding affinity, improved signal-to-noise ratio, and better pharmacokinetic properties, [¹⁸F]FEPPA offers a more sensitive and reliable tool for detecting and quantifying TSPO expression in the brain. For researchers and drug developers seeking to accurately assess neuroinflammation, [¹⁸F]FEPPA represents a more robust and advantageous choice. However, it is important to note that the binding of many second-generation TSPO radioligands, including FEPPA, can be affected by a common genetic polymorphism (rs6971), which needs to be considered in study design and data analysis.[2][7]
References
- 1. Quantitation of translocator protein binding in human brain with the novel radioligand [18F]-FEPPA and positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]FEPPA PET imaging for monitoring CD68-positive microglia/macrophage neuroinflammation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation in healthy aging: A PET study using a novel Translocator Protein 18 kDa (TSPO) radioligand, [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation in psychiatric disorders: PET imaging and promising new targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of the translocator protein radioligands 11C-DPA-713, 18F-DPA-714, and 11C-PK11195 in a rat model of acute neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11C-PK11195 PET for the In Vivo Evaluation of Neuroinflammation in the Rat Brain After Cortical Spreading Depression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential of [11C](R)-PK11195 PET Imaging for Evaluating Tumor Inflammation: A Murine Mammary Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging Neuroinflammation in Gray and White Matter in Schizophrenia: An In-Vivo PET Study With [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging neuroinflammation in gray and white matter in schizophrenia: an in-vivo PET study with [18F]-FEPPA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of PK11195 PET with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Positron Emission Tomography (PET) imaging using the radioligand --INVALID-LINK---PK11195 with immunohistochemistry (IHC) for the validation of neuroinflammation. PK11195 targets the 18 kDa Translocator Protein (TSPO), a marker upregulated in activated microglia and astrocytes, making it a valuable tool for in vivo imaging of inflammatory processes in the brain. This guide summarizes key quantitative data from cross-validation studies, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Quantitative Correlation of PK11195 PET and Immunohistochemistry
The following tables summarize the quantitative data from studies that have directly compared --INVALID-LINK---PK11195 PET or autoradiography with immunohistochemical staining for key markers of microglial and astrocytic activation.
Table 1: Correlation between PK11195 Binding and Microglial Markers (CD68 & Iba1)
| Disease Model | PET/Autoradiography Ligand | Microglial Marker | Brain Region | Correlation Coefficient (r) | Key Findings |
| Alzheimer's Disease (AD) | --INVALID-LINK---PK11195 | CD68 | Frontal Cortex | 0.9393 | A strong positive correlation was observed between PK11195 binding and the abundance of activated microglia.[1] |
| AD Mouse Model (Tg) | --INVALID-LINK---PK11195 | Iba1 | Not Specified | 0.9657 | A very strong positive correlation was found between PK11195 binding and Iba1-stained microglia.[1] |
| Progressive Supranuclear Palsy (PSP) | 11C-PK11195 | CD68 | Multiple cortical and subcortical regions | Significant Positive Correlation | Regional 11C-PK11195 binding potential showed a significant positive correlation with the post-mortem burden of CD68+ phagocytic microglia.[2][3][4][5] |
| Multiple Sclerosis (MS) & EAE | [3H]-PK11195 | CD68 / Mac-1 (CD11b) | Chronic Active Plaques / Inflammatory Lesions | Correlated | PK11195 binding was observed at sites of immunoreactivity for microglial/macrophage markers.[6][7] |
Table 2: Correlation between PK11195 Binding and Astrocyte Marker (GFAP)
| Disease Model | PET/Autoradiography Ligand | Astrocyte Marker | Brain Region | Correlation Coefficient (r) | Key Findings |
| Alzheimer's Disease (AD) | --INVALID-LINK---PK11195 | GFAP | Frontal Cortex | 0.6729 | A weaker, though still significant, correlation was found with astrocytes compared to microglia.[1] |
| AD Mouse Model (Tg) | --INVALID-LINK---PK11195 & --INVALID-LINK---PK11195 | GFAP | Not Specified | No Significant Correlation | In this animal model, no significant correlation was observed between PK11195 binding and GFAP-labeled astrocytes.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of cross-validation studies. Below are summarized protocols for the key experimental techniques cited in this guide.
11C-PK11195 PET Imaging Protocol
-
Radioligand Administration: A bolus injection of --INVALID-LINK---PK11195 is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan of the brain is typically acquired over 60 minutes.
-
Arterial Blood Sampling: To generate a metabolite-corrected plasma input function, arterial blood samples are often taken throughout the scan.
-
Kinetic Modeling: The resulting time-activity curves are analyzed using kinetic models. The two-tissue reversible compartment model is frequently optimal for describing the kinetics of (R)-[11C]PK11195.
-
Parameter Estimation: Key parameters such as the total volume of distribution (VT) or the binding potential (BPND) are estimated to quantify TSPO availability.
Immunohistochemistry Protocols
1. Iba1 (Ionized calcium-binding adapter molecule 1) Staining for Microglia
-
Tissue Preparation: Brain tissue is fixed (e.g., in 4% paraformaldehyde), sectioned, and mounted on slides.
-
Antigen Retrieval: This step may be necessary and can be performed by heating the sections in a citrate or TE buffer.
-
Blocking: Non-specific binding is blocked using a solution containing normal serum (e.g., goat serum) and a detergent like Triton X-100.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Iba1 (e.g., rabbit anti-Iba1) overnight at 4°C.
-
Secondary Antibody Incubation: A fluorescently-labeled or biotinylated secondary antibody that binds to the primary antibody is applied.
-
Visualization: For fluorescent staining, the signal is directly visualized. For chromogenic staining, an avidin-biotin complex (ABC) method followed by a substrate like DAB is used to produce a colored precipitate.
-
Imaging: Stained sections are imaged using a microscope.
2. CD68 (Cluster of Differentiation 68) Staining for Phagocytic Microglia/Macrophages
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is often recommended, for example, using an ER Solution.
-
Blocking: Endogenous peroxidase is quenched, and non-specific binding is blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CD68 (e.g., mouse anti-human CD68).
-
Detection System: A multi-step process involving a secondary antibody and an enzyme-linked polymer is used.
-
Chromogen Application: A chromogen such as DAB is applied to visualize the location of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) and mounted for microscopy.
3. GFAP (Glial Fibrillary Acidic Protein) Staining for Astrocytes
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are prepared as for CD68 staining.
-
Antigen Retrieval: Heat-induced epitope retrieval with a citrate buffer is a common step.
-
Blocking: Similar blocking steps to other IHC protocols are performed.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against GFAP.
-
Detection and Visualization: A standard IHC detection system with a chromogen is used for visualization.
-
Imaging: The stained sections are analyzed under a microscope.
Mandatory Visualizations
TSPO Signaling and Function
The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in several cellular processes, most notably the translocation of cholesterol. This is a rate-limiting step in the synthesis of neurosteroids, which have neuroprotective and anti-inflammatory effects. In the context of neuroinflammation, TSPO expression is significantly upregulated in activated microglia and, to a lesser extent, in reactive astrocytes.
References
- 1. Development of a tracer kinetic plasma input model for (R)-[11C]PK11195 brain studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
- 5. [11C]PK11195-PET Brain Imaging of the Mitochondrial Translocator Protein in Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Advantages of Radiolabeled PK11195 for Neuroinflammation Imaging
A Comparative Guide for Researchers in Drug Development and Neuroscience
In the landscape of neuroinflammation research, the accurate in vivo quantification of microglial activation is paramount. For decades, radiolabeled PK11195 has been a cornerstone tool for imaging the 18 kDa translocator protein (TSPO), a key biomarker of this process. This guide provides a comprehensive comparison of radiolabeled PK11195 with its alternatives, supported by experimental data, to assist researchers in making informed decisions for their preclinical and clinical studies.
A primary advantage of --INVALID-LINK---PK11195 is its insensitivity to the common single nucleotide polymorphism (rs6971) in the TSPO gene.[1][2][3] This genetic variation significantly alters the binding affinity of second-generation TSPO ligands, necessitating patient genotyping and complicating data analysis.[1][2] In contrast, --INVALID-LINK---PK11195 provides reliable binding across different patient populations, simplifying study design and data interpretation.
While second-generation ligands such as PBR28 and DPA-713 were developed to offer a higher signal-to-noise ratio, their clinical utility is hampered by this genetic influence.[1][4] Although --INVALID-LINK---PK11195 exhibits a lower binding potential, its consistent performance across genotypes makes it a robust and dependable radiotracer for longitudinal studies and multi-center clinical trials where genotyping may not be feasible.
Quantitative Comparison of TSPO PET Ligands
The following table summarizes key quantitative data for (R)-[11C]PK11195 and its main competitors, highlighting differences in binding affinity (Ki) and in vivo signal-to-noise ratio (BPND).
| Radioligand | Binding Affinity (Ki, nM) | Binding Potential (BPND) in High-Affinity Binders (HABs) | Influence of rs6971 Polymorphism | Key Advantages | Key Disadvantages |
| (R)-[11C]PK11195 | 9.3 - 29.25[1][2][5] | ~0.8[3][4][6] | Minimal to no effect[3][4] | Insensitive to rs6971 polymorphism, well-established, extensive historical data. | Lower signal-to-noise ratio, high non-specific binding.[1][7] |
| [11C]PBR28 | HABs: ~2.9 - 3.4[2][4] LABs: ~188 - 237[2][4] | ~1.2 - 4.3[4][6] | Strong influence, requires genotyping.[1][4] | Higher binding affinity and signal-to-noise ratio in HABs. | Sensitivity to rs6971 polymorphism, limiting its use in a general population.[1] |
| [11C]DPA-713 | HABs: ~15[2][5] LABs: ~66[2][5] | ~3.6 - 7.3[6] | Moderate influence, genotyping recommended.[2] | High signal-to-noise ratio in HABs. | Sensitivity to rs6971 polymorphism.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Automated Radiosynthesis of (R)-[11C]PK11195
This protocol describes a typical automated synthesis of (R)-[11C]PK11195 for PET imaging.
-
Production of [11C]Methyl Iodide: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction and is subsequently converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase iodination method.
-
Radiolabeling Reaction: The (R)-N-desmethyl-PK11195 precursor is dissolved in a suitable solvent (e.g., DMSO). The [11C]CH3I is then trapped in this solution and heated to facilitate the methylation reaction.[8]
-
Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate (R)-[11C]PK11195 from unreacted precursor and byproducts.[8][9]
-
Formulation: The purified (R)-[11C]PK11195 is formulated in a sterile, injectable solution, typically containing ethanol and saline, and passed through a sterile filter.[8]
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity, specific activity, and residual solvent analysis, to ensure it meets the standards for human injection.[10]
In Vitro TSPO Binding Assay using [3H]PK11195
This protocol outlines a competitive binding assay to determine the affinity of test compounds for TSPO.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing TSPO. This typically involves homogenization in a lysis buffer followed by centrifugation to pellet the membranes.[3]
-
Incubation: The membranes are incubated with a fixed concentration of [3H]PK11195 and varying concentrations of the competing unlabeled ligand in a binding buffer.[3]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer to reduce non-specific binding.[3]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using liquid scintillation counting.[3]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competing ligand, from which the Ki value can be calculated using the Cheng-Prusoff equation.[2][5]
In Vivo Human Brain PET Imaging with 11C-PK11195
This protocol provides a general framework for conducting human brain PET studies with --INVALID-LINK---PK11195.
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
Radiotracer Injection: A bolus of --INVALID-LINK---PK11195 (typically 300-400 MBq) is injected intravenously.
-
Dynamic PET Scan: A dynamic emission scan is acquired for 60-90 minutes immediately following the injection.[5]
-
Image Reconstruction: The PET data are reconstructed into a series of time frames, corrected for attenuation, scatter, and radioactive decay.
-
Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling, often using a reference tissue model, is applied to quantify the binding potential (BPND), which reflects the density of TSPO.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: TSPO signaling pathway in the context of neuroinflammation.
Caption: Workflow for comparative PET imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 11C-(R)-PK11195 PET Imaging of Microglial Activation and Response to Minocycline in Zymosan-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. statalist.org [statalist.org]
- 7. [11C](R)-PK11195 positron emission tomography imaging of activated microglia in vivo in Rasmussen's encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated radiosynthesis of [11C]morphine for clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TSPO Radioligands: PK11195 vs. DPA-714
In the landscape of neuroinflammation imaging, the 18 kDa translocator protein (TSPO) has emerged as a key biomarker. Its upregulation in activated microglia and astrocytes provides a valuable window into inflammatory processes within the central nervous system. For decades, the isoquinoline carboxamide PK11195 has been the prototypical radioligand for imaging TSPO with positron emission tomography (PET). However, the advent of second-generation ligands, such as the pyrazolopyrimidine DPA-714, has offered significant advancements. This guide provides a detailed comparative analysis of PK11195 and DPA-714, focusing on their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Performance Characteristics: A Head-to-Head Comparison
A critical evaluation of PK11195 and DPA-714 reveals distinct differences in their binding affinity, specificity, and pharmacokinetic profiles. These parameters are crucial for the successful in vivo imaging of TSPO.
| Parameter | PK11195 | DPA-714 | References |
| Binding Affinity (Ki) | 9.3 ± 0.5 nM | 7.0 ± 0.4 nM | [1] |
| Specificity | High for TSPO, but with notable non-specific binding | High for TSPO with reduced non-specific binding compared to PK11195 | [2] |
| Signal-to-Noise Ratio | Lower, hampered by high non-specific binding | Significantly higher than PK11195 | [3][4] |
| Brain Penetration | Good | Rapid and efficient | [1][5] |
| Pharmacokinetics (Rats) | Elimination half-life: ~5.4 h; Dose- and gender-dependent clearance | Extensive metabolism with three major radiometabolites | [5][6] |
| Human Pharmacokinetics | Elimination half-life: >24 h (oral) | Metabolism influenced by age, BMI, and sex | [7][8] |
| TSPO Polymorphism (rs6971) Sensitivity | Not significantly affected | Binding affinity is affected by this polymorphism | [9] |
DPA-714 exhibits a slightly higher binding affinity for TSPO compared to PK11195.[1] More importantly, DPA-714 demonstrates a superior signal-to-noise ratio, a critical factor for clear and quantifiable PET imaging.[3][4] This is largely attributed to its lower non-specific binding in comparison to PK11195, which has been a significant limitation of the first-generation ligand.[2][10]
Both radioligands effectively cross the blood-brain barrier.[1][5] However, pharmacokinetic studies reveal differences in their metabolic profiles. In rats, PK11195 shows dose- and gender-dependent clearance with a half-life of approximately 5.4 hours.[5] DPA-714 undergoes extensive metabolism, and its pharmacokinetics in humans are influenced by factors such as age, BMI, and sex.[6][11][8] A notable consideration for DPA-714 and other second-generation TSPO ligands is their sensitivity to the rs6971 single nucleotide polymorphism, which can affect binding affinity and necessitates genotyping of study subjects.[9]
Experimental Methodologies
The characterization and comparison of these radioligands rely on a suite of standardized experimental protocols.
In Vitro Binding Assays
These assays are fundamental for determining the binding affinity (Ki or IC50) of a ligand for its target receptor.
Protocol:
-
Tissue Preparation: Membranes are prepared from tissues with high TSPO expression, such as rat kidneys or specific brain regions.[1][12]
-
Incubation: The tissue membranes are incubated with a radiolabeled ligand (e.g., [³H]PK11195) and varying concentrations of the competitive unlabeled ligand (PK11195 or DPA-714).[13]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Autoradiography
Autoradiography allows for the visualization of the distribution of radioligand binding within a tissue section.
Protocol:
-
Tissue Sectioning: Brains or other tissues of interest are frozen and sliced into thin sections (e.g., 20 µm) using a cryostat.[14] The sections are then mounted on microscope slides.
-
Incubation: The tissue sections are incubated with the radioligand ([³H]PK11195 or a radiolabeled version of DPA-714).[14]
-
Washing: The slides are washed to remove unbound radioligand.
-
Exposure: The slides are apposed to a phosphor imaging plate or film for a specific period.
-
Imaging: The plate or film is then scanned to generate a digital image of the radioligand distribution.
In Vivo PET Imaging
PET imaging enables the non-invasive visualization and quantification of TSPO in living subjects.
Protocol:
-
Radioligand Administration: The subject (animal or human) is injected with a bolus of the radiolabeled tracer ([¹¹C]PK11195 or [¹⁸F]DPA-714).
-
PET Scanning: Dynamic scanning is performed over a specific time period to capture the uptake and distribution of the radioligand in the brain.
-
Data Reconstruction and Analysis: The acquired data is reconstructed into 3D images. Regions of interest (ROIs) are drawn on the images to quantify the radioligand uptake in specific brain areas. Kinetic modeling is often applied to estimate binding parameters.
Logical Relationship and Signaling Context
Both PK11195 and DPA-714 target TSPO, a protein located on the outer mitochondrial membrane. Upregulation of TSPO is a hallmark of neuroinflammation, primarily associated with the activation of microglia and astrocytes in response to neuronal injury or pathological conditions. The binding of these radioligands to TSPO allows for the visualization of these cellular responses.
Conclusion
DPA-714 represents a significant improvement over PK11195 for imaging TSPO in the context of neuroinflammation. Its higher binding affinity, and more importantly, its reduced non-specific binding, lead to a superior signal-to-noise ratio and more reliable quantification in PET studies.[10][3][4] While the sensitivity of DPA-714 to a common TSPO gene polymorphism requires consideration in study design, its overall performance characteristics make it a more robust and sensitive tool for researchers investigating the role of neuroinflammation in a wide range of neurological and psychiatric disorders. The choice between these ligands will ultimately depend on the specific research question, available resources, and the need for the highest possible signal quality.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats | PLOS One [journals.plos.org]
- 5. Pharmacokinetics of the peripheral benzodiazepine receptor antagonist, PK 11195, in rats. The effect of dose and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and quantification of [(18)F]DPA-714, a new TSPO positron emission tomography radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]DPA-714: Effect of co-medications, age, sex, BMI and TSPO polymorphism on the human plasma input function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of the translocator protein radioligands 11C-DPA-713, 18F-DPA-714, and 11C-PK11195 in a rat model of acute neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Is PK11195 a reliable marker for all microglial phenotypes?
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The neuroinflammatory landscape is a complex and dynamic environment, with microglia, the resident immune cells of the central nervous system (CNS), playing a pivotal role. For decades, the peripheral benzodiazepine receptor (PBR), now known as the 18kDa translocator protein (TSPO), has been a key target for imaging microglial activation in a host of neurological disorders. PK11195, a specific ligand for TSPO, has been instrumental in this endeavor. However, the evolving understanding of microglial heterogeneity and the limitations of first-generation radioligands necessitate a critical re-evaluation of PK11195 as a universal marker for all microglial phenotypes. This guide provides an objective comparison of PK11195 with other prominent microglial markers, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
PK11195: The Prototypical Marker of "Activated" Microglia
PK11195 binds to TSPO, a protein located on the outer mitochondrial membrane of glial cells. Under normal physiological conditions, TSPO expression in the brain is low. However, in response to injury or inflammation, its expression is significantly upregulated in activated microglia and, to some extent, in astrocytes. This upregulation has positioned PK11195, particularly its radiolabeled form --INVALID-LINK---PK11195, as a widely used positron emission tomography (PET) tracer to visualize neuroinflammation in conditions such as Alzheimer's disease, multiple sclerosis, and stroke.[1][2][3]
Studies have demonstrated a strong correlation between --INVALID-LINK---PK11195 binding and the presence of activated microglia, often identified by co-localization with markers like Iba1 and CD68.[2] This has solidified its role as a valuable tool for in vivo imaging of neuroinflammatory processes.
The Nuances of Microglial Phenotypes: Is PK11195 Truly Pan-Phenotypic?
The concept of microglial activation has evolved from a binary "resting" versus "activated" state to a spectrum of diverse functional phenotypes, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. A crucial question for researchers is whether PK11195 can reliably detect all these activation states.
Evidence suggests that TSPO expression, and therefore PK11195 binding, may not be uniform across all microglial phenotypes. Some studies indicate that TSPO is particularly associated with a phagocytic phenotype, characterized by the expression of markers like CD68. While this is a feature of activated microglia, it does not encompass the full range of microglial functions.
Furthermore, a significant finding has emerged from comparative studies between rodent models and human tissue. While pro-inflammatory stimuli lead to a marked increase in TSPO expression in rodent microglia, this response is not consistently observed in human microglia. This species-specific difference raises important questions about the translatability of findings from preclinical models to human conditions and underscores the need for caution when interpreting PK11195 PET data.
Performance Comparison: PK11195 vs. Alternative Microglial Markers
The limitations of PK11195 have spurred the development of second and third-generation TSPO ligands and have also highlighted the importance of alternative microglial markers. Below is a comparative overview of PK11195 and other key markers.
| Marker | Target | Primary Phenotype Detected | Key Advantages | Key Limitations |
| PK11195 | Translocator Protein (TSPO) | "Activated" / Phagocytic Microglia | - In vivo imaging with PET- Decades of use and extensive literature | - Poor signal-to-noise ratio- Binds to other cell types (e.g., astrocytes)- May not detect all microglial activation states- Species-dependent expression changes |
| Second-Gen TSPO Ligands (e.g., PBR28, DPA-713) | Translocator Protein (TSPO) | "Activated" / Phagocytic Microglia | - Improved signal-to-noise ratio over PK11195 | - Binding is affected by a common genetic polymorphism (rs6971)- Still may not be pan-phenotypic |
| Iba1 (Ionized calcium-binding adapter molecule 1) | Calcium-binding protein | Pan-microglial marker (upregulated in activated states) | - Widely used for immunohistochemistry- Stains both resting and activated microglia | - Does not differentiate between M1 and M2 phenotypes- Upregulation does not always correlate with functional state |
| TMEM119 (Transmembrane protein 119) | Transmembrane protein | Homeostatic Microglia | - Specific to microglia (distinguishes from infiltrating macrophages)- Downregulated in some activated states | - Not suitable for detecting all activated microglia- Function not fully elucidated |
| P2RY12 (Purinergic receptor P2Y12) | Purinergic receptor | Homeostatic Microglia | - Specific to microglia- Downregulated upon activation- Key role in chemotaxis | - Not a marker for activated microglia |
Experimental Protocols
11C-PK11195 Positron Emission Tomography (PET) Imaging of the Human Brain
Objective: To quantitatively assess the in vivo binding of --INVALID-LINK---PK11195 to TSPO in the human brain as a measure of neuroinflammation.
Methodology:
-
Radioligand Synthesis: --INVALID-LINK---PK11195 is synthesized with high radiochemical purity (>95%).
-
Subject Preparation: Subjects are positioned in the PET scanner. A venous catheter is inserted for radioligand injection and, if required for kinetic modeling, arterial blood sampling.
-
PET Scan Acquisition: A dynamic PET scan is acquired in 3D mode for 60-90 minutes, starting with the intravenous bolus injection of --INVALID-LINK---PK11195 (typically 370 MBq).
-
Arterial Blood Sampling (for kinetic modeling): Timed arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
-
Image Reconstruction: PET data are reconstructed using an ordered subset expectation maximization (OSEM) algorithm, with corrections for attenuation, scatter, and random coincidences.
-
Data Analysis:
-
Kinetic Modeling: Time-activity curves are generated for various brain regions of interest (ROIs). The binding potential (BPND) is calculated using a two-tissue compartment model or a simplified reference tissue model, with the cerebellum often used as a pseudo-reference region due to its relatively low TSPO expression in many conditions.
-
Standardized Uptake Value (SUV): In simpler analyses, SUV images are generated by normalizing the tissue radioactivity concentration by the injected dose and the patient's body weight.
-
Immunohistochemistry for Iba1 and TMEM119 in Human Brain Tissue
Objective: To visualize and quantify the expression of Iba1 (pan-microglia) and TMEM119 (homeostatic microglia) in fixed human brain sections.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections (5-10 µm thick) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with the following primary antibodies diluted in blocking solution:
-
Rabbit anti-Iba1 (e.g., 1:500 dilution)
-
Mouse anti-TMEM119 (e.g., 1:200 dilution)
-
-
Secondary Antibody Incubation: After washing, sections are incubated for 1 hour at room temperature with fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594).
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Slides are then coverslipped with an anti-fade mounting medium.
-
Imaging and Analysis: Images are acquired using a confocal or fluorescence microscope. Quantitative analysis can be performed to determine the number and morphology of Iba1-positive and TMEM119-positive cells, as well as their co-localization.
Visualizing the Landscape of Microglial Markers
Conclusion: A Multi-faceted Approach is Essential
PK11195 remains a valuable tool for in vivo imaging of neuroinflammation, providing crucial insights into disease processes. However, it is not a reliable marker for all microglial phenotypes. Its utility is most established in detecting a general "activated" state, particularly those cells with phagocytic characteristics. The significant species differences in TSPO regulation further complicate the direct translation of preclinical findings.
For a comprehensive understanding of the complex roles of microglia in health and disease, a multi-marker approach is indispensable. Combining in vivo imaging with PK11195 or newer generation TSPO ligands with ex vivo techniques such as immunohistochemistry and flow cytometry using a panel of markers including Iba1, TMEM119, and P2RY12 will provide a more nuanced and accurate picture of the microglial landscape. This integrated approach will be critical for advancing our understanding of neuroinflammation and for the development of targeted therapeutic strategies.
References
A Comparative Guide to In Vivo and In Vitro PK11195 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro binding assays for PK11195, a selective antagonist for the Translocator Protein (TSPO).[1] Formerly known as the peripheral benzodiazepine receptor, TSPO is an 18 kDa protein located on the outer mitochondrial membrane.[2][3] Its expression is significantly upregulated in activated microglia and other immune cells during neuroinflammation, making it a valuable biomarker for neurodegenerative diseases, brain injury, and psychiatric disorders.[2][3][4][5][6] Understanding the nuances of PK11195 binding assays is crucial for accurately interpreting experimental data in both preclinical and clinical research.
Data Presentation: At-a-Glance Comparison
The choice between an in vivo and an in vitro approach fundamentally depends on the research question. In vivo methods provide systemic, physiological context, while in vitro methods offer a controlled environment for detailed molecular interaction studies.
| Feature | In Vivo Assays | In Vitro Assays |
| Principle | Non-invasive measurement of radiolabeled PK11195 binding to TSPO in a living organism. | Measurement of radiolabeled PK11195 binding to TSPO in isolated tissues, cells, or membranes. |
| Typical Radioligand | Carbon-11 labeled (R)-PK11195 (--INVALID-LINK---PK11195) for Positron Emission Tomography (PET).[1][5][7] | Tritiated PK11195 ([3H]PK11195) for autoradiography or scintillation counting.[7] |
| Methodology | Positron Emission Tomography (PET) imaging.[6][7] | Radioligand binding competition assays, saturation binding assays, autoradiography on tissue sections.[7][8] |
| Biological Context | Reflects TSPO density and accessibility within the complex physiological environment of a living system.[9][10] | Assesses direct ligand-receptor interaction in a controlled, artificial environment, devoid of systemic factors.[9][10] |
| Quantitative Readout | Binding Potential (BPND), Distribution Volume (VT), Standardized Uptake Value (SUV).[5][11][12] | Dissociation constant (Kd), Inhibition constant (Ki), Maximum binding capacity (Bmax).[7][8] |
| Advantages | - Provides physiologically and pathologically relevant data. - Allows for longitudinal studies in the same subject.[7] - Non-invasive assessment of TSPO expression across entire organs (e.g., the brain).[6] | - High precision and control over experimental conditions. - Allows for detailed characterization of binding affinity and kinetics. - High throughput potential for screening multiple compounds. |
| Limitations | - Lower signal-to-noise ratio due to non-specific binding and plasma protein binding.[5][13] - Complex data analysis requiring kinetic modeling.[7][14] - Limited resolution compared to microscopic techniques. - High cost and requirement for specialized imaging facilities. | - Lacks physiological context; results may not fully translate to the in vivo situation.[9][15][16] - Tissue processing can alter protein conformation and binding sites. - Does not account for ligand metabolism or blood-brain barrier penetration. |
| Typical Application | - Visualizing neuroinflammation in patients with stroke, Alzheimer's, Parkinson's, and multiple sclerosis.[1][7] - Monitoring disease progression and response to therapy.[7] | - Determining the binding affinity of new TSPO ligands.[8] - Screening compound libraries for TSPO binding activity. - Characterizing TSPO density in post-mortem tissue.[7] |
Experimental Protocols
In Vivo: 11C-PK11195 Positron Emission Tomography (PET)
This protocol describes a typical procedure for imaging TSPO in the human brain.
-
Subject Preparation: The subject is positioned in the PET scanner, and a cannula is inserted into a vein for radiotracer injection and often into an artery for blood sampling to measure the arterial input function.[7]
-
Radioligand Injection: A bolus of --INVALID-LINK---PK11195 is injected intravenously.[11]
-
Dynamic PET Scan: A dynamic scan is acquired over 60-90 minutes to measure the radioactivity concentration in the brain over time.[14]
-
Arterial Blood Sampling: Timed arterial blood samples are taken throughout the scan to measure the concentration of the radioligand in plasma and to correct for metabolites.[7]
-
Image Reconstruction and Analysis: The PET data are reconstructed into a series of images. Regions of interest (ROIs) are drawn on anatomical MRI scans co-registered to the PET images.[6]
-
Kinetic Modeling: Time-activity curves (TACs) for each ROI and the metabolite-corrected arterial plasma input function are fitted to a compartmental model (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT) or binding potential (BPND), which reflects the density of available TSPO sites.[5][7]
In Vitro: [3H]PK11195 Radioligand Competition Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for TSPO in brain tissue homogenates.
-
Tissue Preparation: Brain tissue is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged to pellet the membranes, which are washed and resuspended to a specific protein concentration.
-
Assay Setup: The assay is performed in tubes containing:
-
Determination of Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of unlabeled PK11195 (e.g., 20 µM) to saturate all specific binding sites.[8]
-
Incubation: The tubes are incubated, for example, for 60 minutes at 37°C, to allow the binding to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]
-
Data Analysis: The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of specific [3H]PK11195 binding) is determined by non-linear regression. The inhibition constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
TSPO Signaling and Interactions
PK11195 binds to TSPO on the outer mitochondrial membrane. TSPO is implicated in several cellular processes, including cholesterol transport for steroidogenesis, regulation of the mitochondrial permeability transition pore (mPTP), and modulation of inflammatory responses through reactive oxygen species (ROS) and the NLRP3 inflammasome.[17][2][4]
Caption: Overview of TSPO's role in mitochondrial function and inflammation.
Experimental Workflow: In Vivo PET Imaging
The workflow for an in vivo PK11195 binding study involves several sequential steps from subject preparation to final data interpretation.
Caption: Workflow for an in vivo [11C]PK11195 PET binding assay.
Experimental Workflow: In Vitro Competition Assay
The in vitro workflow is a benchtop procedure focused on precisely measuring molecular interactions in a controlled setting.
Caption: Workflow for an in vitro [3H]PK11195 competition binding assay.
References
- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo (R)-[11C]PK11195 PET imaging of 18kDa translocator protein in recent onset psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging of microglial activation with [11C](R)-PK11195 PET in corticobasal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 10. Differences between in vitro, in vivo, and in silico studies (MPKB) [mpkb.org]
- 11. In Vivo Cerebral Translocator Protein (TSPO) Binding and Its Relationship with Blood Adiponectin Levels in Treatment-Naïve Young Adults with Major Depression: A [11C]PK11195 PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo imaging of microglial activation using a peripheral benzodiazepine receptor ligand: [11C]PK-11195 and animal PET following ethanol injury in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of in vivo and in vitro DNA-binding specificities suggests a new model for homeoprotein DNA binding in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PK11195, benzodiazepine receptor antagonist (CAS 85532-75-8) | Abcam [abcam.com]
A Comparative Guide to the Reproducibility of PK11195 Binding Studies in Translocator Protein (TSPO) Research
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a key biomarker for neuroinflammation and is significantly upregulated in activated microglia and astrocytes.[1] Positron Emission Tomography (PET) imaging with TSPO-targeted radioligands provides a non-invasive method to visualize and quantify these inflammatory processes.[1] The first-generation radioligand, [¹¹C]-(R)-PK11195, has been instrumental in TSPO imaging; however, its utility is hampered by a low signal-to-noise ratio and high non-specific binding.[2][3] This has led to the development of second-generation radioligands with improved imaging properties.[2][3] This guide provides an objective comparison of [¹¹C]-(R)-PK11195 with second-generation alternatives, focusing on reproducibility and providing supporting experimental data.
Quantitative Comparison of TSPO Radioligands
The selection of a suitable radioligand is critical for the accurate imaging and quantification of TSPO expression. Key performance indicators include binding affinity (Kᵢ) and in vivo binding potential (BPₙₔ). The following tables summarize these parameters for [¹¹C]-(R)-PK11195 and prominent second-generation TSPO radioligands.
A significant factor influencing the reproducibility of second-generation TSPO radioligand binding is the single nucleotide polymorphism (SNP) rs6971 in the TSPO gene. This polymorphism results in an amino acid substitution (Ala147Thr) that significantly alters the binding affinity of these ligands.[1][4] Consequently, the population is categorized into three genetic groups:
-
High-Affinity Binders (HABs): Homozygous for the alanine allele (Ala/Ala).
-
Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).
-
Low-Affinity Binders (LABs): Homozygous for the threonine allele (Thr/Thr).
Notably, the binding of [¹¹C]-(R)-PK11195 is not significantly affected by this polymorphism.[4][5]
Table 1: Binding Affinity (Kᵢ) of TSPO Radioligands
| Radioligand | Genotype | Binding Affinity (Kᵢ) (nM) | Key Characteristics |
| [¹¹C]-(R)-PK11195 | All | 4.3 - 9.3[6][7] | First-generation ligand, insensitive to rs6971 polymorphism, but has low signal-to-noise ratio.[2][3][4] |
| [¹¹C]PBR28 | HAB | 0.68 - 2.5[1][2] | Second-generation ligand with high affinity in HABs, but significantly lower affinity in MABs and LABs.[1][4] |
| MAB | - | Exhibits a mix of high and low affinity binding sites.[8] | |
| LAB | ~200[4] | Very low affinity, making quantification challenging.[4] | |
| [¹¹C]DPA-713 | HAB | ~4.7[9] | Second-generation ligand with improved signal over [¹¹C]-(R)-PK11195.[10] |
| MAB | - | Binding is affected by the rs6971 polymorphism.[7] | |
| LAB | - | Binding is affected by the rs6971 polymorphism.[7] | |
| [¹⁸F]FEPPA | HAB | - | Second-generation ligand with a longer half-life due to ¹⁸F labeling.[3] |
| MAB | - | Binding is sensitive to the rs6971 polymorphism.[11] | |
| LAB | - | Binding is sensitive to the rs6971 polymorphism.[11] |
Table 2: In Vivo Test-Retest Variability of [¹¹C]-(R)-PK11195 Binding Potential (BPₙₔ)
| Brain Region | Mean Error (%) | Intraclass Correlation Coefficient (ICC) |
| Whole Brain | 4 | 0.57 |
| Grey Matter | 5 | 0.47 |
| White Matter | - | 0.73 |
| Thalamus | - | 0.57 |
| Putamen | 25 | - |
| Caudate | 55 | - |
Data from a test-retest study in control subjects, indicating good reproducibility in large brain regions but not in smaller subcortical regions. High intra-subject variability can limit its use for longitudinal monitoring of TSPO changes.[6][12][13]
Experimental Protocols
In Vivo: [¹¹C]-(R)-PK11195 Positron Emission Tomography (PET)
This protocol outlines the key steps for conducting a [¹¹C]-(R)-PK11195 PET study to quantify TSPO expression in the brain.
1. Radiosynthesis of [¹¹C]-(R)-PK11195:
-
[¹¹C]-(R)-PK11195 is synthesized from its precursor, (R)-N-desmethyl-PK11195, using [¹¹C]methyl iodide.[5]
-
The final product should have a radiochemical purity of >98%.[6][12]
2. Subject Preparation and Injection:
-
Subjects are positioned in the PET scanner.
-
A sterile solution of [¹¹C]-(R)-PK11195 (e.g., 302 ± 33 MBq) is administered as an intravenous bolus injection.[6][9][12]
3. PET Data Acquisition:
-
Dynamic 3D PET scans of the brain are acquired for a duration of 60-75 minutes.[9][13]
-
Data is typically framed into a sequence of time intervals (e.g., 4 x 30s, 4 x 60s, 4 x 120s, 4 x 240s, 6 x 300s).[13]
4. Arterial Blood Sampling and Metabolite Analysis:
-
Arterial blood samples are collected at multiple time points throughout the scan to generate a metabolite-corrected plasma input function.[8]
-
Plasma is separated by centrifugation, and the concentration of unchanged [¹¹C]-(R)-PK11195 is determined using high-performance liquid chromatography (HPLC).[8]
5. Image Reconstruction and Analysis:
-
PET data is reconstructed using algorithms such as ordered subset expectation maximization (OSEM), with corrections for attenuation and scatter.[5]
-
Co-registration with anatomical MRI scans is performed for accurate region of interest (ROI) delineation.
6. Kinetic Modeling:
-
The time-activity curves from the ROIs and the metabolite-corrected arterial plasma input function are fitted to a kinetic model.
-
The two-tissue compartment model (2TCM) is often the preferred model for describing [¹¹C]-(R)-PK11195 kinetics.[2][6]
-
Outcome measures such as the total volume of distribution (Vₜ) and the non-displaceable binding potential (BPₙₔ) are calculated.[6][9]
In Vitro: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabelled compounds for TSPO using [³H]PK11195.
1. Membrane Preparation:
-
Tissue (e.g., brain tissue) or cells expressing TSPO are homogenized in a cold lysis buffer.[14]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[14]
-
Protein concentration is determined using a suitable method (e.g., BCA assay).[14]
2. Assay Setup:
-
The assay is performed in test tubes or 96-well plates.
-
Each reaction contains the membrane preparation, [³H]PK11195 (at a concentration near its Kₔ), and varying concentrations of the unlabelled competitor compound.[15]
-
Total binding is determined in the absence of a competitor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabelled TSPO ligand (e.g., 20 µM PK11195).[15]
3. Incubation:
-
The reaction mixtures are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 37°C).[15]
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[14]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[14]
5. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[14]
6. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of [³H]PK11195 (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) of the competitor is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
References
- 1. Development of a tracer kinetic plasma input model for (R)-[11C]PK11195 brain studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Noninvasive PK11195-PET Image Analysis Techniques Can Detect Abnormal Cerebral Microglial Activation in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Potential of [11C](R)-PK11195 PET Imaging for Evaluating Tumor Inflammation: A Murine Mammary Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Perspective: Solving the Heterogeneity Conundrum of TSPO PET Imaging in Psychosis [frontiersin.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
Initial research did not yield a specific Safety Data Sheet (SDS) for a substance identified as "PK14105." This identifier does not correspond to a readily available chemical in public databases. Therefore, this guide provides a comprehensive, procedural framework for the safe and compliant disposal of general laboratory chemicals, designed to empower researchers and laboratory personnel in making informed safety decisions.
Proper chemical waste management is a critical aspect of laboratory safety, ensuring the protection of personnel, the environment, and compliance with regulatory standards. The following step-by-step procedures are synthesized from established guidelines for hazardous waste disposal in research settings.
Step-by-Step Chemical Disposal Protocol
Step 1: Waste Identification and Characterization
Before disposal, the chemical waste must be properly identified. The primary source for this information is the Safety Data Sheet (SDS), which is required for every hazardous chemical.[1] The SDS provides crucial data on physical and chemical properties, hazards, and recommended disposal considerations.[1] If the substance is a byproduct of a reaction, its constituents must be documented. Under no circumstances should unknown chemicals be disposed of; they require specialized handling and identification.[2]
Step 2: Segregation of Waste Streams
Proper segregation of chemical waste is vital to prevent dangerous reactions between incompatible substances.[3] As a fundamental rule, different classes of chemicals should never be mixed in the same waste container.[1] Key segregation practices include:
-
Acids and Bases: Store concentrated acids and bases separately, and never in metal containers.[4][5]
-
Oxidizers and Flammables: Keep oxidizing agents separate from flammable organic compounds and reducing agents.[3][4]
-
Water-Reactive Chemicals: Store these in isolation from aqueous solutions and acids.[4]
-
Halogenated and Non-Halogenated Solvents: Collect halogenated solvents (e.g., chloroform, dichloromethane) separately from non-halogenated solvents (e.g., acetone, ethanol, toluene).[5][6]
Step 3: Use of Appropriate Waste Containers
Chemical waste must be collected in containers that are compatible with their contents to prevent leaks, corrosion, or other failures.[2][7]
-
Container Material: Use plastic containers for many types of waste, but always verify chemical compatibility.[8] For instance, hydrofluoric acid must be collected in plastic containers as it etches glass.[5]
-
Container Condition: Containers must be in good condition, with no leaks or cracks, and must have a secure, sealable lid.[2][7]
-
Labeling: As soon as waste is generated, the container must be labeled with the words "Hazardous Waste."[2] The label must clearly identify all chemical contents by their full names (no abbreviations), their relative percentages, the date of accumulation, and the appropriate hazard pictograms.[7][8]
-
Container Management: Waste containers must be kept closed at all times, except when adding waste.[7][9] Do not overfill containers; leave at least a one-inch headspace to allow for vapor expansion.[6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are locations at or near the point of waste generation for the collection of hazardous waste.[10]
-
Location: The SAA must be in the same room or area where the waste is generated.[10]
-
Containment: All liquid hazardous waste must be stored in secondary containment to contain potential spills.[2][7]
-
Quantity Limits: Laboratories are restricted in the volume of waste they can store, typically no more than 55 gallons of hazardous waste and one quart of acutely hazardous waste at any one time.[9][10]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][8]
-
Scheduling Pick-up: Establish a regular schedule for waste pick-up to prevent exceeding storage limits.[7][11]
-
Documentation: Maintain detailed records of waste generation and disposal, as this is a key component of regulatory compliance.[11]
Under no circumstances should hazardous chemicals be disposed of down the drain or in the regular trash.[7][9] Evaporation is also not a permissible method of disposal.[4][9]
General Chemical Hazard Classes and Disposal Considerations
| Hazard Class | Examples | Key Disposal Considerations |
| Ignitable/Flammable | Acetone, Ethanol, Toluene, Xylene | Collect in a sealed, compatible container. Keep away from ignition sources and oxidizers.[3][4] |
| Corrosive (Acids) | Hydrochloric Acid, Sulfuric Acid, Nitric Acid | Collect in a corrosion-resistant container (e.g., plastic). Do not mix with bases or cyanides. Segregate oxidizing acids from organic waste.[4][5] |
| Corrosive (Bases) | Sodium Hydroxide, Ammonium Hydroxide | Collect in a corrosion-resistant container. Do not mix with acids.[5] |
| Oxidizers | Hydrogen Peroxide, Nitrates, Perchlorates | Store separately from flammable and combustible materials.[4] |
| Toxic/Acutely Toxic | Sodium Azide, Osmium Tetroxide, Heavy Metals | Minimize waste generation. Collect in a clearly labeled, sealed container. Special rules apply to "P-listed" acutely hazardous wastes.[10] |
| Reactive | Peroxide-forming chemicals, Water-reactives | Requires special handling. Consult with EHS before preparing for disposal.[4] Note expiration dates on peroxide-formers.[9] |
Disposal of Empty Chemical Containers
The procedure for disposing of empty containers depends on their prior contents.[12]
-
Non-Acutely Hazardous Waste Containers: A container that held a non-acutely hazardous material is considered "RCRA Empty" when all contents have been removed by pouring, pumping, or scraping, and no more than one inch of residue remains.[12][13] These containers can often be disposed of as regular trash after the label has been defaced or removed.[7][14]
-
Acutely Hazardous Waste Containers: Containers that held acutely hazardous materials (P-listed wastes) must be triple-rinsed with a suitable solvent.[9][12] The rinsate must be collected and disposed of as hazardous waste.[7][9]
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for laboratory chemical waste management.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. threesixtysafety.com [threesixtysafety.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. 7.7 Chemically Contaminated Items / Empty Containers | Environment, Health and Safety [ehs.cornell.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of Investigational Compounds: A Guide for Researchers
A critical first step in ensuring laboratory safety is the accurate identification of any chemical substance. Our comprehensive search for safety and handling information on a compound designated "PK14105" did not yield a specific Safety Data Sheet (SDS). This suggests that "this compound" may be an internal, non-standard identifier. Without a definitive chemical identity, such as a formal chemical name or a CAS number, providing specific personal protective equipment (PPE), handling, and disposal protocols is not possible and would be unsafe.
The information presented below is a general guide for handling research chemicals of unknown or uncertain toxicity. It is imperative that you obtain the specific SDS for the compound you are working with from your supplier or internal safety department before commencing any experimental work.
General Personal Protective Equipment (PPE) for Research Chemicals
When handling any new or poorly characterized substance, a conservative approach to PPE is essential. The following table summarizes the minimum recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against splashes, aerosols, and airborne particles. |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving may be appropriate. | Prevents skin contact, absorption, and potential sensitization. Glove type must be selected based on the chemical's properties. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A certified chemical fume hood is the standard for handling volatile or powdered substances. | Minimizes inhalation exposure to vapors, dusts, or aerosols. |
Standard Operating Procedures for Handling and Disposal
Adherence to established laboratory protocols is critical for safety and regulatory compliance.
Operational Plan:
-
Designated Area: All work with the compound should be conducted in a designated area within a certified chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for the scale of your work is readily available.
-
Emergency Procedures: Be familiar with your institution's emergency procedures, including the location of safety showers, eyewash stations, and first aid kits.
-
Contamination Control: Avoid cross-contamination by thoroughly cleaning all surfaces and equipment after use.
Disposal Plan:
-
Waste Segregation: All waste contaminated with the research chemical, including gloves, bench paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
-
Waste Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of chemical waste down the drain or in regular trash.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the essential logical steps for ensuring safety when working with any new chemical substance.
Caption: Logical workflow for the safe handling of laboratory chemicals.
To build a foundation of trust and ensure the safety of all laboratory personnel, we strongly urge you to obtain the specific Safety Data Sheet for "this compound" before proceeding with any research. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for this and all other safety-related inquiries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
